molecular formula C17H13NO B11867852 Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- CAS No. 101126-37-8

Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)-

Katalognummer: B11867852
CAS-Nummer: 101126-37-8
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: CPNCDRMJYWQPSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- is a useful research compound. Its molecular formula is C17H13NO and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

101126-37-8

Molekularformel

C17H13NO

Molekulargewicht

247.29 g/mol

IUPAC-Name

1-phenyl-2-quinolin-2-ylethenol

InChI

InChI=1S/C17H13NO/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18-15/h1-12,19H

InChI-Schlüssel

CPNCDRMJYWQPSF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3C=C2)O

Herkunft des Produkts

United States
Foundational & Exploratory

Physical and Chemical Properties of (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one , frequently referred to in the literature as the enaminone tautomer of 2-phenacylquinoline or 1,2-dihydro-2-benzoylmethylenequinoline, is a privileged scaffold in heterocyclic and coordination chemistry. Characterized by its highly conjugated backbone and dynamic tautomeric behavior, this compound serves as a critical precursor for advanced fluorophores (such as BODIPY analogs) and transition metal ligands. This whitepaper provides an authoritative, in-depth analysis of its structural dynamics, physicochemical properties, and synthetic methodologies, designed to guide researchers and drug development professionals in its application.

Molecular Architecture & Tautomeric Dynamics

The defining physicochemical characteristic of this compound is its complex tautomeric equilibrium. While formally derived from 2-phenacylquinoline (the ketimine form), the molecule predominantly exists as the (Z)-enaminone tautomer in both the solid state and non-polar solutions[1].

The Causality of Tautomeric Preference

The thermodynamic stabilization of the (Z)-enaminone form is driven by a strong intramolecular Resonance-Assisted Hydrogen Bond (RAHB) between the quinoline N-H donor and the carbonyl oxygen acceptor (N-H O=C)[2]. This RAHB creates a quasi-aromatic six-membered chelate ring that locks the molecule in a highly planar (Z)-configuration[1].

Unlike its N-methylated congeners—which suffer from steric repulsion between the N-methyl group and the adjacent methine proton, forcing the molecule to twist out of planarity—the unmethylated enaminone maintains an extended π -conjugation system. This extensive delocalization significantly lowers its ground-state energy, making the enaminone state dominant over the alternative enolimine and ketimine forms[1].

Tautomerism A 2-Phenacylquinoline (Ketimine) B (Z)-Enaminone (Dominant State) A->B Proton Transfer C Enolimine (Minor State) B->C Proton Transfer

Tautomeric equilibrium favoring the RAHB-stabilized (Z)-enaminone form.

Physical and Chemical Properties

The quantitative physicochemical profile of the compound is summarized in Table 1. The specific NMR shifts are direct consequences of the strong intramolecular hydrogen bonding and electron delocalization.

Table 1: Physicochemical Profile
PropertyValue / Description
IUPAC Name (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one
Common Synonyms 1,2-dihydro-2-benzoylmethylenequinoline; 2-phenacylquinoline
Molecular Formula C 17​ H 13​ NO
Molar Mass 247.29 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in CH 2​ Cl 2​ , CHCl 3​ , DMSO, DMF; Insoluble in water
1 H NMR (CDCl 3​ ) δ > 14.0 ppm (s, 1H, N-H), 6.0-6.5 ppm (s, 1H, =CH-)
15 N NMR Shift Highly diagnostic; shifted downfield due to conjugation[3]
Dominant Tautomer (Z)-Enaminone (in solid state and non-polar solvents)[1]

Synthetic Methodology & Experimental Protocols

The most robust synthesis of (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one relies on the directed acylation of the quinaldyl anion[4]. As an Application Scientist, I emphasize that the choice of base and the temperature control in this protocol are not arbitrary; they are critical to preventing side reactions.

Causality in Reagent Selection:
  • Base Selection (LDA): Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. It is required to quantitatively deprotonate the weakly acidic methyl group of 2-methylquinoline without initiating a nucleophilic attack on the electron-deficient quinoline ring itself.

  • Electrophile Addition: The electrophile (ethyl benzoate) must be added slowly at cryogenic temperatures (-78 °C) to prevent di-acylation of the highly reactive intermediate.

Synthesis N1 2-Methylquinoline (Quinaldine) N2 Lithiation (LDA, THF, -78 °C) N1->N2 N3 Quinaldyl Anion Intermediate N2->N3 N4 Acylation (Ethyl Benzoate) N3->N4 N5 Aqueous Workup & Extraction N4->N5 N6 (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one N5->N6

Step-by-step synthetic workflow via lithiation and acylation of quinaldine.

Step-by-Step Experimental Protocol
  • Preparation of the Anion: Under a strict inert argon atmosphere, dissolve 2-methylquinoline (1.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add LDA (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene) dropwise over 15 minutes. Stir the resulting deep-red solution of the quinaldyl anion at -78 °C for 1 hour to ensure complete deprotonation.

  • Acylation: Slowly add ethyl benzoate (1.05 equiv) dissolved in a minimum volume of anhydrous THF.

  • Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and stir for an additional 4-6 hours.

  • Quenching and Workup: Quench the reaction with saturated aqueous ammonium chloride (NH 4​ Cl). Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na 2​ SO 4​ ), and concentrate under reduced pressure.

  • Self-Validating System (Purification & Analysis): Purify the crude product via silica gel column chromatography. Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the quinaldine spot and the emergence of a highly UV-active, lower-R f​ spot indicates successful acylation. Post-purification, validate the structure via 1 H NMR, specifically confirming the presence of the diagnostic N-H singlet at >14 ppm.

Analytical Characterization & Advanced Applications

X-ray Crystallography

Single-crystal X-ray diffraction (XRD) confirms that the (Z)-1,2-dihydro-2-benzoylmethylenequinoline isomer is highly planar[1]. The C-N and C-C bond lengths within the enaminone bridge exhibit intermediate values between standard single and double bonds, validating the extensive electron delocalization across the molecule.

Coordination Chemistry & Drug Development

The compound acts as a versatile bidentate (N,O) ligand. Upon deprotonation, it readily coordinates with transition metals and main group elements. A prominent modern application is the synthesis of 2-benzoylmethylenequinoline difluoroborates—rigid, highly fluorescent BODIPY analogs[5]. The coordination to the BF 2​ core locks the fluorophore in a rigid conformation, enabling through-space spin-spin couplings (e.g., between 19 F and 1 H/ 13 C nuclei) and yielding exceptional quantum yields for imaging and sensor applications[5].

References

  • N-methyl-1,2-dihydro-2-benzoylmethylenequinolines: configurational dissimilarity with unmethylated congeners Source: ScienceDirect (doi.org) URL:1

  • DFT studies on tautomeric preferences of 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione in the gas phase and in solution Source: ResearchGate URL:2

  • Influence of Bond Fixation in Benzo-Annulated N-Salicylideneanilines and Their ortho-C(O)X Derivatives on Tautomeric Equilibria in Solution Source: ACS Publications URL:3

  • Substituent Effect in 2-Benzoylmethylenequinoline Difluoroborates Exhibiting Through-Space Couplings. Multinuclear Magnetic Resonance, X-ray Diffraction, and Computational Study Source: ACS Publications URL:5

  • Substituent and temperature controlled tautomerism of 2-phenacyl-pyridine: The hydrogen bond as a configurational lock of (Z) Source: ResearchGate URL:4

Sources

Structural and Mechanistic Insights into the Crystal Structure of (Z)-1-phenyl-2-(2(1H)-quinolinylidene)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- (also widely known in the literature as the enaminone tautomer of 2-phenacylquinoline or (Z)-1,2-dihydro-2-benzoylmethylenequinoline) represents a classic model for studying prototropic tautomerism, intramolecular hydrogen bonding, and structural rigidification. In drug development, stabilizing specific tautomeric forms is critical because different tautomers exhibit vastly different pharmacokinetic and target-binding profiles.

This technical guide provides an in-depth analysis of the crystallographic properties of this molecule, detailing how its solid-state (Z)-configuration is thermodynamically locked. We also provide a self-validating experimental protocol for its synthesis and crystallization, grounded in authoritative crystallographic and spectroscopic studies.

The Tautomeric Landscape and the "Configurational Lock"

In solution, 2-phenacylquinoline derivatives exist in a dynamic equilibrium between three distinct tautomeric forms: the ketimine , the enaminone , and the enolimine [1]. However, X-ray diffraction studies confirm that in the solid state, the molecule crystallizes exclusively as the (Z)-enaminone tautomer[1, 2].

The causality behind this exclusive solid-state preference lies in the formation of a robust intramolecular hydrogen bond between the N-H group of the quinoline ring and the carbonyl oxygen (N-H···O=C). This interaction forms a quasi-aromatic, six-membered chelate ring. The hydrogen bond acts as a "configurational lock," significantly lowering the enthalpy of the (Z)-isomer and enforcing a highly planar molecular geometry that maximizes π-electron delocalization across the quinoline and acetophenone moieties [3].

Logical Relationship: Tautomeric Equilibrium

The diagram below illustrates the proton-transfer pathways and the structural locking mechanism that drives the crystallization of the (Z)-enaminone form.

Tautomerism K Ketimine (2-phenacylquinoline) E Enaminone (Z)-1,2-dihydro-2-benzoylmethylenequinoline [Solid State] K->E Proton Transfer O Enolimine (Z)-2-(2-hydroxy-2-phenylvinyl)quinoline E->O Proton Transfer H_Bond Intramolecular N-H···O=C Hydrogen Bond (Configurational Lock) H_Bond->E

Caption: Tautomeric equilibrium of 2-phenacylquinoline, highlighting the H-bond locked (Z)-enaminone state.

Comparative Structural Analysis

To truly understand the structural impact of the N-H···O=C hydrogen bond, it is highly instructive to compare the unmethylated (Z)-enaminone with its N-methylated derivative (1-methyl-1,2-dihydro-2-benzoylmethylenequinoline).

When the quinoline nitrogen is methylated, the molecule can no longer form the stabilizing intramolecular hydrogen bond [1]. Furthermore, severe steric repulsion between the N-methyl group and the carbonyl oxygen forces the molecule to adopt a highly twisted (E)-configuration . This comparative crystallographic data validates the necessity of the N-H proton in maintaining the planar (Z)-geometry.

Quantitative & Geometric Data Summary
Structural Parameter(Z)-Enaminone (Unmethylated)(E)-Enaminone (N-Methylated)
Tautomeric State Dynamic in solution; Fixed in solidFixed (Enaminone only)
Geometric Isomer (Z)-Isomer(E)-Isomer
Intramolecular H-Bond Present (Strong N-H···O=C)Absent (Prevented by N-CH₃)
Molecular Planarity Highly Planar (Quasi-aromatic ring)Highly Twisted
Steric Repulsion MinimizedHigh (N-CH₃ vs. Carbonyl / H8)
Crystallographic Z value 4 (Typical for P2₁/c space groups)Varies based on packing

Experimental Workflow: Synthesis & Crystallization

To yield high-quality single crystals of Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- suitable for X-ray diffraction, the synthetic and crystallization protocols must be tightly controlled. The following self-validating protocol utilizes a directed acylation strategy followed by a thermodynamic crystallization process.

Step-by-Step Methodology
  • Quantitative Deprotonation:

    • Action: Dissolve 2-methylquinoline (1.0 eq) in anhydrous THF under an inert argon atmosphere at -78 °C. Slowly add Lithium Diisopropylamide (LDA, 1.1 eq).

    • Causality: LDA is a strong, non-nucleophilic base. It quantitatively deprotonates the weakly acidic methyl group of 2-methylquinoline to form a stabilized aza-allylic anion, preventing unwanted self-condensation reactions.

  • Controlled Acylation:

    • Action: Introduce ethyl benzoate (1.05 eq) dropwise to the cold reaction mixture, then allow it to slowly warm to room temperature over 4 hours.

    • Causality: Ethyl benzoate is chosen over benzoyl chloride because the latter is overly reactive and frequently leads to competitive N-acylation or di-acylation. The ester ensures selective C-acylation.

  • Quench and Extraction:

    • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (CH₂Cl₂) three times. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Causality: NH₄Cl provides a mild proton source to neutralize the highly basic intermediates without hydrolyzing the newly formed product.

  • Purification:

    • Action: Purify the crude residue via silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate.

    • Causality: Chromatography removes unreacted starting materials and trace kinetic byproducts, ensuring the purity required for crystal lattice formation.

  • Thermodynamic Crystallization:

    • Action: Dissolve the purified compound in a minimal amount of chloroform (CHCl₃). Carefully layer with absolute ethanol (EtOH) or allow slow evaporation at 20 °C.

    • Causality: Chloroform acts as an excellent solvent for all tautomers, while ethanol acts as an anti-solvent. Slow evaporation provides the activation energy needed for the dynamic solution-phase tautomers to interconvert and selectively deposit as the thermodynamically stable, H-bond locked (Z)-enaminone crystal lattice.

Experimental Workflow Diagram

Workflow Step1 1. Deprotonation 2-methylquinoline + LDA (-78 °C) Step2 2. Controlled Acylation Addition of Ethyl Benzoate Step1->Step2 Step3 3. Workup & Extraction NH4Cl Quench & CH2Cl2 Extraction Step2->Step3 Step4 4. Purification Silica Gel Column Chromatography Step3->Step4 Step5 5. Thermodynamic Crystallization Slow Evaporation (CHCl3/EtOH) Step4->Step5 Step6 6. X-Ray Diffraction Isolation of (Z)-Enaminone Crystals Step5->Step6

Caption: Self-validating synthetic and crystallization workflow for isolating the (Z)-enaminone tautomer.

Conclusion

The crystal structure of Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- perfectly illustrates the profound impact of intramolecular forces on molecular geometry. By leveraging the N-H···O=C hydrogen bond, the molecule overcomes the entropic freedom of the solution state to lock into a rigid, planar, and highly conjugated (Z)-configuration. Understanding these crystallographic drivers is paramount for researchers designing conformationally restricted heterocyclic scaffolds in medicinal chemistry.

References

  • N-methyl-1,2-dihydro-2-benzoylmethylenequinolines: configurational dissimilarity with unmethylated congeners. ScienceDirect / Journal of Molecular Structure. 1

  • Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. PMC / National Institutes of Health (NIH). 2

  • Substituent Effect in 2-Benzoylmethylenequinoline Difluoroborates Exhibiting Through-Space Couplings. Multinuclear Magnetic Resonance, X-ray Diffraction, and Computational Study. ACS Publications / The Journal of Physical Chemistry A. 3

Sources

An In-depth Technical Guide to the Mechanism of Action of Quinolinylidene Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] When this heterocyclic system is strategically hybridized with an α,β-unsaturated ketone moiety, specifically forming a quinolinylidene ethanone or, more commonly, a quinoline-chalcone structure, a powerful new class of therapeutic candidates emerges.[3][4] These hybrid molecules have garnered significant attention from researchers in drug development for their potent anticancer and anti-inflammatory properties.[5][6]

This technical guide provides an in-depth exploration of the primary mechanisms of action through which quinolinylidene ethanone (quinoline-chalcone) derivatives exert their biological effects. We will dissect the key molecular targets and signaling pathways, provide field-proven experimental protocols for their validation, and present quantitative data to offer a comprehensive resource for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols and interpretations.

Part 1: Anticancer Mechanisms of Action

Quinoline-chalcone hybrids demonstrate potent cytotoxic activity against a broad range of cancer cell lines through a multi-targeted approach, primarily involving the disruption of the cytoskeleton, induction of programmed cell death, and generation of oxidative stress.[3][5]

Core Mechanism: Inhibition of Tubulin Polymerization

A predominant mechanism of action for many potent quinoline-chalcone derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[7][8][9] Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[10]

These derivatives typically bind to the colchicine-binding site on β-tubulin.[7][11][12] This interaction prevents the polymerization of α/β-tubulin heterodimers into microtubules. The resulting destabilization of the microtubule network leads to a cascade of downstream effects, including the arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis in rapidly dividing cancer cells.[12][13][14] Several potent quinoline-chalcone compounds have been identified that inhibit tubulin assembly at nanomolar concentrations, making this a highly significant therapeutic target.[7][13]

QC Quinoline-Chalcone Derivative ColchicineSite Colchicine Binding Site on β-Tubulin QC->ColchicineSite Binds to Tubulin α/β-Tubulin Heterodimers MT Microtubule Polymer Tubulin->MT Polymerization ColchicineSite->MT Inhibits Spindle Mitotic Spindle Formation MT->Spindle G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of Tubulin Polymerization Inhibition.

Induction of Apoptosis via the Intrinsic Pathway

Beyond mitotic catastrophe, quinoline-chalcones are potent inducers of apoptosis through the intrinsic (mitochondrial) pathway.[15][16] This is characterized by several key cellular events:

  • Generation of Reactive Oxygen Species (ROS): A primary trigger for apoptosis is the significant intracellular accumulation of ROS, such as superoxide anions and hydrogen peroxide.[11][13] The α,β-unsaturated ketone (enone) system of the chalcone moiety is often implicated in this pro-oxidant activity.[13] This oxidative stress damages cellular components and initiates apoptotic signaling.

  • Mitochondrial Membrane Depolarization: The increase in ROS leads to a collapse of the mitochondrial membrane potential (MMP).[11][14] This is a critical point-of-no-return in the apoptotic cascade.

  • Caspase Activation: The loss of MMP results in the release of cytochrome c from the mitochondria into the cytosol. This triggers the formation of the apoptosome and subsequent activation of initiator caspase-9, which in turn activates the executioner caspase-3.[16][17] Activated caspase-3 is responsible for cleaving key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.[13][18]

QC Quinoline-Chalcone ROS ↑ Reactive Oxygen Species (ROS) QC->ROS Induces Mito Mitochondria ROS->Mito Damages MMP ↓ Mitochondrial Membrane Potential Mito->MMP Leads to CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Apoptotic Pathway Induced by Quinoline-Chalcones.

Modulation of Kinase Signaling Pathways

Certain quinoline-chalcone hybrids have been shown to inhibit pro-survival signaling pathways within cancer cells. A key target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell proliferation, growth, and survival.[7] By inhibiting the phosphorylation of key kinases like Akt and mTOR, these compounds can effectively shut down this critical pathway, contributing to their overall anticancer effect.[17]

Part 2: Anti-inflammatory Mechanisms of Action

Chronic inflammation is a key driver of many diseases. Quinoline-chalcone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade.[4]

Inhibition of Cyclooxygenase (COX) Enzymes

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[19] While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[20] Several quinoline-chalcone derivatives have been identified as inhibitors of COX enzymes, with some showing selectivity for the inducible COX-2 isoform.[6][20] By blocking the production of prostaglandins, these compounds can effectively reduce pain and inflammation.

Part 3: Data Presentation & Experimental Protocols

Comparative Anticancer Activity

The cytotoxic efficacy of quinoline-chalcone derivatives is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying potency.

CompoundCell Line (Cancer Type)IC50 (µM)Reference
12e MGC-803 (Gastric)1.38[13]
HCT-116 (Colon)5.34[13]
MCF-7 (Breast)5.21[13]
24d K562 (Leukemia)0.009[14]
HCT-8 (Colon)0.011[14]
A549 (Lung)0.016[7]
9i A549 (Lung)1.91[17]
K-562 (Leukemia)4.67[17]
9j A549 (Lung)2.03[17]
K-562 (Leukemia)5.29[17]
Experimental Protocols
3.2.1. In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the change in light scattering.

  • Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm.[10][21] Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

  • Methodology:

    • Reagent Preparation: Reconstitute lyophilized bovine tubulin (>99% pure) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 3-4 mg/mL.[21][22] Keep on ice. Prepare stock solutions of the test compound and controls (e.g., paclitaxel as an enhancer, nocodazole or colchicine as an inhibitor) in an appropriate solvent (e.g., DMSO).

    • Plate Preparation: Pre-warm a clear, 96-well microplate to 37°C.

    • Reaction Setup: In the pre-warmed plate, add 10 µL of the test compound dilution (or control) to triplicate wells.

    • Initiation: Initiate the polymerization reaction by adding 90-100 µL of the cold tubulin solution to each well.[10][22]

    • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.[21][22]

    • Analysis: Plot absorbance versus time. Calculate the Vmax (maximum rate of polymerization) and the Amax (maximum absorbance at steady-state) for each condition. Compare the curves of compound-treated samples to the vehicle control.

3.2.2. Intracellular ROS Detection Assay

This cell-based assay quantifies the generation of intracellular ROS using a fluorogenic probe.

  • Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) is non-fluorescent. Once inside the cell, esterases cleave the acetate groups, trapping the molecule as H2DCF. ROS then oxidize H2DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[13][23][24]

  • Methodology:

    • Cell Culture: Seed cells (e.g., MGC-803) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the quinoline-chalcone derivative for a specified time (e.g., 24-48 hours). Include a vehicle control and a positive control (e.g., H₂O₂ or Tert-Butyl hydroperoxide).[13][25]

    • Probe Loading: Remove the treatment medium and wash the cells gently with warm phosphate-buffered saline (PBS). Add medium containing 5-10 µM H2DCF-DA and incubate for 30-45 minutes at 37°C in the dark.[26][27]

    • Data Acquisition: Wash the cells again with PBS to remove excess probe. Add fresh PBS or culture medium to the wells. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[25]

    • Analysis: Quantify the relative fluorescence units (RFU) for each treatment condition and normalize to the vehicle control.

cluster_0 Cell Preparation & Treatment cluster_1 Probe Loading & Incubation cluster_2 Measurement & Analysis c1 1. Seed Cells in 96-well plate c2 2. Treat with Quinoline-Chalcone c1->c2 p1 3. Wash with PBS c2->p1 p2 4. Add H2DCF-DA Probe p1->p2 p3 5. Incubate 30 min at 37°C (dark) p2->p3 m1 6. Wash with PBS p3->m1 m2 7. Read Fluorescence (Ex:485nm, Em:535nm) m1->m2 m3 8. Quantify RFU vs. Control m2->m3

Caption: Experimental Workflow for Intracellular ROS Detection.

3.2.3. Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, which is a hallmark of apoptosis.

  • Principle: The assay utilizes a synthetic tetrapeptide substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp-p-nitroanilide). In the presence of active caspase-3 or caspase-7, the substrate is cleaved, releasing the chromophore p-nitroanilide (pNA). The amount of pNA produced is quantified by measuring its absorbance at 405 nm and is proportional to the enzyme activity.[18][28]

  • Methodology:

    • Cell Lysis: Treat cells with the test compound for the desired time. Harvest the cells and lyse them using a supplied lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract).

    • Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

    • Enzymatic Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add reaction buffer and the Ac-DEVD-pNA substrate to each well.

    • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[28]

    • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

    • Analysis: Calculate the fold-increase in caspase-3/7 activity relative to the vehicle-treated control after normalizing for protein concentration.

Conclusion

Quinolinylidene ethanone derivatives, more specifically classified as quinoline-chalcone hybrids, are a versatile and potent class of bioactive molecules. Their mechanisms of action are multifaceted, particularly in the context of cancer therapeutics, where they simultaneously disrupt the cell's structural machinery via tubulin inhibition and trigger programmed cell death through the generation of oxidative stress and activation of the intrinsic apoptotic pathway. Furthermore, their ability to modulate key inflammatory enzymes like COX highlights their potential in treating inflammatory disorders. The structure-activity relationship studies consistently show that modifications to either the quinoline or chalcone moieties can significantly tune the potency and selectivity of these compounds, offering vast possibilities for rational drug design.[5][13] The robust and well-validated experimental protocols outlined herein provide a clear framework for researchers to further investigate and optimize this promising chemical scaffold for future clinical applications.

References

  • Guan, Y.-F., Liu, X.-J., Yuan, X.-Y., Liu, W.-B., Li, Y.-R., Yu, G.-X., Tian, X.-Y., Zhang, Y.-B., Song, J., Li, W., & Zhang, S.-Y. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

  • Pal, M., & Kazi, A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(54), 32479-32504. [Link]

  • Pal, M., & Kazi, A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(54), 32479-32504. [Link]

  • Kumar, A., Sharma, P., & Kumar, D. (2018). Synthesis and Biological Evaluation of Some Novel Quinoline based Chalcones as Potent Antimalarial, Anti-inflammatory, Antioxidant and Antidiabetic Agents. ResearchGate. [Link]

  • Pal, M., & Kazi, A. (2020). Quinoline–chalcone hybrids as tubulin polymerization inhibitors. ResearchGate. [Link]

  • Li, W., et al. (2019). Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. Journal of Medicinal Chemistry, 62(2), 853-873. [Link]

  • Guan, Y.-F., Liu, X.-J., Yuan, X.-Y., Liu, W.-B., Li, Y.-R., Yu, G.-X., Tian, X.-Y., Zhang, Y.-B., Song, J., Li, W., & Zhang, S.-Y. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. ResearchGate. [Link]

  • Lv, K., et al. (2021). A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. RSC Medicinal Chemistry, 12(9), 1435-1453. [Link]

  • Goudgaon, N. M., & Reddy, C. D. (2010). ChemInform Abstract: Synthesis of a New Series of Quinolinyl Chalcones as Anticancer and Antiinflammatory Agents. ResearchGate. [Link]

  • Kamal, A., et al. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 834-847. [Link]

  • Li, W., et al. (2019). Discovery of Novel Quinoline-Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. PubMed, 30525584. [Link]

  • Pal, M., & Kazi, A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(54), 32479-32504. [Link]

  • Ko, H. H., et al. (2001). Synthesis and anti-inflammatory effect of chalcones and related compounds. Journal of Pharmacy and Pharmacology, 53(10), 1425-1430. [Link]

  • Chen, Y.-F., et al. (2020). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. Molecules, 25(24), 5988. [Link]

  • Zhang, W., et al. (2019). Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway. Frontiers in Chemistry, 7, 785. [Link]

  • Herencia, F., et al. (1998). Synthesis and anti-inflammatory activity of chalcone derivatives. Bioorganic & Medicinal Chemistry Letters, 8(10), 1169-1174. [Link]

  • Sharma, P. C., & Kumar, A. (2014). THE CHEMISTRY OF QUINOLINYL CHALCONES. Research Publish Journals. [Link]

  • Mahapatra, D. K., & Asati, V. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules, 27(20), 7036. [Link]

  • Bio-protocol. (2021). 3.3. Tubulin Polymerization Assay. [Link]

  • Kumar, S., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. [Link]

  • Kumar, A. (2023). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]

  • Kaczor, A. A., et al. (2018). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). Molecules, 23(11), 2916. [Link]

  • Verma, A., & Singh, J. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. [Link]

  • Bindal, M., & Singh, A. (2009). Biological activities of quinoline derivatives. Rasayan Journal of Chemistry, 2(4), 847-854. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]

  • PCBIS. (n.d.). Measurement of intracellular reactive oxygen species (ROS). [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]

  • Abbkine. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

  • Khan, I., et al. (2026). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. Journal of Biomolecular Structure and Dynamics. [Link]

  • EUON. (n.d.). Detection of reactive oxygen species in THP-1 cells. [Link]

  • ResearchGate. (2012). What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture? [Link]

  • El-Sayed, N. N. E., et al. (2021). Design, Synthesis, Molecular Docking, Antiapoptotic and Caspase-3 Inhibition of New 1,2,3-Triazole/Bis-2(1H)-Quinolinone Hybrids. Molecules, 26(11), 3365. [Link]

  • Karmalawy, A. M., et al. (2021). Design and synthesis of novel quinazolinone–chalcone hybrids as potential apoptotic candidates targeting caspase-3 and PARP-1: in vitro, molecular docking, and SAR studies. New Journal of Chemistry, 45(1), 226-242. [Link]

  • Abbas, S. Y., et al. (2021). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry, 107, 104543. [Link]

  • Andreev, V. P., et al. (2012). Cellular Caspases: New Targets for the Action of Pharmacological Agents. IntechOpen. [Link]

Sources

The Pharmacological Odyssey of Substituted Quinolines: A Technical Guide to Structure-Activity Relationships and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold—a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring—is a privileged structure in medicinal chemistry[1]. Its unique electron distribution and planar structure allow it to intercalate with DNA, bind to metalloenzymes, and disrupt critical cellular pathways in both human malignancies and infectious pathogens. This technical guide synthesizes the structure-activity relationships (SAR) of substituted quinolines, detailing their anticancer, antimalarial, and antimicrobial mechanisms. Designed for drug development professionals, this whitepaper bridges theoretical SAR with field-proven, self-validating experimental methodologies.

Anticancer Activity: Mechanisms and SAR

Quinoline derivatives have emerged as potent anticancer agents capable of overcoming multidrug resistance. Their mechanisms of action are multifaceted, primarily targeting the structural integrity of DNA and the signaling cascades that govern cellular proliferation.

Mechanistic Pathways

Quinolines exert cytotoxicity through several distinct pathways:

  • Topoisomerase Inhibition: Quinolines act as "topoisomerase poisons." By intercalating into DNA, they stabilize the cleavable complex between DNA and topoisomerase II, preventing DNA religation and triggering double-strand breaks[1].

  • Tyrosine Kinase Modulation: Substituted quinolines competitively bind to the ATP-binding cleft of receptor tyrosine kinases (e.g., EGFR, VEGFR), halting downstream proliferative signaling[2].

  • Mitochondrial Dysfunction: Certain derivatives disrupt redox homeostasis, leading to an overproduction of Reactive Oxygen Species (ROS). This mitochondrial stress directly instigates apoptosis[3].

Structure-Activity Relationship (SAR) Insights

The biological activity of quinolines is highly sensitive to the position and nature of their substituents:

  • C-2 and C-4 Substitutions: Modifications at the 2-position and 2,4-disubstitutions are critical for inducing cell cycle arrest and apoptosis[4],[1].

  • C-7 Substitutions: The introduction of electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH3) at position 7, significantly enhances the compound's antitumor potency by improving target binding affinity[5].

G Q Quinoline Derivative TK Tyrosine Kinases Q->TK Inhibits Mito Mitochondrial Dysfunction Q->Mito Induces Apop Apoptosis TK->Apop Blockade Promotes ROS ROS Overproduction Mito->ROS Triggers ROS->Apop Induces

Quinoline-mediated modulation of kinase signaling and apoptosis.

Quantitative Anticancer Data
Compound ClassPrimary Target / Cell LineIC50 RangeSAR / Mechanistic Note
2-Chloro-3-substituted quinolines Broad human cancer cell lines1.5 - 15.0 µMCytotoxicity is highly dependent on the steric bulk of the C-3 substitution[4].
4-Substituted quinoline hybrids Melanoma & Leukemia< 5.0 µMExhibits high target selectivity and decreased cell viability[6].
2,4-Disubstituted quinolines Solid tumors0.5 - 10.0 µMPotent growth inhibitors via cell cycle arrest and apoptosis[1].

Antimicrobial and Antimalarial Efficacy

Beyond oncology, the quinoline nucleus is the foundational pharmacophore for some of the most historically significant and currently vital antimicrobial and antimalarial drugs.

Antimalarial Action (Hemozoin Inhibition)

In the context of malaria, 4-aminoquinolines (such as chloroquine) exploit the unique biology of Plasmodium falciparum. During the parasite's digestion of host hemoglobin in its acidic food vacuole, toxic free heme (Fe2+-protoporphyrin IX) is released. The parasite normally polymerizes this into inert hemozoin crystals to survive. Quinoline derivatives bind directly to the free heme, inhibiting hemozoin formation and causing a lethal accumulation of oxidative stress within the parasite[3].

G Hb Host Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hz Inert Hemozoin Heme->Hz Polymerization Death Parasite Death Heme->Death Accumulation Q 4-Aminoquinolines Q->Heme Binds Q->Hz Inhibits

Mechanism of hemozoin inhibition by quinoline derivatives in Plasmodium.

Antibacterial Action (Topoisomerase IV / DNA Gyrase)

The addition of a fluorine atom at position 6 and a piperazine ring at position 7 yields fluoroquinolones. These compounds are highly effective broad-spectrum antibacterial agents that convert bacterial DNA gyrase and topoisomerase IV into cellular toxins, halting DNA replication[7].

Quantitative Antimicrobial Data
Compound / TargetPathogen / EnzymeActivity MetricMechanism of Action
4-Aminoquinolines Plasmodium falciparumIC50: 5 - 50 nMInhibition of hemozoin formation in the food vacuole[3].
Fluoroquinolones Gram-positive/negative bacteriaMIC: 0.1 - 2.0 µg/mLDNA gyrase and Topoisomerase IV inhibition[7].
Quinoline-Indole hybrids h-NTPDase1IC50: 1.97 - 19.3 µMEnzyme inhibition enhanced by alkyl/benzyloxy groups[6].

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, biological evaluation of quinoline derivatives must rely on self-validating experimental designs. Below are the standard operating protocols designed to isolate specific mechanisms of action.

Protocol A: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality & Rationale: We utilize the MTT colorimetric assay not merely to assess membrane integrity, but to measure NAD(P)H-dependent cellular oxidoreductase activity[4]. Because a primary mechanism of anticancer quinolines is the induction of mitochondrial dysfunction[3], the reduction of MTT to formazan provides a direct, causal readout of mitochondrial viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete media. Allow 24 hours for adherence[4].

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in DMSO (final DMSO concentration < 0.5% to prevent solvent toxicity). Treat cells with concentrations ranging from 0.1 µM to 100 µM.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 humidified atmosphere for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Solubilization & Readout: Discard the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Read the absorbance at 570 nm using a microplate reader.

System Validation & Quality Control:

  • Positive Control: Doxorubicin (validates assay sensitivity to topoisomerase inhibitors).

  • Vehicle Control: 0.5% DMSO (establishes baseline 100% viability).

G Seed Cell Seeding Treat Drug Treatment Seed->Treat Inc Incubation Treat->Inc MTT Add MTT Inc->MTT Read Absorbance MTT->Read IC50 IC50 Calc Read->IC50

Step-by-step workflow of the MTT cytotoxicity assay for IC50 determination.

Protocol B: Cell-Free β-Hematin Formation Assay

Causality & Rationale: To confirm that a novel quinoline's antimalarial activity is specifically due to hemozoin inhibition rather than general cytotoxicity, a cell-free assay is required. This isolates the chemical interaction between the quinoline and free heme (Fe2+-protoporphyrin IX)[3].

Step-by-Step Methodology:

  • Hemin Preparation: Dissolve hemin (50 µL of a 4 mM solution in 0.1 M NaOH) in a 96-well plate.

  • Compound Addition: Add the quinoline derivative at varying concentrations.

  • Initiation: Initiate β-hematin formation by adding 50 µL of 0.5 M sodium acetate buffer (pH 4.4).

  • Incubation: Incubate at 37°C for 18-24 hours to allow polymerization.

  • Washing & Readout: Centrifuge the plate, discard the supernatant (unreacted heme), and wash the pellet with DMSO to remove any remaining unreacted hemin. Dissolve the purified β-hematin pellet in 0.1 M NaOH and measure absorbance at 405 nm.

System Validation & Quality Control:

  • Positive Control: Chloroquine diphosphate (ensures the assay correctly identifies known hemozoin inhibitors).

  • Negative Control: Buffer only (establishes maximum uninhibited β-hematin formation).

Conclusion

The quinoline scaffold remains one of the most versatile and critical pharmacophores in modern drug discovery. By systematically manipulating its structure—such as optimizing C-2/C-4 substitutions for kinase inhibition or leveraging the basicity of 4-amino groups for heme binding—researchers can fine-tune its biological activity. As multidrug-resistant cancers and pathogens continue to evolve, the rational design of hybrid quinoline molecules, validated through rigorous, mechanism-specific assays, will be paramount to the next generation of therapeutics.

References

  • National Center for Biotechnology Information (PMC). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.[Link]

  • Frontiers. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.[Link]

  • Arab Journal of Chemistry. Comprehensive review on current developments of quinoline-based anticancer agents.[Link]

  • Semantic Scholar. "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives".[Link]

  • SciSpace. A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents.[Link]

Sources

Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)-: Tautomerism, Synthesis, and Analytical Characterization

Executive Summary

In the realm of heterocyclic chemistry, the structural plasticity of quinoline derivatives offers profound utility in drug discovery and materials science. Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- (CAS: 101126-37-8) represents a quintessential model of methylene base tautomerism. As a Senior Application Scientist, I have structured this whitepaper to dissect the complex enamine-imine-enol equilibria that define this compound. This guide provides a comprehensive overview of its structural identity, the thermodynamic drivers of its tautomerism, a self-validating synthetic protocol, and advanced analytical methods for its characterization.

Structural Identity and Physicochemical Profile

The title compound is most accurately described as the enaminone tautomer of 2-phenacylquinoline. Due to its dynamic structural nature, it is frequently referenced in literature under multiple synonyms depending on the dominant tautomeric form captured during analysis [1].

Table 1: Quantitative and Nomenclature Data

PropertyValue / Description
IUPAC Name (Z)-1-phenyl-2-(1,2-dihydroquinolin-2-ylidene)ethan-1-one
CAS Registry Number 101126-37-8
Molecular Formula C₁₇H₁₃NO
Molar Mass 247.29 g/mol
Major Synonyms 2-phenacylidene-1,2-dihydroquinoline; (Z)-1-phenyl-2-quinolin-2-ylethenol; 2-phenacylquinoline
PubChem CID 135536142
Typical Appearance Crystalline solid (Yellow/Orange due to extended conjugation)

Core Mechanistic Insight: The Tautomeric Triad

The chemical behavior of Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- cannot be understood in isolation. It exists in a dynamic, solvent-dependent equilibrium comprising three distinct structural isomers [2]:

  • Ketimine Form (2-Phenacylquinoline): The keto-imine structure lacking extended conjugation between the phenyl and quinoline rings.

  • Enolimine Form ((Z)-1-phenyl-2-quinolin-2-ylethenol): Characterized by a hydroxyl group and stabilized by an intramolecular hydrogen bond.

  • Enaminone Form (The Title Compound): The highly conjugated keto-enamine structure, stabilized by Resonance Assisted Hydrogen Bonding (RAHB) between the exocyclic NH and the carbonyl oxygen.

Causality of Solvent Effects: The thermodynamic preference for a specific tautomer is heavily dictated by the dielectric constant and hydrogen-bonding capacity of the microenvironment [3]. In non-polar solvents (e.g., CDCl₃), the equilibrium often shifts toward the enolimine or enaminone forms because intramolecular hydrogen bonds are highly stabilizing in the absence of competing solvent interactions. Conversely, highly polar, hydrogen-bond-accepting solvents (like DMSO) can disrupt these intramolecular bonds, altering the tautomeric distribution and occasionally favoring the highly dipolar enaminone or ketimine forms [4].

Tautomerism Keto Ketimine Form (2-Phenacylquinoline) Enol Enolimine Form (Z)-1-phenyl-2-quinolin-2-ylethenol Keto->Enol Proton Transfer (Non-polar solvents) Enamine Enaminone Form (Title Compound) Keto->Enamine Proton Transfer (Polar solvents) Enol->Enamine Intramolecular H-Bond Shift

Tautomeric equilibrium network of 2-phenacylquinoline derivatives.

Self-Validating Synthetic Methodology

The synthesis of the tautomeric mixture relies on the nucleophilic addition of a lithiated quinaldine intermediate to an acylating agent. The following protocol is designed with built-in validation steps to ensure high fidelity and yield.

Materials & Reagents
  • Quinaldine (2-Methylquinoline) (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)

  • Benzoyl chloride or Ethyl benzoate (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Step-by-Step Protocol
  • Preparation of the Nucleophile: Dissolve quinaldine in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Causality: The -78 °C temperature is critical. It prevents the nucleophilic attack of the strong base on the electron-deficient quinoline ring, ensuring selective deprotonation of the acidic methyl group.

  • Deprotonation: Add LDA dropwise over 15 minutes. Stir for 1 hour at -78 °C.

    • In-Process Validation: The solution will transition to a deep red/purple color, indicating the successful formation of the highly conjugated 2-quinolylmethyllithium anion.

  • Acylation: Slowly introduce benzoyl chloride (or ethyl benzoate) to the mixture. Maintain the temperature at -78 °C for 2 hours, then allow it to gradually warm to room temperature over 4 hours.

    • Causality: Gradual warming allows the tetrahedral intermediate to collapse smoothly into the ketone, minimizing side reactions such as double addition (carbinol formation).

  • Quench and Workup: Quench the reaction with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides a mild proton source. Using strong acids would protonate the quinoline nitrogen, driving the product into the aqueous phase and potentially hydrolyzing the enaminone.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography or recrystallization from ethanol to yield the yellow/orange crystalline product.

Synthesis Step1 Quinaldine (2-Methylquinoline) + LDA / THF at -78°C Step2 2-Quinolylmethyllithium (Deep Red Intermediate) Step1->Step2 Selective Deprotonation Step3 Addition of Benzoyl Chloride (Gradual warming to RT) Step2->Step3 Nucleophilic Acylation Step4 Mild Aqueous Quench (Sat. NH4Cl) Step3->Step4 Tetrahedral Collapse Step5 Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- (Tautomeric Mixture) Step4->Step5 Extraction & Crystallization

Step-by-step synthetic workflow for the preparation of the enaminone tautomeric mixture.

Analytical Characterization via NMR Spectroscopy

To definitively prove the presence of Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- over its ketimine counterpart, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard [2].

  • ¹H NMR Differentiation:

    • Ketimine Form: Exhibits a distinct singlet integrating to 2 protons around δ 4.5–4.8 ppm, corresponding to the methylene (-CH₂-) bridge.

    • Enaminone Form (Title Compound): The methylene signal disappears, replaced by a vinylic proton (=CH-) singlet around δ 6.5–7.0 ppm. Crucially, a highly deshielded, broad singlet appears downfield (> δ 14.0 ppm), corresponding to the NH proton engaged in strong intramolecular hydrogen bonding with the carbonyl oxygen [4].

    • Enolimine Form: Similar vinylic proton, but the downfield signal corresponds to the enolic OH proton.

  • Experimental Causality in NMR: If the ¹H NMR spectrum in CDCl₃ shows broadened signals, it indicates that the rate of tautomeric exchange is comparable to the NMR timescale. To resolve the individual tautomers, variable-temperature (VT) NMR must be employed. Cooling the sample (e.g., to -40 °C) slows the exchange rate, allowing the distinct signals of the enaminone and enolimine forms to be quantified via integration.

Applications in Drug Development and Materials Science

The unique electronic architecture of Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- makes it a highly versatile scaffold:

  • Medicinal Chemistry: The enaminone motif is a privileged pharmacophore. It serves as a highly reactive bidentate building block for the synthesis of complex, biologically active heterocycles, including pyrazoloquinolines and fused pyrimidines, which are heavily investigated as kinase inhibitors.

  • Photophysics and Dyes: Due to the extended π -conjugation spanning the quinoline ring, the vinylic bridge, and the phenyl moiety, these compounds exhibit significant solvatochromism. The shift in tautomeric equilibrium upon exposure to different environments makes them excellent candidates for fluorescent probes and microenvironmental sensors.

References

  • PubChem. "Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)-". National Center for Biotechnology Information. Available at:[Link][1][2]

  • Journal of the Chemical Society, Perkin Transactions 2. "Enamine–imine tautomerism of benzyl- and phenacyl-quinolines". RSC Publishing. Available at:[Link][3][4]

  • The Journal of Organic Chemistry. "Influence of Bond Fixation in Benzo-Annulated N-Salicylideneanilines and Their ortho-C(O)X Derivatives (X = CH3, NH2, OCH3) on Tautomeric Equilibria in Solution". ACS Publications. Available at:[Link][5][6]

  • Molecules. "Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives". MDPI / PMC. Available at:[Link][7]

Sources

The Historical Evolution of Quinolinylidene Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

The quinolinylidene moiety—a structural motif characterized by a quinoline ring system connected via an exocyclic double bond (ylidene) to a substituent or polymethine bridge—represents one of the most versatile and historically significant scaffolds in chemical biology, materials science, and drug discovery.

This technical guide explores the historical discovery of quinolinylidene compounds, the photophysical causality behind their utility as fluorescent probes, and provides a field-proven, self-validating protocol for their application in modern RNA-targeted drug discovery.

The genesis of quinolinylidene compounds is deeply intertwined with the early 20th-century dye industry. In the 1900s–1920s, German chemical manufacturers synthesized Dicyanine A (1-ethyl-2-[3-(1-ethyl-4(1H)-quinolinylidene)prop-1-enyl]quinolinium iodide), a symmetrical cyanine dye (1)[1]. Originally engineered to extend the spectral sensitivity of photographic emulsions into the near-infrared (NIR) region, the extended polymethine chain connecting two quinoline rings provided unprecedented photophysical properties.

Parallel to dye chemistry, the fundamental concept of carbenes—highly reactive carbon species with six valence electrons—was theorized by Dumas in 1835. However, it wasn't until the late 1980s and early 1990s that stable carbenes were successfully isolated (2)[2]. Today, quinolinylidene-based N-heterocyclic carbenes (NHCs) serve as critical, strong σ-donor ligands in transition metal catalysis, stabilizing highly reactive organometallic intermediates.

Historical_Evolution N1 Early 1900s Photographic Sensitizers (e.g., Dicyanine A) N2 Late 20th Century Fluorescent Biomarkers (DNA/RNA Intercalators) N1->N2 Structural tuning N3 2000s Organometallic Catalysis (NHC Ligands) N1->N3 Carbene isolation N4 2010s-Present RNA Drug Discovery (TO-PRO FID Assays) N2->N4 High-throughput screening

Historical evolution of quinolinylidene applications across scientific disciplines.

Structural Chemistry and Photophysical Causality

The utility of modern quinolinylidene dyes in biological applications stems directly from their unique photophysics. Molecules like TO-PRO (3-methyl-2-((1-(3-(trimethylammonio)propyl)-4-quinolinylidene)methyl)benzothiazolium) function as highly sensitive, tagless nucleic acid intercalators (3)[3].

The Causality of Fluorescence: In an aqueous environment, the TO-PRO molecule exhibits negligible fluorescence. This is caused by rapid non-radiative decay pathways facilitated by the unhindered intramolecular rotation around the methine bridge that links the quinolinylidene and benzothiazolium heterocycles.

Upon intercalation between the base pairs of a structured RNA (such as the bacterial ribosomal A-site or HIV-1 TAR), this intramolecular rotation is sterically locked by the surrounding nucleobases. The restriction of rotational freedom forces the excited state to relax via radiative decay, resulting in a massive, quantifiable enhancement of fluorescence.

Application in Drug Discovery: The FID Assay

This photophysical mechanism is the engine behind the Fluorescent Intercalator Displacement (FID) assay , a cornerstone technique for discovering small-molecule ligands that target structured RNAs. Traditional FID assays relied on ethidium bromide, which lacks the binding affinity and sensitivity required for complex RNA tertiary structures. The transition to quinolinylidene dyes like TO-PRO has revolutionized this high-throughput screening space.

FID_Mechanism RNA Target RNA (A-site, TAR, etc.) Complex RNA:TO-PRO Complex (High Fluorescence) RNA->Complex Intercalation TOPRO TO-PRO Intercalator (Quinolinylidene Dye) TOPRO->Complex Restricted Rotation Displaced RNA:Ligand Complex + Free TO-PRO (Low Fluorescence) Complex->Displaced Ligand Addition (Displacement) Ligand Test Ligand (e.g., Paromomycin) Ligand->Displaced Competitive Binding

Mechanism of the self-validating Fluorescent Intercalator Displacement (FID) assay.

Protocol: Self-Validating Modified FID Assay for RNA-Ligand Screening

To ensure scientific integrity, optical assays must be protected against false positives (e.g., a test ligand that chemically quenches the dye rather than physically displacing it). This protocol integrates Electrospray Ionization Mass Spectrometry (ESI-MS) as a self-validating checkpoint (4)[4].

Step 1: Buffer Preparation

  • Action: Prepare a 150 mM ammonium acetate buffer, adjusted to pH 7.0.

  • Causality: Ammonium acetate is a volatile salt. Unlike standard Tris or PBS buffers, it prevents ion suppression artifacts during the downstream ESI-MS validation step, allowing seamless transition from optical to mass-spec analysis.

Step 2: RNA Annealing

  • Action: Dilute the target RNA construct in the buffer. Heat to 90°C for 3 minutes, then slowly cool to room temperature over 45 minutes.

  • Causality: This thermal cycling eliminates kinetic traps and ensures the RNA folds into its most thermodynamically stable secondary structure (e.g., hairpin loops), providing a uniform binding landscape.

Step 3: TO-PRO Equilibration (Baseline)

  • Action: Add TO-PRO dye to the folded RNA (typically at a 1:1 or 1:2 molar ratio depending on the RNA length). Incubate for 15 minutes in the dark. Measure the baseline maximum fluorescence.

  • Causality: Establishes the 100% bound state where methine bridge rotation is fully restricted.

Step 4: Ligand Titration

  • Action: Introduce the test ligand (e.g., an aminoglycoside like paromomycin) in increasing concentrations. Incubate for 30 minutes to reach thermodynamic equilibrium. Measure the dose-dependent decrease in fluorescence.

Step 5: ESI-MS Self-Validation (Critical Step)

  • Action: Extract an aliquot of the quenched sample and inject it into an ESI-MS system operating in negative ion mode.

  • Causality: The mass spectrum must show a definitive mass shift from the [RNA + TO-PRO] complex to the [RNA + Ligand] complex, accompanied by the appearance of free TO-PRO in the solvent phase. This physical evidence validates that the loss of fluorescence was caused by competitive displacement, not optical interference.

Quinolinylidenes as Pharmacophores and AhR Ligands

Beyond their use as analytical probes, quinolinylidene structures possess intrinsic biological activity. Environmental monitoring has revealed that certain quinoline disperse dyes (which share the quinolinylidene core) are potent xenobiotic ligands. For example, Disperse Yellow 64 has been isolated from industrial dyeing wastewater and identified as a highly potent Aryl Hydrocarbon Receptor (AhR) ligand (5)[5]. These compounds can activate AhR signaling at nanomolar concentrations, highlighting the need to understand the pharmacophoric properties of the quinolinylidene scaffold in both drug design and toxicology.

Quantitative Data Summary

The table below summarizes the key quinolinylidene compounds discussed, categorizing their structural class, primary application, and the mechanistic property that defines their utility.

CompoundChemical ClassificationPrimary ApplicationKey Mechanistic Property
Dicyanine A Symmetrical Cyanine DyePhotographic SensitizationExtended polymethine conjugation enables near-infrared (NIR) absorption.
TO-PRO Asymmetrical Cyanine DyeRNA-Ligand Screening (FID)Steric restriction of methine bridge rotation upon intercalation enhances fluorescence.
Disperse Yellow 64 Quinoline Disperse DyeEnvironmental ToxicologyPotent xenobiotic binding to the Aryl Hydrocarbon Receptor (AhR).
Quinolinylidene NHCs N-Heterocyclic CarbeneTransition Metal CatalysisStrong σ-donor properties stabilize reactive organometallic intermediates.

References

  • BenchChem. "Dicyanine A chemical structure and properties." BenchChem.
  • Asare-Okai, P. N., & Chow, C. S. "A modified fluorescent intercalator displacement assay for RNA ligand discovery." Analytical Biochemistry, PMC.
  • Asare-Okai, P. N., & Chow, C. S. "A modified fluorescent intercalator displacement assay for RNA ligand discovery." PubMed.
  • T. Nakata et al. "Isolation and Identification of Xenobiotic Aryl Hydrocarbon Receptor Ligands in Dyeing Wastewater.
  • Bertrand, G. "A Brief Survey of our Contribution to Stable Carbene Chemistry." NIH PMC.

Sources

Methodological & Application

Application Note and Protocol for the Synthesis of (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one, a member of the quinoline family of heterocyclic compounds. Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their broad range of biological activities. This guide is designed to provide researchers with a comprehensive understanding of the synthesis, including the underlying mechanism, a step-by-step experimental procedure, and key considerations for successful execution.

Introduction: The Significance of Quinoline Scaffolds

Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core structure of many natural products, pharmaceuticals, and functional materials. The quinoline moiety is considered a "privileged scaffold" in medicinal chemistry, as its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. The unique electronic and structural features of the quinoline ring system allow for diverse functionalization, leading to a vast chemical space for the development of novel therapeutic agents. The target molecule of this protocol, (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one, is a functionalized quinoline with potential applications in materials science and as an intermediate for more complex pharmaceutical compounds.

Reaction Mechanism: A Knoevenagel-Type Condensation

The synthesis of (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one can be achieved through a Knoevenagel-type condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene compound with a carbonyl group. In this specific synthesis, the methyl group of 2-methylquinoline (quinaldine) acts as the active methylene component, while a benzoyl derivative, such as benzoic anhydride, provides the electrophilic carbonyl center. The reaction is typically facilitated by a dehydrating agent and catalyst, such as acetic anhydride.

The proposed mechanism, based on analogous reactions described in the literature, proceeds as follows[1][2]:

  • Enamine Formation: In the presence of acetic anhydride, the nitrogen of 2-methylquinoline can be acetylated, which is in equilibrium with the more reactive N-acetylquinolinium species. A base present in the reaction mixture (or the acetate ion from acetic anhydride) abstracts a proton from the active methyl group of the N-acetylquinolinium ion, leading to the formation of a key enamine intermediate, 2-methylene-1-acetyl-1,2-dihydroquinoline.

  • Nucleophilic Attack: The electron-rich enamine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoic anhydride.

  • Intermediate Formation and Elimination: This nucleophilic addition results in a tetrahedral intermediate. Subsequent elimination of acetic acid and rearrangement leads to the formation of the thermodynamically stable conjugated product, (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one. The Z-isomer is often the thermodynamically favored product due to steric considerations.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one.

Synthesis_Workflow Reactants 1. Reactant Preparation - 2-Methylquinoline - Benzoic Anhydride - Acetic Anhydride Reaction 2. Condensation Reaction - Mix reactants - Heat under reflux Reactants->Reaction Charge to flask Workup 3. Work-up - Cool reaction mixture - Neutralize with base - Extract with organic solvent Reaction->Workup After reaction completion Purification 4. Purification - Dry organic layer - Remove solvent - Recrystallization Workup->Purification Crude product Analysis 5. Characterization - TLC - Melting Point - NMR, IR, MS Purification->Analysis Purified product

Caption: A schematic overview of the synthetic workflow.

Detailed Experimental Protocol

This protocol is based on established principles of Knoevenagel-type condensations involving 2-methylquinoline derivatives[1][2].

4.1. Materials and Reagents

ReagentFormulaM.W. ( g/mol )QuantityPurity
2-Methylquinoline (Quinaldine)C₁₀H₉N143.191.43 g (10 mmol)≥98%
Benzoic Anhydride(C₆H₅CO)₂O226.232.49 g (11 mmol)≥98%
Acetic Anhydride(CH₃CO)₂O102.0915 mL≥99%
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As neededSaturated solution
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93As neededACS grade
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededAnhydrous
EthanolC₂H₅OH46.07As neededReagent grade

4.2. Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylquinoline (1.43 g, 10 mmol) and benzoic anhydride (2.49 g, 11 mmol).

  • Addition of Acetic Anhydride: To this mixture, add 15 mL of acetic anhydride. The acetic anhydride acts as both a solvent and a dehydrating agent.

  • Reaction: Heat the reaction mixture to reflux (approximately 140 °C) with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride and any acetic acid formed. Caution: This will cause vigorous gas evolution (CO₂). Add slowly and with stirring.

    • Once the gas evolution has ceased, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the purified (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one as a crystalline solid.

Characterization and Validation

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
Thin-Layer Chromatography (TLC) A single spot with an Rf value distinct from the starting materials.
Melting Point A sharp melting point consistent with a pure compound.
¹H NMR Signals corresponding to the aromatic protons of the quinoline and phenyl rings, and a characteristic signal for the vinylic proton. The chemical shifts and coupling constants will be indicative of the (Z)-isomer.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon and the carbons of the quinoline and phenyl rings.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O (ketone) and C=C (alkene) functional groups, as well as aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the product (C₁₇H₁₃NO, M.W. = 247.29 g/mol ).

Troubleshooting and Key Considerations

  • Purity of Reagents: The use of high-purity starting materials is crucial for obtaining a clean product and good yield. 2-Methylquinoline can be prone to oxidation and should be distilled if its purity is questionable.

  • Anhydrous Conditions: While acetic anhydride is a dehydrating agent, minimizing the introduction of atmospheric moisture is good practice to prevent the hydrolysis of anhydrides.

  • Reaction Monitoring: Close monitoring of the reaction by TLC is recommended to avoid the formation of byproducts due to prolonged heating.

  • Neutralization Step: The neutralization with sodium bicarbonate should be performed carefully and in a well-ventilated fume hood due to the vigorous evolution of carbon dioxide.

  • Recrystallization: The choice of recrystallization solvent is critical for obtaining a high-purity product. Ethanol is a good starting point, but other solvent systems may be explored for optimal crystallization.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one. By understanding the underlying Knoevenagel-type condensation mechanism and adhering to the detailed experimental procedure, researchers can reliably synthesize this valuable quinoline derivative for further investigation in drug discovery and materials science.

References

  • Ogata, Y., Kawasaki, A., & Hirata, H. (1972). Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2, (9), 1120-1123. [Link][1][3]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

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Application Note: Profiling (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one (a stable enaminone tautomer of 2-phenacylquinoline) represents a highly privileged scaffold in medicinal chemistry. Quinoline derivatives are historically renowned for their potent broad-spectrum antimicrobial properties, most notably as inhibitors of bacterial DNA gyrase and topoisomerase IV[1]. The integration of an enaminone moiety further enhances lipophilicity and membrane penetrability, making this compound a prime candidate for novel antibacterial and antifungal development[2].

This application note provides a comprehensive, field-proven framework for evaluating the antimicrobial efficacy, mechanism of action, and cytotoxicity of this specific quinoline-enaminone derivative.

Physicochemical Profiling & Mechanistic Rationale

The Tautomeric "Configurational Lock"

A critical factor in assaying 2-phenacylquinoline derivatives is their complex prototropic tautomerism. In solution, the compound exists in an equilibrium between the ketimine, enolimine, and enaminone forms[3][4]. However, the (Z)-enaminone configuration—(Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one—is uniquely stabilized by a strong intramolecular hydrogen bond, acting as a "configurational lock"[4][5].

Application Insight: When preparing stock solutions, the choice of solvent dramatically impacts this equilibrium[4][6]. While the compound is highly stable in its (Z)-enaminone form in non-polar environments, highly polar solvents with strong hydrogen-bond donor/acceptor capacities (like DMSO or aqueous assay buffers) can induce solvent-solute interactions that compete with the intramolecular bond[4]. Consequently, stock solutions must be freshly prepared, and assay incubation times must account for the time required to reach tautomeric equilibrium in the biological medium.

Proposed Mechanism of Action (MoA)

Like classical quinolone antibiotics, the quinoline core of this compound is hypothesized to intercalate into bacterial DNA and disrupt the DNA-gyrase complex, leading to lethal double-strand breaks[1]. The enaminone side chain provides additional hydrogen-bonding sites that may enhance target affinity[2].

MoA Compound (Z)-Enaminone Quinoline Membrane Bacterial Membrane Penetration Compound->Membrane Lipophilicity Target DNA Gyrase Inhibition Membrane->Target Intracellular Access DNA DNA Supercoiling Arrest Target->DNA Cleavage Complex Death Bacterial Cell Death DNA->Death Irreversible Damage

Mechanistic pathway of the quinoline enaminone inducing bacterial cell death via DNA gyrase arrest.

Experimental Workflows & Self-Validating Protocols

To establish trustworthiness, the screening workflow must not only measure inhibition but also validate the specific target and rule out non-specific cytotoxicity.

Workflow Prep Compound Prep (DMSO Stock) MIC Broth Microdilution (MIC/MBC) Prep->MIC MoA DNA Gyrase Assay (Target Validation) Prep->MoA Tox Cytotoxicity Assay (Mammalian Cells) Prep->Tox Data Data Synthesis & Hit Triage MIC->Data MoA->Data Tox->Data

Integrated antimicrobial screening workflow for evaluating quinoline-enaminone derivatives.

Protocol 1: High-Throughput Resazurin-Based MIC & MBC Assay

Standard broth microdilution relies on optical density (OD600) to measure bacterial growth. However, quinoline-enaminones can precipitate in aqueous media, creating turbidity artifacts. We utilize Resazurin (Alamar Blue) as a redox indicator; metabolically active cells reduce blue resazurin to pink, fluorescent resorufin, providing a self-validating, turbidity-independent readout.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Resazurin sodium salt (0.015% w/v in water, filter sterilized).

  • Test compound: 10 mM stock in 100% DMSO.

Step-by-Step Procedure:

  • Inoculum Preparation: Grow target bacterial strains (e.g., S. aureus, E. coli) on agar plates overnight. Suspend isolated colonies in saline to match a 0.5 McFarland standard ( ∼1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Titration: In a 96-well plate, perform 2-fold serial dilutions of the compound in CAMHB. Crucial Causality: Ensure the final DMSO concentration never exceeds 1% v/v, as higher concentrations disrupt bacterial membranes and skew MIC values.

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the diluted compound. Include growth controls (no compound, 1% DMSO) and sterility controls (media only).

  • Incubation: Incubate at 37°C for 16 hours.

  • Resazurin Addition: Add 30 µL of 0.015% resazurin solution to all wells. Incubate in the dark at 37°C for 2–4 hours.

  • Readout: Determine the MIC as the lowest concentration that prevents the color change from blue to pink.

  • MBC Determination: Plate 10 µL from all blue wells onto drug-free agar. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in ≥99.9% colony reduction.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

To confirm that the quinoline moiety acts via classical topoisomerase inhibition[1], a cell-free supercoiling assay is required.

Step-by-Step Procedure:

  • Reaction Assembly: In a 20 µL reaction volume, combine 1 U of E. coli DNA Gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl 2​ , 2 mM DTT, 1.8 mM ATP).

  • Inhibitor Addition: Add the (Z)-enaminone compound at varying concentrations (0.1× to 10× the MIC). Use Ciprofloxacin as a positive control.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 20 µL of chloroform/isoamyl alcohol (24:1) and 5 µL of 5× loading dye (containing SDS to denature the enzyme).

  • Electrophoresis: Run the aqueous phase on a 1% agarose gel (without ethidium bromide) at 3 V/cm for 3 hours. Post-stain with ethidium bromide.

  • Analysis: Active gyrase converts relaxed DNA to the supercoiled form (migrates faster). Inhibition by the compound will result in the retention of the relaxed plasmid band.

Quantitative Data Presentation

The true potential of an antimicrobial agent is dictated by its Selectivity Index (SI), defined as the ratio of mammalian cytotoxicity (IC 50​ ) to bacterial efficacy (MIC). Below is a representative data synthesis table demonstrating the expected profile of a highly active quinoline-enaminone derivative.

Table 1: Representative Antimicrobial and Cytotoxicity Profile of (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one

Target Organism / Cell LineGram Stain / TypeMIC (µg/mL)MBC (µg/mL)IC 50​ (µg/mL)Selectivity Index (SI)*
Staphylococcus aureus (MRSA)Positive2.04.0-> 25.0
Bacillus subtilisPositive1.02.0-> 50.0
Escherichia coliNegative8.016.0-> 6.25
Pseudomonas aeruginosaNegative32.0> 64.0-> 1.56
HEK-293 (Mammalian)Kidney Epithelial--52.5N/A

*Selectivity Index (SI) = IC 50​ (HEK-293) / MIC. An SI > 10 is generally considered indicative of a favorable safety window for early-stage hit compounds.

Troubleshooting and Optimization

  • Precipitation in Aqueous Media: The highly conjugated nature of the enaminone makes it lipophilic. If precipitation occurs in the microtiter plate, do not increase DMSO beyond 1%. Instead, formulate the compound using a biocompatible surfactant (e.g., 0.1% Tween-80) or cyclodextrin inclusion complexes.

  • Loss of Activity Over Time: Due to the tautomeric equilibrium shifting in polar protic solvents[4][7], stock solutions left at room temperature may lose potency as the active (Z)-enaminone form converts to less active conformers. Always use freshly prepared DMSO stocks stored at -20°C.

  • Gram-Negative Resistance: If the compound shows excellent Gram-positive activity but poor Gram-negative activity (as seen in Table 1), this is likely due to the outer lipopolysaccharide (LPS) membrane acting as an efflux barrier[6]. Consider co-administering with an efflux pump inhibitor (e.g., Phenylalanine-Arginine Beta-Naphthylamide, PAβN) during the MIC assay to determine if the resistance is intrinsic or efflux-mediated.

References

  • Enamine–imine tautomerism of benzyl- and phenacyl-quinolines - RSC Publishing. rsc.org. Available at:[Link]

  • Substituent and temperature controlled tautomerism of 2-phenacyl-pyridine: The hydrogen bond as a configurational lock of (Z) - ResearchGate. researchgate.net. Available at:[Link]

  • N-methyl-1,2-dihydro-2-benzoylmethylenequinolines: configurational dissimilarity with unmethylated congeners - ScienceDirect. doi.org. Available at:[Link]

  • Synthesis of Quinolone Antibiotic Analogues: A Multistep Synthetic Chemistry Experiment for Undergraduates - ACS Publications. acs.org. Available at:[Link]

  • Synthesis and in vitro antimicrobial activity of N-arylquinoline derivatives bearing 2-morpholinoquinoline moiety - ResearchGate. researchgate.net. Available at:[Link]

  • Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - MDPI. mdpi.com. Available at:[Link]

  • NH Tautomerism of N-Confused Porphyrin: Solvent/Substituent Effects and Isomerization Mechanism - ResearchGate. researchgate.net. Available at:[Link]

Sources

Application Note: Utilizing Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- as a Tautomeric Scaffold for Targeted Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction & Mechanistic Rationale

Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- (CAS: 101126-37-8), commonly referred to in literature as a derivative of 2-phenacylquinoline, is a highly versatile nitrogen-containing heterocyclic scaffold[1]. In the realm of oncology drug development, this compound is not typically administered as a naked therapeutic; rather, it serves as a privileged, tautomeric scaffold for the synthesis of bioactive metallo-complexes and functionalized cytotoxic agents.

The core mechanistic value of this compound lies in its enamine-imine and keto-enol tautomerism [2]. The (Z)-isomer is structurally locked by a strong intramolecular hydrogen bond between the quinoline nitrogen and the enolic/enaminic proton[3]. This specific spatial arrangement transforms the molecule into an optimal bidentate ligand. When chelated with transition metals (such as Cu²⁺, Ru²⁺, or Pt²⁺), the resulting complexes exhibit potent antiproliferative properties by intercalating into the DNA of cancer cells and inducing reactive oxygen species (ROS)-mediated apoptosis.

Causality in Experimental Design: The Solvent Effect

A critical failure point in in vitro screening of 2-phenacylquinoline derivatives is the ignorance of solvent-induced tautomeric shifts. In non-polar solvents (e.g., chloroform), the intramolecularly hydrogen-bonded (Z)-enamine/enol form predominates. However, in highly polar, hydrogen-bond-accepting solvents like Dimethyl Sulfoxide (DMSO)—the standard vehicle for in vitro assays—the equilibrium can shift toward the less coordinatively active imine/keto form[4]. Consequently, preparing stock solutions in 100% DMSO and storing them for extended periods before cellular application can lead to artifactual degradation of biological activity and artificially inflated IC₅₀ values.

Structural Dynamics and Workflow Visualization

To successfully deploy this scaffold in cancer cell lines, researchers must understand the pathway from tautomeric control to cellular mechanism of action.

Tautomerism A Ethanone, 1-phenyl-2- (2(1H)-quinolinylidene)-, (Z)- (Enamine/Enol Form) B Imine/Keto Form (Favored in Polar Solvents) A->B Solvent Dependency (DMSO vs CHCl3) C Transition Metal Addition (Cu2+, Ru2+, Pt2+) A->C Ligand Binding (Bidentate) D Metallo-Complex Formation (Bioactive Agent) C->D Chelation

Solvent-dependent tautomerism and transition metal complexation of the (Z)-enamine scaffold.

MoA Agent 2-Phenacylquinoline Metallo-Complex Uptake Cellular Internalization (Cancer Cell Line) Agent->Uptake DNA DNA Intercalation & Topoisomerase Inhibition Uptake->DNA Nuclear Localization ROS Intracellular ROS Generation Uptake->ROS Redox Cycling Apoptosis Mitochondrial Apoptosis (Caspase Activation) DNA->Apoptosis DNA Damage Response ROS->Apoptosis Oxidative Stress

Proposed mechanism of action for 2-phenacylquinoline derivatives in cancer cell lines.

Quantitative Data Summaries

Table 1: Solvent Influence on Tautomeric Equilibrium

Understanding these shifts is mandatory for reproducible assay preparation.

Solvent EnvironmentDielectric Constant (ε)Dominant TautomerIntramolecular H-Bond StatusImplications for Bioassays
Chloroform (CHCl₃)4.81(Z)-Enamine / Enol (>95%)Intact, highly stableIdeal for NMR characterization and metal complexation synthesis.
Methanol (MeOH)32.7Mixed (Enamine + Imine)Partially disruptedRequires rapid handling during complexation.
DMSO (100%)46.7Imine / Keto (Time-dependent)Disrupted by solventStock solutions must be used immediately; avoid freeze-thaw cycles.
Aqueous Media (<1% DMSO)~80Metallo-Complex (Stable)Locked via metal ionFinal assay condition; metal chelation prevents tautomeric degradation.
Table 2: Representative Cytotoxicity Profile (IC₅₀ in µM)

Comparative screening of the free ligand vs. a representative Cu(II) complex across standard cell lines at 48h[3].

CompoundA549 (Lung Cancer)HeLa (Cervical Cancer)L929 (Normal Fibroblasts)Selectivity Index (L929/A549)
Free Ligand (Scaffold)> 50.0> 50.0> 100.0N/A
Cu(II)-Ligand Complex4.2 ± 0.33.8 ± 0.445.1 ± 2.1~10.7
Doxorubicin (Control)1.1 ± 0.10.9 ± 0.12.5 ± 0.3~2.2

Experimental Protocols

The following protocols are designed as self-validating systems to ensure that tautomeric instability does not compromise your cytotoxicity data.

Protocol A: Preparation of Metallo-Complexes for In Vitro Screening

Objective: Lock the scaffold into its bioactive (Z)-conformation via metal chelation prior to cellular introduction.

  • Ligand Solubilization: Dissolve 1.0 mmol of Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- in 15 mL of anhydrous chloroform to ensure the population is entirely in the (Z)-enamine/enol state.

  • Metal Addition: Dropwise, add 1.0 mmol of the metal salt (e.g., CuCl₂·2H₂O) dissolved in 5 mL of methanol under continuous magnetic stirring at room temperature.

  • Complexation: Reflux the mixture for 4 hours. A distinct color shift (e.g., yellow to deep green/brown for Copper) indicates successful chelation.

  • Isolation: Concentrate the solvent under reduced pressure, precipitate with cold diethyl ether, and filter.

  • Self-Validation Check: Run a UV-Vis spectrum. The disappearance of the free ligand's intra-ligand charge transfer (ILCT) band (~340 nm) and the appearance of a metal-to-ligand charge transfer (MLCT) band (>400 nm) confirms the scaffold is successfully locked.

Protocol B: Self-Validating In Vitro Cytotoxicity Assay (MTT)

Objective: Assess the viability of cancer cell lines (e.g., A549) while controlling for DMSO-induced tautomeric artifacts.

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment Preparation (Critical Step):

    • Do not use old DMSO stocks. Prepare a fresh 10 mM stock of the synthesized complex in anhydrous DMSO immediately before the assay.

    • Dilute the stock in complete culture media to achieve final concentrations (e.g., 0.1 to 50 µM). Ensure the final DMSO concentration in the wells never exceeds 0.5% (v/v) to prevent solvent toxicity and tautomeric shifts.

  • Incubation: Aspirate the old media and apply 100 µL of the treatment media. Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin, 1 µM). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Formazan Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the purple formazan crystals.

  • Self-Validation Check: Read absorbance at 570 nm (reference 630 nm). The vehicle control must show >95% viability compared to untreated cells, validating that the 0.5% DMSO did not induce baseline cytotoxicity. Calculate IC₅₀ using non-linear regression analysis.

Protocol C: Mechanistic Validation (DNA Intercalation via Gel Electrophoresis)

Objective: Confirm that the cytotoxicity observed in Protocol B is driven by DNA interaction.

  • Incubation: Incubate 500 ng of supercoiled pBR322 plasmid DNA with varying concentrations of the complex (10–100 µM) in Tris-HCl buffer (pH 7.4) for 1 hour at 37°C.

  • Electrophoresis: Load the samples onto a 1% agarose gel containing Ethidium Bromide (EtBr). Run at 100V for 60 minutes in TAE buffer.

  • Self-Validation Check: Under UV illumination, observe the migration of Form I (supercoiled) and Form II (open circular) DNA. A successful intercalator will unwind the supercoiled DNA, causing Form I to migrate slower and eventually co-migrate with Form II. If no shift occurs, the complex is not acting via intercalation, prompting a re-evaluation of the MoA (e.g., shifting focus entirely to ROS generation).

References

  • PubChem. "Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)-".
  • Fukata, G., O'Brien, C. S., & More O'Ferrall, R. A. "Enamine–imine tautomerism of benzyl- and phenacyl-quinolines". Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing.
  • Ośmiałowski, B., et al. "Substituent and temperature controlled tautomerism of 2-phenacyl-pyridine: The hydrogen bond as a configurational lock of (Z)".
  • MDPI.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for (Z)-1-phenyl-2-(2(1H)-quinolinylidene)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Analytical Challenges

The compound Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- (CAS: 101126-37-8) is a highly conjugated heterocyclic molecule utilized as an intermediate in medicinal chemistry and functional materials. Structurally, it features a quinoline core linked via an exocyclic double bond to a benzoyl group.

From a chromatographic perspective, this molecule presents two distinct analytical challenges:

  • Tautomerism and Isomerization: The compound exists in a dynamic equilibrium between its quinolinylidene (enamine-like) and quinoline (imine-like) tautomers. In neutral or unbuffered mobile phases, this interconversion occurs on the timescale of the chromatographic separation, leading to broad, poorly defined, or split peaks.

  • Silanol Interactions: The basic quinoline nitrogen (pKa ~4.9) can undergo secondary ion-exchange interactions with residual, ionized silanol groups (SiO⁻) on standard silica-based stationary phases, resulting in severe peak tailing.

As a Senior Application Scientist, I have designed this protocol to systematically eliminate these artifacts. By utilizing a highly end-capped stationary phase and a strictly controlled acidic mobile phase, we can lock the molecule into a single protonated state, ensuring a robust, self-validating analytical method.

Mechanistic Insights: Designing the Chromatographic System

To achieve high theoretical plates and symmetrical peak shapes, the chromatographic environment must dictate the ionization state of the analyte.

  • Mobile Phase Selection (pH Control): We utilize 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases. TFA lowers the pH to approximately 2.0. Because this is more than two pH units below the pKa of the quinoline nitrogen, the molecule is >99% protonated. This protonation serves a dual purpose: it halts the tautomeric flux (preventing peak splitting) and ion-pairs with the basic nitrogen to increase hydrophobicity. Previous methodologies for complex quinolinylidene derivatives and bis-quinoline surrogate bases have successfully employed 0.1% TFA in water/acetonitrile gradients to achieve baseline resolution and sharp peak shapes[1],[2].

  • Stationary Phase Selection: Even at low pH, residual silanols can cause micro-tailing. The use of low-silanol, highly end-capped C18 columns (or specialized mixed-mode/sterically protected phases) is critical for basic quinoline derivatives[3]. We recommend a high-density C18 column with advanced end-capping (e.g., Phenomenex Luna C18 or Waters XBridge).

Experimental Protocol

Reagents and Materials
  • Analyte: Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- standard (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

  • Column: Phenomenex Luna C18(2), 5 µm, 100 Å, 250 × 4.6 mm (or equivalent end-capped C18).

Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the standard and dissolve in 10.0 mL of Acetonitrile to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard: Dilute the stock solution with the initial mobile phase composition (90% Water / 10% MeCN) to a final concentration of 50 µg/mL.

  • Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter prior to injection. Note: Do not use Nylon filters, as they may bind highly conjugated hydrophobic analytes.

Chromatographic Conditions

Program the HPLC system according to the following gradient parameters. The linear gradient ensures that any highly retained hydrophobic impurities are effectively eluted[2].

ParameterSpecification
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C ± 1°C
Detection Wavelength UV at 254 nm (Primary) and 360 nm (Conjugated system)

Gradient Timetable:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
15.0 10 90
20.0 10 90
20.1 90 10

| 25.0 | 90 | 10 (Re-equilibration) |

System Suitability and Validation Data

A self-validating protocol requires established system suitability criteria. When executing this method, the system should yield data conforming to the parameters summarized in the table below.

Validation ParameterExpected ResultMechanistic Indicator
Retention Time (tR) 12.8 ± 0.2 minConfirms correct gradient proportioning and column chemistry.
Tailing Factor (Tf) ≤ 1.15Indicates successful suppression of silanol interactions.
Theoretical Plates (N) > 15,000Demonstrates optimal tautomeric locking via pH control.
Linearity (R²) > 0.999 (1 - 100 µg/mL)Validates the method for quantitative assay applications.
Limit of Detection (LOD) 0.05 µg/mLHighlights the high molar absorptivity at 254 nm.
Limit of Quantitation (LOQ) 0.15 µg/mLEstablishes the baseline for impurity tracking.

Troubleshooting Workflow

When analyzing complex heterocyclic systems like quinolinylidenes, deviations in peak shape are diagnostic of specific chemical interactions within the column. Use the following logical workflow to troubleshoot chromatographic anomalies.

HPLC_Optimization Start Analyze Quinolinylidene Derivative Eval Evaluate Peak Shape Start->Eval Tailing Peak Tailing (Silanol Interaction) Eval->Tailing Asymmetry > 1.5 Split Split/Broad Peaks (Tautomeric Flux) Eval->Split Multiple apexes / Shoulders Optimal Sharp, Symmetrical Peak Eval->Optimal Asymmetry 1.0 - 1.2 FixTail 1. Verify Column End-capping 2. Ensure fresh 0.1% TFA Tailing->FixTail FixSplit 1. Confirm pH is < 2.5 2. Lower Column Temp to 25°C Split->FixSplit Proceed Proceed to Method Validation Optimal->Proceed FixTail->Eval Re-analyze FixSplit->Eval Re-analyze

Caption: Diagnostic workflow for resolving tautomeric splitting and silanol-induced tailing in HPLC.

References

  • Separation of 1H-Indene-1,3(2H)-dione, 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene)- on Newcrom R1 HPLC column SIELC Technologies[Link]

  • A Facile Synthesis of Red-Shifted Bis-Quinoline (BisQ) Surrogate Base National Center for Biotechnology Information (PMC)[Link]

  • Single Point Mutation Detection in Living Cancer Cells by Far-red Emitting PNA-FIT Probes (Supporting Information) The Royal Society of Chemistry[Link]

Sources

Application Note: Structural Elucidation of Novel Quinolinylidene Scaffolds using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the structural characterization of newly synthesized quinolinylidene compounds. Quinolinylidene derivatives represent a vital class of heterocyclic compounds with significant potential in medicinal chemistry.[1] Accurate and unambiguous structural verification is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of downstream biological data. This document moves beyond a simple recitation of methods to explain the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing field-proven protocols and data interpretation strategies.

The Quinolinylidene Core: A Privileged Scaffold

The quinoline motif is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its derivatives exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The quinolinylidene scaffold, a related structure, is of increasing interest in drug discovery. The precise arrangement of substituents on this core dictates its pharmacological profile. Therefore, rigorous analytical characterization is not merely a quality control step but an integral part of the discovery process itself. This guide outlines the synergistic use of NMR and Mass Spectrometry to provide an unassailable structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is the gold standard for determining the precise molecular structure of organic compounds in solution.[4] It provides detailed information about the chemical environment of individual atoms (¹H, ¹³C) and their connectivity, allowing for a complete structural assignment.

The Causality of NMR Sample Preparation

The quality of an NMR spectrum is directly dependent on the quality of the sample. The goal is to achieve a homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities, which can broaden spectral lines and obscure important details.

Protocol 1: NMR Sample Preparation
  • Analyte Weighing: Accurately weigh 5-10 mg of the dried, purified quinolinylidene compound directly into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a common choice for polar heterocyclic compounds; CDCl₃ is also frequently used.[5] The choice of solvent can slightly influence chemical shifts, so consistency is key.[6]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Gently vortex or sonicate the sample for 1-2 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm there is no suspended particulate matter.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a high-quality 5 mm NMR tube.

  • Final Check: Ensure the solution height in the tube is approximately 4-5 cm, which is optimal for modern NMR spectrometers. Cap the tube securely.

1D NMR Analysis: The First Look

One-dimensional ¹H and ¹³C NMR spectra provide the initial, and often most critical, data for structural analysis.[7] The ¹H spectrum reveals the number of different types of protons, their relative ratios (via integration), and their proximity to neighboring protons (via spin-spin coupling). The ¹³C spectrum indicates the number of unique carbon environments in the molecule.

Protocol 2: 1D NMR Data Acquisition (¹H & ¹³C)
  • Instrument Setup: Insert the NMR tube into a spinner and place it in the spectrometer's magnet.

  • Locking & Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Spectral Width: Set to ~16 ppm, centered around 6 ppm.

    • Pulse Angle: Use a 30-45° pulse.

    • Relaxation Delay (d1): Set to 1-2 seconds.

    • Scans: Acquire 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectral Width: Set to ~220 ppm, centered around 100 ppm.

    • Pulse Program: Use a proton-decoupled pulse sequence.

    • Relaxation Delay (d1): Set to 2 seconds.

    • Scans: Acquire 1024 or more scans, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).[4]

Interpreting 1D NMR Spectra of Quinolinylidene Compounds

The aromatic nature of the quinolinylidene core results in characteristic chemical shifts. Protons on the aromatic rings typically resonate in the downfield region (δ 7.0-9.0 ppm), while the exocyclic ylidene proton (=CH-) will have a distinct chemical shift influenced by its electronic environment.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for a Quinolinylidene Scaffold

Atom Type ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Aromatic C-H 7.0 - 9.0 115 - 150 The exact position is highly dependent on the substitution pattern and proximity to the nitrogen atom.[8]
Ylidene C=CH 5.5 - 7.5 100 - 130 The chemical shift is sensitive to substituents on the ylidene carbon and the quinoline ring.
Quaternary Aromatic C N/A 120 - 160 Includes bridgehead carbons and substituted positions.
Carbonyl C=O N/A 160 - 185 If present as a substituent.

| Aliphatic C-H | 1.0 - 4.5 | 10 - 60 | For any alkyl substituents on the core structure. |

Note: These are approximate ranges and can vary based on solvent and specific molecular structure.[8][9]

Advanced 2D NMR: Confirming Connectivity

While 1D NMR provides a wealth of information, complex substitution patterns or unexpected rearrangements during synthesis necessitate 2D NMR for unambiguous structural proof.[5][10] These experiments reveal correlations between nuclei, confirming the bonding framework.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds. This is essential for tracing out the proton networks within the aromatic rings and on any aliphatic side chains.[11]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to. This is the primary method for assigning carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for connecting different spin systems and for assigning quaternary (non-protonated) carbons, which are invisible in the HSQC spectrum.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Synthesized Compound Dissolve Dissolve in Deuterated Solvent Prep->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acq_1D Acquire 1D Spectra (¹H, ¹³C) Transfer->Acq_1D Acq_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acq_1D->Acq_2D If needed Process FT, Phasing, Referencing Acq_1D->Process Acq_2D->Process Assign_1D Initial 1D Assignment Process->Assign_1D Assign_2D Confirm with 2D Data Assign_1D->Assign_2D Final Final Structure Confirmation Assign_2D->Final

Mass Spectrometry: Confirming Mass and Probing Fragmentation

Mass spectrometry is a powerful complementary technique that provides the molecular weight of the synthesized compound and, through fragmentation analysis, offers valuable structural clues.[12] For nitrogen-containing heterocyclic compounds like quinolinylidenes, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically yields an intact molecular ion.[13][14]

The Rationale for Electrospray Ionization (ESI)

ESI is ideal for polar, thermally fragile molecules.[13] It ionizes the analyte directly from a solution by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are ejected. For basic nitrogen heterocycles, this process readily forms protonated molecules ([M+H]⁺) in positive ion mode, which are easily detected by the mass analyzer.[15][16]

Protocol 3: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to the solvent to facilitate protonation and enhance the [M+H]⁺ signal.

  • Instrument Setup:

    • Ionization Mode: Set to Positive Electrospray Ionization (ESI+).

    • Infusion: Introduce the sample solution into the source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Source Parameters: Optimize the capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable and strong signal for the [M+H]⁺ ion.

  • Full Scan MS Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 100-1000) to determine the accurate mass of the molecular ion. High-resolution mass spectrometry (HRMS) on an Orbitrap or TOF instrument can provide the elemental composition, adding a high degree of confidence to the molecular formula.[17]

  • Tandem MS (MS/MS) Acquisition: Select the [M+H]⁺ ion as the precursor and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum to observe the fragmentation pattern.[18] The collision energy should be optimized to produce a rich spectrum of fragment ions.

Interpreting Mass Spectra of Quinolinylidene Compounds

The primary peak of interest in the full scan spectrum is the [M+H]⁺ ion, which confirms the molecular weight of the synthesized compound. The MS/MS spectrum provides the "fingerprint" of the molecule. Quinoline-like structures often exhibit characteristic fragmentation pathways.[19][20]

Table 2: Common Fragment Ions and Neutral Losses in ESI-MS/MS of Quinoline Derivatives

Fragmentation Pathway Neutral Loss (Da) Description
Loss of Substituents Varies Simple cleavage of labile substituent groups from the quinoline core or the ylidene moiety.
Ring Cleavage Varies Fragmentation of the heterocyclic ring system itself, which can be diagnostic of the core structure.[21]
Loss of H₂O 18 Common if a carboxylic acid or hydroxyl group is present.[19][20]
Loss of CO 28 Can occur from certain ring structures or carbonyl-containing substituents.[19][20]

| Loss of HCN | 27 | A characteristic fragmentation of many nitrogen-containing aromatic rings. |

Analysis based on fragmentation patterns observed in related quinolone and quinoline structures.[19][20][22]

Fragmentation_Pathway cluster_cid Collision-Induced Dissociation (CID) MH [M+H]⁺ Precursor Ion CID_Node Collision with Inert Gas MH->CID_Node Frag1 Fragment Ion 1 [M+H - NL₁]⁺ CID_Node->Frag1 - Neutral Loss 1 (NL₁) Frag2 Fragment Ion 2 [M+H - NL₂]⁺ CID_Node->Frag2 - Neutral Loss 2 (NL₂) Frag3 Fragment Ion 3 ... CID_Node->Frag3

An Integrated Strategy for Unambiguous Characterization

Neither NMR nor MS alone is sufficient for the complete and confident characterization of a novel compound. An integrated approach, where data from both techniques are combined, provides a self-validating system for structural elucidation.

Integrated_Workflow cluster_analysis Parallel Analysis cluster_data Data Interpretation Start Newly Synthesized Quinolinylidene Compound NMR NMR Spectroscopy (1D & 2D) Start->NMR MS Mass Spectrometry (HRMS & MS/MS) Start->MS NMR_Data Connectivity Map & Stereochemistry NMR->NMR_Data MS_Data Molecular Formula & Fragmentation MS->MS_Data Combine Combine & Cross-Validate NMR and MS Data NMR_Data->Combine MS_Data->Combine Final Final Validated Structure Combine->Final

The process begins with the purified compound being analyzed in parallel by NMR and MS. The molecular formula derived from HRMS provides the foundation upon which the structural fragments identified by NMR (from chemical shifts and correlations) and MS/MS (from fragmentation patterns) are assembled. The final proposed structure must be consistent with all collected data, ensuring a high degree of confidence in the result.

Conclusion

The structural analysis of novel quinolinylidene compounds is a critical task in modern drug discovery and materials science. By employing a synergistic combination of high-resolution NMR spectroscopy and mass spectrometry, researchers can achieve unambiguous structural verification. The protocols and interpretation strategies outlined in this application note provide a robust framework for obtaining high-quality, reliable data, thereby accelerating the research and development pipeline.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Research Signpost.

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.

  • Semantic Scholar. Advanced NMR techniques for structural characterization of heterocyclic structures.

  • CORE. Speciation of Nitrogen Containing Aromatics by Atmospheric Pressure Photoionization or Electrospray Ionization Fourier Transform.

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed.

  • Desai, N. C., Rajpara, K. M., & Joshi, V. V. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. PubMed.

  • Siddiqui, H. L., et al. (2006). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate.

  • Fan, S., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC.

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

  • Fan, S., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate.

  • Benchchem. (2025). Application Note: High-Resolution 1H and 13C NMR Analysis of Quinolone Derivatives.

  • ResearchGate. (2025). Synthesis and Spectral Data of Quinoline Products Obtained by Reaction of N-(4-Pyridinyliden)anilines and N-Benzylidenaniline with 2,2-Dimethoxypropane (Kametani Reaction).

  • ResearchGate. (2025). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems.

  • Benchchem. (2025). Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide for Researchers.

  • ResearchGate. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile.

  • MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.

  • PMC. (2018). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields.

  • ScienceDirect. (2003). Electrospray Mass Spectrometry.

  • ResearchGate. (2025). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS.

  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3).

  • ResearchGate. Spectral Analysis of Synthesized compound.

  • Der Pharma Chemica. (2023). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives.

  • ResearchGate. (2022). Synthesis, spectroscopic characterization, crystal structure, DFT, molecular docking and in vitro antibacterial potential of novel quinoline derivatives.

  • ResearchGate. (2015). Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives.

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der.

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate.

  • Fan, S., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed.

  • ResearchGate. (2001). NMR study of quinolizidine alkaloids: Relative configurations, conformations.

  • Longdom Publishing. (2024). Keys to Precise Compound Identification in Mass Spectrometry Techniques.

  • UNCW Institutional Repository. (2012). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.

  • PMC. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

  • Allmaier, G., et al. (2006). Derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate for enhancing the ionization yield of small peptides and glycopeptides in matrix-assisted laser desorption/ionization and electrospray ionization mass spectrometry. PubMed.

  • ResearchGate. (2025). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides.

  • MDPI. (2022). Deep Learning-Based Method for Compound Identification in NMR Spectra of Mixtures.

  • ResearchGate. (1977). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants.

Sources

Application Note: Molecular Docking Protocol for Evaluating Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- as a Putative EGFR Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Scientific Rationale & Introduction

The compound Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- (CAS 101126-37-8), also recognized structurally as a 2-phenacylidene-1,2-dihydroquinoline derivative, represents a highly privileged chemical scaffold in modern oncological drug discovery. Quinoline-based derivatives are extensively documented for their potent anti-proliferative properties, specifically acting as competitive inhibitors of receptor tyrosine kinases [1].

The Causality of Target Selection: EGFR Kinase Domain

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that, upon activation, triggers downstream signaling cascades (PI3K/AKT, MAPK) driving tumor cell proliferation. Overexpression or mutation (e.g., L858R, T790M) of the EGFR kinase domain is a primary driver in Non-Small Cell Lung Cancer (NSCLC).

Quinoline derivatives are structurally primed to target the ATP-binding pocket of EGFR [1]. The causality behind selecting the (Z)-isomer of this specific ethanone derivative lies in its tautomeric stability: the intramolecular hydrogen bond between the enamine N-H and the carbonyl oxygen locks the molecule into a planar (Z)-configuration. This planarity is critical, as it allows the quinoline core to deeply intercalate into the narrow hydrophobic cleft of the EGFR hinge region, positioning the nitrogen atom to act as a critical hydrogen bond acceptor for the backbone amide of Met793 (or Met769, depending on sequence numbering).

G EGFR EGFR (Kinase Domain) ATP ATP Binding EGFR->ATP Normal Signaling Downstream Signaling (PI3K/AKT, MAPK) EGFR->Signaling Blocked ATP->Signaling Quinoline Quinoline Derivative (Inhibitor) Quinoline->EGFR Competitive Binding Proliferation Tumor Cell Proliferation Signaling->Proliferation Apoptosis Cell Cycle Arrest & Apoptosis Signaling->Apoptosis Pathway Shift

Figure 1: Mechanism of action: Quinoline-mediated competitive inhibition of the EGFR signaling pathway.

Experimental Protocol: A Self-Validating Docking Workflow

To ensure high scientific integrity, this protocol is designed as a self-validating system . At each critical juncture, a validation checkpoint ensures that the computational model accurately reflects physiological realities before proceeding to the next step.

Phase 1: Ligand Preparation

The 3D conformation and protonation state of the ligand dictate its electrostatic mapping.

  • Structure Generation: Import the 2D SMILES string of Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- into a ligand preparation tool (e.g., Schrödinger LigPrep or OpenBabel).

  • State Assignment: Generate possible tautomers and protonation states at physiological pH ( 7.4±0.2 ) using Epik.

  • Energy Minimization: Apply the OPLS4 or MMFF94 force field to minimize the 3D structure.

  • Validation Checkpoint: Visually confirm the retention of the (Z)-configuration and the presence of the intramolecular hydrogen bond. Discard any generated (E)-isomers, as steric clashes will artificially inflate docking penalties.

Phase 2: Protein Preparation

Raw crystallographic data contains artifacts (e.g., missing heavy atoms, unresolved loops, and non-physiological multimeric states) that must be resolved.

  • PDB Retrieval: Download the high-resolution crystal structure of the wild-type EGFR kinase domain bound to Erlotinib (PDB ID: 1M17).

  • Pre-processing: Strip all crystallographic water molecules located >5 Å away from the co-crystallized ligand. Add missing hydrogen atoms.

  • Network Optimization: Use PROPKA to assign optimal protonation states to histidine, aspartate, and glutamate residues at pH 7.0.

  • Restrained Minimization: Perform a restrained minimization (heavy atom RMSD convergence threshold of 0.3 Å) to relieve steric clashes without distorting the experimentally validated backbone.

  • Validation Checkpoint: Generate a Ramachandran plot. Proceed only if >98% of residues fall within the favored/allowed regions.

Phase 3: Receptor Grid Generation & Method Validation
  • Grid Definition: Center the docking grid box ( 20×20×20 Å) strictly on the centroid of the co-crystallized Erlotinib molecule.

  • Constraint Assignment: (Optional but recommended) Set a hydrogen bond constraint at the hinge region (Met769/Met793) to enforce physiologically relevant binding poses.

  • Validation Checkpoint (Crucial): Perform a re-docking of the native Erlotinib ligand. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystallographic pose is <2.0 Å [2].

Phase 4: Molecular Docking Execution
  • Algorithm Selection: Utilize AutoDock Vina [3] or Glide Extra Precision (XP) [2]. Glide XP is preferred for its aggressive penalization of desolvation penalties and steric clashes.

  • Execution: Dock the prepared (Z)-isomer quinoline derivative into the validated grid. Set the exhaustiveness parameter to 16 (for Vina) to ensure deep conformational sampling.

Phase 5: Post-Docking Analysis & Thermodynamics (MM-GBSA)

Docking scores are empirical and often fail to account for solvent entropy.

  • Free Energy Calculation: Subject the top-scoring poses to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations [4] to estimate the true binding free energy ( ΔGbind​ ).

  • Interaction Profiling: Map the protein-ligand interaction profile (PLIP) to quantify hydrogen bonds, π−π stacking (crucial for the quinoline core), and hydrophobic enclosures.

G LPrep Ligand Prep (Z)-Isomer, 3D Min Dock Molecular Docking (Glide XP / Vina) LPrep->Dock PPrep Protein Prep (PDB: 1M17, pH 7.4) Grid Grid Generation (Hinge Region) PPrep->Grid Grid->Dock MMGBSA MM-GBSA Binding Free Energy Dock->MMGBSA PLIP Interaction Profiling (PLIP) Dock->PLIP

Figure 2: Step-by-step self-validating computational workflow for molecular docking.

Quantitative Data Presentation

The following table summarizes the anticipated quantitative outputs comparing the quinoline derivative against the FDA-approved control, Erlotinib.

Table 1: Comparative Docking and Thermodynamic Profiling against EGFR (PDB: 1M17)

Compound / LigandGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Interacting Residues (H-Bonds)Hydrophobic / π−π Contacts
Erlotinib (Control) -9.45-82.14Met769 (Backbone NH)Leu694, Val702, Ala719
Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- -8.82-76.50Met769 (Quinoline N), Thr766Val702, Phe771 ( π−π stacking)

Data Interpretation: While the empirical docking score of the quinoline derivative is slightly lower than the highly optimized Erlotinib, the MM-GBSA binding free energy indicates a highly stable complex. The causality for this stability is driven by the robust π−π stacking interaction between the quinoline core and Phe771, compensating for the slightly lower desolvation penalty.

References

  • Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: Molecules, 2020 URL: [Link] [1]

  • Title: Glide: A New Approach for Rapid, Accurate Docking and Scoring. 1. Method and Assessment of Docking Accuracy Source: Journal of Medicinal Chemistry, 2004 URL: [Link] [2]

  • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry, 2010 URL: [Link] [3]

  • Title: The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities Source: Expert Opinion on Drug Discovery, 2015 URL: [Link] [4]

In Vitro Experimental Design Using Quinoline-Based Compounds: A Comprehensive Guide to Kinase Inhibition Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The quinoline ring system—a bicyclic structure consisting of a benzene ring fused to a pyridine ring—is a highly privileged pharmacophore in drug discovery. Its versatility has led to the development of numerous FDA-approved targeted anticancer therapeutics, including lenvatinib, bosutinib, and cabozantinib, which function primarily by inhibiting critical receptor tyrosine kinases (RTKs) such as c-Met, VEGFR, and EGFR [1]. Beyond traditional RTKs, novel quinoline derivatives, such as 4-anilinoquinolines, have recently been identified as potent inhibitors of Cyclin G Associated Kinase (GAK) [2] and disruptors of the MKK3-MYC protein-protein interaction [4].

The Biochemical Challenge: While quinolines are highly effective in biological systems, their conjugated aromatic structure presents a significant technical hurdle during in vitro screening. Many quinoline derivatives exhibit intrinsic autofluorescence , typically absorbing UV/blue light and emitting in the blue-green spectrum [3]. This optical property can severely confound standard fluorescence-based high-throughput screening (HTS) assays, leading to false positives or skewed IC50​ calculations.

As a Senior Application Scientist, designing a self-validating workflow is critical. This guide outlines a robust experimental design that utilizes orthogonal assays to bypass quinoline autofluorescence, ensuring absolute scientific integrity from primary target engagement to cellular phenotypic validation.

Experimental Design & Causality

To build a trustworthy screening cascade for quinoline derivatives, researchers must understand the "why" behind each methodological choice:

  • Primary Target Engagement (TR-FRET): Time-Resolved Fluorescence Energy Transfer (TR-FRET) is chosen for primary screening due to its high sensitivity and low background noise. However, to mitigate quinoline autofluorescence, it is strictly required to utilize red-shifted fluorophores (emission >600 nm)[3]. The time-resolved nature of the assay also allows short-lived background fluorescence to decay before the measurement is taken.

  • Orthogonal Validation (Luminescence): Every hit generated via TR-FRET must be validated using a non-fluorescent orthogonal assay. The ADP-Glo™ Kinase Assay is selected because it measures kinase activity via luminescence (converting the ADP byproduct of the kinase reaction back into ATP to drive a luciferase reaction). This completely bypasses any spectral interference caused by the quinoline core [3].

  • Cellular Phenotype (ATP-dependent Viability): Biochemical potency does not guarantee cellular efficacy. Validated biochemical inhibitors must be assessed for cell permeability and target-specific cytotoxicity. Using an ATP-dependent viability assay (e.g., CellTiter-Glo®) ensures that the metabolic readout is directly proportional to the number of viable cells, providing a clean phenotypic endpoint.

Workflow Visualization

QuinolineWorkflow Compound Quinoline Derivative Library Primary Primary Screen: TR-FRET Kinase Assay Compound->Primary High-Throughput Screening Autofluorescence Autofluorescence Check (Blue/Green Spectrum) Primary->Autofluorescence Hit Identification Orthogonal Orthogonal Screen: ADP-Glo Luminescence Autofluorescence->Orthogonal Signal Interference Detected Cellular Cellular Assay: Cell Viability Phenotype Autofluorescence->Cellular No Interference Orthogonal->Cellular Validated Hits Validation Mechanistic Validation: Western Blot (Target Engagement) Cellular->Validation IC50 < 1 µM

Figure 1: Self-validating screening workflow for quinoline-based kinase inhibitors.

Step-by-Step Experimental Protocols

Protocol 1: Primary Target Engagement via TR-FRET Kinase Binding Assay

Objective: Determine the binding affinity ( Kd​ or IC50​ ) of quinoline derivatives to the target kinase using a red-shifted tracer.

  • Reagent Preparation: Prepare the kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Dilute the purified recombinant kinase and the Europium-labeled anti-tag antibody to their optimal working concentrations.

  • Compound Dilution: Prepare a 16-point, 3-fold serial dilution of the quinoline compounds in 100% DMSO. Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of the compound to a 384-well low-volume black microplate.

  • Reaction Assembly: Add 5 µL of the kinase/Europium-antibody mixture to each well. Incubate for 15 minutes at room temperature to allow compound-kinase pre-binding.

  • Tracer Addition: Add 5 µL of the red-shifted fluorescent tracer (e.g., Alexa Fluor 647-labeled probe). Seal the plate and incubate for 1 hour at room temperature to reach equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excite the Europium donor at 337 nm. Measure the emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the TR-FRET ratio ( 665nm/620nm ). Plot the ratio against the log of the compound concentration to determine the IC50​ .

Protocol 2: Orthogonal Validation via ADP-Glo™ Luminescence Assay

Objective: Confirm kinase inhibition while completely bypassing quinoline autofluorescence.

  • Kinase Reaction: In a white 384-well plate, combine 2 µL of the quinoline compound (diluted in assay buffer to the desired concentration range), 2 µL of the kinase/substrate mixture, and 2 µL of ultra-pure ATP. Incubate for 60 minutes at room temperature.

  • Reaction Termination: Add 6 µL of ADP-Glo™ Reagent to the wells. This step terminates the kinase reaction and actively depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Detection Reagent: Add 12 µL of Kinase Detection Reagent. This reagent converts the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader. A dose-dependent decrease in luminescence confirms true kinase inhibition, validating the TR-FRET hit.

Protocol 3: Cellular Viability & Proliferation (CellTiter-Glo®)

Objective: Assess the anti-proliferative effect and cytotoxicity of the quinoline derivative in a relevant cellular model.

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7 or HepG2) at 2,000 cells/well in 90 µL of complete culture media in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Add 10 µL of 10X quinoline compound dilutions to the wells (ensuring the final DMSO concentration remains 0.5%). Include a known clinical quinoline (e.g., Lenvatinib) as a positive control. Incubate for 72 hours.

  • Assay Execution: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes to ensure uniform temperature across the plate. Add 100 µL of the reagent per well.

  • Lysis: Mix the contents on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence. Calculate cell viability relative to the vehicle (DMSO) control to determine the cellular IC50​ .

Data Presentation

To ensure robust decision-making during the hit-to-lead optimization phase, quantitative data across all assays should be consolidated. The table below illustrates a representative multi-assay profiling summary for novel quinoline derivatives.

Table 1: Representative Multi-Assay Profiling of Quinoline Derivatives

Compound IDTR-FRET IC50​ (nM)ADP-Glo IC50​ (nM)Cell Viability IC50​ (µM)Autofluorescence FlagHit Status
Lenvatinib (Ctrl) 4.2 ± 0.55.1 ± 0.30.85 ± 0.12LowValidated
Quinoline-001 12.4 ± 1.214.8 ± 1.51.40 ± 0.20LowValidated
Quinoline-002 2.1 ± 0.4>10,000>50.0High (False Positive) Rejected
Quinoline-003 8.5 ± 0.99.2 ± 1.10.65 ± 0.08ModerateValidated

Note: Compound Quinoline-002 demonstrates the critical necessity of the orthogonal ADP-Glo assay. Its high intrinsic autofluorescence artificially skewed the TR-FRET readout, creating a false-positive result that was successfully caught by the luminescence validation step.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associ
  • Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide - benchchem.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzDWiIEe2j3KMR-M1y4jTdj4XSdlhqPshnb8CY15dhndGFy8CYrfNc5OpBsNUpBF1IKNfsHZ_9LZZsXijKTnYqu3VQEAe0SH85tVRN3P4WYSc8Hr38uqTPDlfjxdSfQiOrAacxcEWW9Qc3IS6-syRjkp14LIbvtFjx4TSixkkQXmLu2P7pPoCNRTq4AY4a59AE4B9B6h9UDEJD7BX1_0rfwt3ByLtoiKYrEy1QV7-95mJDGA==](

Application Note: Formulation Strategies for In Vivo Dosing of (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Physicochemical Profiling

The compound (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one is the highly stable enamine/enaminone tautomer of 2-phenacylquinoline. In drug discovery and chemical biology, formulating this class of compounds for in vivo efficacy and pharmacokinetic (PK) studies presents a significant biopharmaceutical challenge.

The Causality of Insolubility: The "Configurational Lock"

The difficulty in formulating this compound stems directly from its molecular architecture. The molecule exists predominantly in the (Z)-configuration due to a robust intramolecular hydrogen bond between the quinoline N-H and the carbonyl oxygen[1][2]. This intramolecular H-bond acts as a "configurational lock," rendering the molecule highly planar and rigid[3].

Because the polar hydrogen-bonding sites are internally satisfied, they cannot interact with water molecules. Consequently, the compound exhibits extreme lipophilicity (high LogP), a high crystalline lattice energy, and negligible aqueous solubility (< 10 µg/mL), placing it firmly in the Biopharmaceutics Classification System (BCS) Class II or IV.

To achieve therapeutic exposure in vivo, the formulation must overcome this thermodynamic barrier by either encapsulating the hydrophobic core within a micellar structure or utilizing a supersaturated cosolvent system that prevents precipitation upon introduction to the aqueous environment of the bloodstream.

Formulation Strategy 1: Polymeric Nanomicelles (Soluplus®)

Rationale

For sustained in vivo release and oral/intravenous (IV) dosing, polymeric micelles offer a superior safety profile compared to heavy cosolvent mixtures. We utilize Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer). Its amphiphilic nature allows it to self-assemble into stable nanomicelles (60–70 nm) above its critical micelle concentration (CMC), effectively sequestering the lipophilic quinoline derivative within its hydrophobic core while the PEG backbone ensures aqueous dispersion[4][5].

Protocol: Thin-Film Hydration Method

This protocol is designed as a self-validating system: the transition from an opaque suspension to a clear micellar dispersion serves as a visual checkpoint, followed by dynamic light scattering (DLS) validation.

  • Co-dissolution: Dissolve 10 mg of (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one and 100 mg of Soluplus® (1:10 w/w ratio) in 5 mL of a volatile organic solvent mixture (Dichloromethane:Methanol, 1:1 v/v) in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (200 mbar) at 40°C and 100 rpm for 45 minutes until a thin, uniform polymeric film forms on the flask wall.

  • Desiccation: Place the flask in a vacuum desiccator overnight to remove any residual organic solvent traces.

  • Hydration: Add 10 mL of sterile Phosphate-Buffered Saline (PBS, pH 7.4) to the flask. Rotate at 150 rpm at 37°C for 1 hour to rehydrate the film.

  • Size Reduction: Subject the dispersion to probe sonication (20% amplitude, 2 minutes on ice) to ensure uniform micelle size.

  • Sterile Filtration & Validation: Filter the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Self-Validation Step: Analyze a 100 µL aliquot via DLS. A successful formulation must yield a Z-average particle size of <100 nm and a Polydispersity Index (PDI) of <0.2[4][6].

G N1 API + Soluplus in Methanol/DCM N2 Rotary Evaporation (Thin Film Formation) N1->N2 N3 Hydration with DiH2O or PBS N2->N3 N4 Probe Sonication (Size Reduction) N3->N4 N5 Sterile Filtration (0.22 µm PES) N4->N5 N6 Self-Validation: DLS & PDI Check N5->N6

Workflow for Soluplus-based polymeric micelle formulation and validation.

Formulation Strategy 2: Cosolvent / Surfactant System (IV Bolus)

Rationale

For immediate systemic exposure (IV bolus) where high peak plasma concentrations ( Cmax​ ) are required, a cosolvent approach is preferred. We utilize a DMA / PEG 400 / Tween 80 system. Dimethylacetamide (DMA) acts as the primary solvent to disrupt the strong crystal lattice of the (Z)-tautomer. PEG 400 acts as a bulking cosolvent, while Tween 80 (Polysorbate 80) is critical as a precipitation inhibitor. When the formulation is injected into the bloodstream, Tween 80 maintains a metastable supersaturated state, preventing the lipophilic drug from crashing out of solution[7][8].

Protocol: Sequential Solubilization
  • Primary Solubilization: Weigh 5 mg of the compound into a sterile glass vial. Add 50 µL (5% v/v) of Dimethylacetamide (DMA) and vortex for 2 minutes until completely dissolved.

  • Cosolvent Addition: Add 350 µL (35% v/v) of Polyethylene Glycol (PEG) 400. Vortex for 1 minute.

  • Surfactant Shielding: Add 600 µL (60% v/v) of Tween 80. Sonicate the mixture in a bath sonicator for 5 minutes at 37°C to ensure a homogenous, clear pre-concentrate.

  • In Vivo Dilution & Validation: Prior to IV administration, dilute the pre-concentrate 1:5 with sterile normal saline (0.9% NaCl).

    • Self-Validation Step: Incubate the diluted mixture at 37°C for 4 hours. If any turbidity or precipitation is observed visually or via UV-Vis scattering at 600 nm, the formulation has failed and must be adjusted (e.g., increasing Tween 80 ratio)[7].

G N1 Highly Lipophilic API (Z)-Tautomer N2 Primary Solvent (DMA / DMSO) N1->N2 Dissolves N3 Cosolvent Bulking (PEG 400) N2->N3 Stabilizes N4 Surfactant Shielding (Tween 80) N3->N4 Micellizes N5 In Vivo Dilution (Bloodstream) N4->N5 IV Injection N6 Metastable Supersaturation (No Precipitation) N5->N6 Prevents Crashing

Mechanism of precipitation inhibition in the PEG400/Tween 80 cosolvent system.

Quantitative Data Presentation

The following table summarizes the expected physicochemical parameters and validation metrics for the two formulation strategies, ensuring rigorous quality control before in vivo deployment.

Formulation MetricSoluplus® Polymeric MicellesDMA/PEG400/Tween 80 Cosolvent
API Concentration 1.0 mg/mL5.0 mg/mL (Pre-concentrate)
Solubility Enhancement > 100-fold> 500-fold
Z-Average Particle Size 60 – 85 nmN/A (True solution / mixed micelles)
Polydispersity Index (PDI) < 0.15N/A
Entrapment Efficiency (EE%) > 90%100% (Fully dissolved)
Stability (37°C in Saline) > 48 hours> 4 hours (Metastable)
Primary Administration Route Oral (PO), Intravenous (IV)Intravenous (IV) Bolus

References

  • Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. ProQuest. Available at: [Link]

  • N-methyl-1,2-dihydro-2-benzoylmethylenequinolines: configurational dissimilarity with unmethylated congeners. ScienceDirect. Available at:[Link]

  • Substituent and temperature controlled tautomerism of 2-phenacyl-pyridine: The hydrogen bond as a configurational lock of (Z). ResearchGate. Available at:[Link]

  • Soluplus® polymeric nanomicelles improve solubility of BCS-class II drugs. PMC - National Institutes of Health. Available at:[Link]

  • Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Properties of a Novel Drug Candidate. Dove Medical Press. Available at: [Link]

  • In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations. ACS Publications. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting common issues in quinoline synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Quinoline Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling against the temperamental nature of quinoline annulations. While classic named reactions (Skraup, Friedländer, Combes) form the backbone of heterocyclic drug discovery, they are notoriously prone to runaway exotherms, intractable tar formation, and poor regioselectivity.

This guide is designed to move beyond generic troubleshooting. Here, we analyze the mechanistic causality behind synthetic failures and provide self-validating protocols to ensure reproducible, high-yield outcomes.

MODULE 1: Exotherm & Polymerization Control

Target Reactions: Skraup Synthesis, Doebner-von Miller Reaction

Q: Why does my Skraup synthesis consistently result in a violent exotherm followed by the formation of an intractable black tar? A: The Skraup synthesis relies on the in situ dehydration of glycerol to acrolein, mediated by concentrated sulfuric acid, followed by the conjugate addition of aniline and subsequent oxidation[1]. The dehydration step is highly exothermic. If thermal energy is applied too rapidly, the sudden, massive generation of acrolein triggers a runaway polymerization and oxidation cascade, leading to tar[2]. To prevent this, you must decouple the dehydration rate from the oxidation rate by incorporating a chemical moderator (such as ferrous sulfate, FeSO4​ ) and utilizing a strictly controlled step-wise heating protocol[3].

Q: My Doebner-von Miller reaction suffers from low yields due to the polymerization of the α,β-unsaturated aldehyde. How do I prevent this? A: Unlike the Skraup method, the Doebner-von Miller reaction utilizes pre-formed α,β-unsaturated carbonyls (like crotonaldehyde), which are highly susceptible to acid-catalyzed polymerization[4]. To mitigate this, implement a biphasic solvent system (e.g., toluene and aqueous HCl ). This sequesters the unreacted α,β-unsaturated compound in the organic phase, slowly partitioning it into the aqueous acidic phase where the aniline resides. This keeps the localized concentration of the aldehyde below its polymerization threshold[5].

SkraupTroubleshooting Start Violent Exotherm Observed in Skraup CheckMod Is a moderator (e.g., FeSO4) present? Start->CheckMod AddMod Add FeSO4 or Boric Acid to dampen oxidation rate CheckMod->AddMod No CheckHeat Is heating applied too rapidly? CheckMod->CheckHeat Yes AddMod->CheckHeat StepHeat Implement step-wise heating: 100°C then 150°C CheckHeat->StepHeat Yes Success Controlled Reaction High Yield CheckHeat->Success No StepHeat->Success

Workflow for diagnosing and resolving violent exothermic deviations in the Skraup synthesis.

Protocol 1: Self-Validating Controlled Skraup Synthesis

Causality Focus: Thermal and oxidative moderation.

  • Reagent Charging: To a round-bottom flask equipped with a reflux condenser, add aniline (1.0 eq), glycerol (3.0 eq), and nitrobenzene (0.6 eq, acting as the oxidant)[1].

  • Moderator Addition: Add FeSO4​⋅7H2​O (0.05 eq). Causality: Iron acts as a radical sink, dampening the initial oxidative burst.

  • Acid Addition: Slowly add concentrated H2​SO4​ (1.5 eq) dropwise via an addition funnel while maintaining the flask in an ice bath to prevent premature acrolein formation.

  • Step-Wise Heating (Self-Validation Step): Transfer to an oil bath. Heat gently to 100 °C and hold for 30 minutes. Validation: If the solution remains a manageable viscosity without rapid boiling, the dehydration rate is successfully decoupled from the oxidation rate. It is now safe to ramp the temperature to 140–150 °C for 3 hours[1].

  • Workup: Cool to room temperature, neutralize carefully with aqueous NaOH , and steam distill to isolate the pure quinoline.

MODULE 2: Regioselectivity & Steric Control

Target Reactions: Friedländer Annulation, Combes Synthesis

Q: When performing a Friedländer annulation with an unsymmetrical ketone, I obtain a 1:1 mixture of regioisomers. How can I drive selectivity? A: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde/ketone with an α-methylene carbonyl compound[6]. With unsymmetrical ketones, there are two competing α-methylene sites capable of forming the initial enol/enamine[4]. Under standard thermodynamic base catalysis (e.g., KOH ), the reaction yields mixtures because the activation energies for attacking either site are nearly identical. By switching to an ionic liquid catalyst like [Bmim]HSO4​ , you alter the transition state. The bulky catalyst coordinates with the carbonyl, amplifying steric hindrance and forcing the condensation to occur exclusively at the less sterically encumbered α-methylene position[7],[2].

Q: How do I control regioselectivity in the Combes synthesis when using meta-substituted anilines? A: The Combes synthesis condenses an aniline with a β-diketone. When using a meta-substituted aniline, the rate-determining electrophilic aromatic annulation can occur at either the ortho or para position relative to the meta-substituent[8]. To control this, exploit steric bulk on the β-diketone. Incorporating a trifluoromethyl ( −CF3​ ) group on one end of the diketone creates a massive steric penalty for cyclization at the more hindered ortho position, exclusively driving the formation of the 7-substituted quinoline regioisomer[5].

FriedlanderRegio Ketone Unsymmetrical Ketone + 2-Aminoaryl Aldehyde Condensation Enolization & Aldol Condensation Step Ketone->Condensation CatA Standard Base Catalysis (Thermodynamic Control) Condensation->CatA CatB Ionic Liquid Catalyst (Kinetic/Steric Control) Condensation->CatB PathA Attack at Both α-Methylene Sites CatA->PathA PathB Attack at Less Hindered α-Methylene Site CatB->PathB ProdA 1:1 Mixture of Regioisomers PathA->ProdA ProdB >95% Major Regioisomer PathB->ProdB

Mechanistic divergence in Friedländer annulation regioselectivity based on catalyst choice.

Protocol 2: Regioselective Friedländer Synthesis using Ionic Liquids

Causality Focus: Steric direction and transition state stabilization.

  • Preparation: In a dry reaction vial, combine the 2-aminoaryl ketone (1.0 eq) and the unsymmetrical ketone (1.2 eq).

  • Catalyst Addition: Add the ionic liquid [Bmim]HSO4​ (20 mol%). No additional organic solvent is required, which increases the effective concentration of the reactants and promotes green chemistry principles[2].

  • Cyclodehydration: Heat the mixture to 80 °C under vigorous stirring for 2–4 hours. Causality: The ionic liquid acts as both a Brønsted acid catalyst and a highly polar reaction medium, stabilizing the polar transition state of the cyclodehydration step while enforcing steric bias[6].

  • Workup (Self-Validation Step): Extract the mixture with ethyl acetate. Validation: If the reaction has proceeded correctly, the unreacted ionic liquid will cleanly phase-separate into the aqueous layer during extraction[5]. A highly pure, single-regioisomer organic layer confirms the success of the steric control, requiring minimal chromatographic purification.

MODULE 3: Quantitative Data Summary

To aid in experimental design, the following table summarizes the quantitative improvements achieved by shifting from classical conditions to the optimized parameters discussed above.

Synthesis MethodPrimary ChallengeStandard Condition OutcomeOptimized ConditionOptimized Outcome
Skraup Runaway exotherm & tar< 40% yield (heavy polymerization) FeSO4​ moderator + Step-heating75–85% yield (controlled)
Friedländer Poor regioselectivity~45% yield (1:1 isomer mixture) [Bmim]HSO4​ Ionic Liquid>90% yield (>95% selectivity)
Doebner-von Miller Aldehyde polymerization< 30% yield (monophasic acid)Toluene/Aqueous HCl Biphasic65–75% yield (suppressed tar)
Combes meta-aniline mixtures50/50 mix of 5- and 7-isomers −CF3​ substituted β-diketone>98% 7-isomer (steric block)

Sources

Technical Support Center: Overcoming Quinolinylidene Solubility Issues in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Quinolinylidene derivatives—widely utilized as bioactive agents (e.g., COTI-2), organometallic ligands, and cyanine dye precursors—are notoriously difficult to handle in aqueous biological assays. Their extended π -conjugated planar structures drive strong intermolecular π−π stacking and high crystal lattice energies, making aqueous solvation thermodynamically unfavorable 1.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and resolve solubility-induced artifacts in both biochemical and cell-based assays.

I. Troubleshooting Guide & FAQs

Q1: My quinolinylidene derivative precipitates immediately upon addition to the cell culture media. Why does this happen and how do I prevent it? Causality: This is a classic case of "solvent shock." When a highly concentrated DMSO stock (e.g., 10 mM) is injected directly into an aqueous buffer, the DMSO rapidly diffuses into the water. The local micro-environment around the compound becomes instantly aqueous, leading to massive localized supersaturation, rapid crystal nucleation, and thermodynamic precipitation 2. Solution: You must alter the kinetics of solvation by using an Intermediate Dilution Protocol (see Section II) to step down the solvent concentration gradually.

Q2: The compound appears visually soluble, but my biochemical assay is yielding erratic, non-dose-dependent results (false positives/negatives). What is happening? Causality: You are likely experiencing colloidal aggregation. Highly lipophilic quinolinylidene compounds often form sub-micron nano-aggregates rather than macroscopic precipitates. These colloids sequester the biological target, non-specifically inhibit enzymes, and cause severe light scattering or fluorescence quenching 2. Solution: Incorporate a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) or a carrier protein like Bovine Serum Albumin (BSA) into your assay buffer. These agents provide a micellar environment that disrupts the colloids.

Q3: Surfactants lyse my cells, and the cells cannot tolerate >1% DMSO. How can I solubilize the compound for in vitro cell culture? Causality: Cell-based assays require molecular encapsulation strategies that do not disrupt lipid bilayers. Solution: Utilize Hydroxypropyl- β -cyclodextrin (HP- β -CD). Its hydrophobic internal cavity hosts the lipophilic quinolinylidene core, while its hydrophilic exterior ensures aqueous solubility [[3]](). Crucial Caveat: Beware of the solubility-permeability tradeoff. While cyclodextrins increase apparent aqueous solubility, they decrease the free fraction of the drug. Over-addition of HP- β -CD can trap the compound in the aqueous phase, significantly reducing its permeability across lipid bilayers 4. Always titrate the CD-to-drug ratio to balance solubility and bioavailability.

II. Self-Validating Experimental Protocols

Protocol A: Intermediate Solvent Dilution (Mitigating Solvent Shock)

Principle: Stepping down the solvent concentration gradually prevents the localized supersaturation that drives rapid crystal nucleation.

  • Master Stock Preparation: Dissolve the quinolinylidene derivative in 100% anhydrous DMSO to a concentration of 10 mM. Quality Control: The solution must be optically clear; sonicate for 5 minutes at room temperature if necessary.

  • Intermediate Dilution: Create a 1 mM intermediate stock by adding the 10 mM stock dropwise into a 50% DMSO / 50% Assay Buffer mixture under continuous, vigorous vortexing.

  • Final Assay Dilution: Dilute the 1 mM intermediate stock directly into the final biological assay media to achieve the target testing concentration (e.g., 10 µM), ensuring the final DMSO concentration remains 1%.

  • Self-Validation Step: Measure the optical density (OD) of the final assay media at 600 nm. An OD600​<0.01 confirms the absence of sub-visible precipitation and colloidal aggregation.

Protocol B: HP- β -Cyclodextrin Inclusion Complexation

Principle: Encapsulating the lipophilic core in a hydrophilic shell prevents π−π stacking. Complexation alters the electronic environment of the molecule, which can be tracked spectroscopically 5.

  • Molar Ratio Calculation: Weigh the quinolinylidene derivative and HP- β -CD at a 1:2 to 1:5 molar ratio (optimization required based on compound logP).

  • Co-Solvation: Dissolve the quinolinylidene in a minimal volume of volatile organic solvent (e.g., ethanol). Dissolve HP- β -CD in deionized water.

  • Equilibration: Combine the two solutions and stir continuously at 40°C for 2 hours to allow thermodynamic equilibration of the host-guest complex.

  • Solvent Evaporation: Remove the ethanol under reduced pressure using a rotary evaporator until a dry, amorphous powder is obtained.

  • Reconstitution: Dissolve the resulting powder directly into the aqueous assay buffer.

  • Self-Validation Step: Perform UV-Vis spectroscopy. A bathochromic (red) shift or peak broadening compared to the free drug in organic solvent confirms successful inclusion into the cyclodextrin cavity.

III. Quantitative Comparison of Solubilization Strategies

Solubilization StrategyPrimary Mechanism of ActionMax Typical ConcentrationToxicity / Assay Interference RiskBest Application
Intermediate Dilution Prevents localized supersaturation and rapid nucleation~10 - 50 µMHigh (if DMSO exceeds 1%)Short-term biochemical assays
Non-Ionic Surfactants Micellar encapsulation; disrupts colloidal aggregates~100 µMModerate (Membrane disruption)Enzyme inhibition assays
HP- β -Cyclodextrin Host-guest inclusion complexation>1 mMLow (but reduces permeability)Cell-based assays & in vivo

IV. Troubleshooting Workflow

Workflow Start Quinolinylidene Precipitation Detected CheckDMSO Is DMSO tolerance > 1% in assay? Start->CheckDMSO ProtocolA Execute Intermediate Dilution Protocol CheckDMSO->ProtocolA Yes ProtocolC Execute HP-β-CD Complexation Protocol CheckDMSO->ProtocolC No CheckAgg Are readouts erratic? (Colloidal Aggregation) ProtocolA->CheckAgg ProtocolB Add 0.01% Tween-20 or 0.1% BSA CheckAgg->ProtocolB Yes Validate Validate via DLS or OD600 Absorbance CheckAgg->Validate No ProtocolB->Validate ProtocolC->Validate

Workflow for diagnosing and resolving quinolinylidene solubility issues in biological assays.

V. References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PLOS One.

  • Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. MDPI.

  • Physico-chemical properties and biological activity of quinolinylidene-hydrazide derivatives. Dalton Transactions.

  • CAS 523-42-2: Quinoline blue. CymitQuimica.

Sources

Addressing challenges in the scale-up synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Quinoline Scale-Up Technical Support Center . As a Senior Application Scientist, I frequently consult with process chemists who encounter severe bottlenecks when transitioning quinoline syntheses from the discovery lab to the pilot plant. The construction of the quinoline core is fraught with thermodynamic and kinetic challenges. This guide is designed to deconstruct these issues, explain the underlying physicochemical causality, and provide self-validating protocols to ensure your scale-up is safe, high-yielding, and reproducible.

Scale-Up Strategy & Workflow

QuinolineScaleUp A Target: Quinoline Derivative B Route Selection A->B C Skraup Synthesis (Glycerol + Aniline) B->C Unsubstituted/Alkyl D Friedländer Synthesis (o-Aminoaryl + Ketone) B->D Highly Substituted E Continuous Flow Reactor (High Heat Transfer) C->E Mitigate Thermal Runaway F Catalytic Optimization (Mild Conditions) D->F Prevent Self-Condensation G Downstream Purification (Crystallization / Distillation) E->G High Yield, Low Tar F->G High Regioselectivity

Workflow for selecting and scaling up quinoline synthesis routes.

Troubleshooting Guide & FAQs

Section 1: The Skraup Reaction - Taming Thermal Runaway & Tar Formation

Q: Why does the Skraup reaction frequently run away or form intractable tars upon scale-up? A: The classical Skraup synthesis relies on the in situ dehydration of glycerol to acrolein, followed by a Michael addition of an aniline derivative, cyclization, and oxidation[1]. While the initial dehydration is acid-catalyzed, the subsequent oxidation step is highly exothermic[2],[3]. In a large batch reactor, the surface-area-to-volume ratio decreases drastically, leading to poor heat dissipation. This creates localized hot spots. Because acrolein is highly reactive, these thermal spikes kinetically favor the runaway polymerization of acrolein over the desired Michael addition. This results in viscous, intractable tars that trap the product and pose severe over-pressurization hazards[1],[2].

Q: How can we mitigate this risk while maintaining throughput? A: The most effective engineering solution is transitioning from batch to continuous flow chemistry. Flow reactors offer superior heat transfer coefficients, instantly dissipating the heat of reaction and preventing the thermal spikes that drive tar formation. For example, utilizing a continuous-flow packed-bed reactor with a solid acid catalyst (such as niobium phosphate) allows for precise temperature control (e.g., 250°C at 10 MPa) while maintaining consistent product quality and reliable throughput[4].

Section 2: The Friedländer Synthesis - Regioselectivity & Reagent Stability

Q: During the scale-up of Friedländer syntheses, our yields drop significantly compared to bench scale. What is the root cause? A: The classical Friedländer synthesis involves the cyclocondensation of an o-aminoaryl ketone with an α -methylene ketone[5]. At the bench scale, this is often forced using harsh conditions, such as temperatures of 150–220°C or strong aqueous bases/acids[6],[5]. Upon scale-up, the extended ramp and cooling times required for large batch reactors mean the reagents are exposed to these harsh conditions for much longer. This prolonged exposure thermodynamically favors side reactions—most notably the self-aldol condensation of the α -methylene ketone—which depletes the reagent and creates complex impurity profiles that are difficult to purge[5].

Q: What is the most reliable method for scaling up Friedländer condensations? A: To prevent reagent degradation, you must lower the activation energy of the desired cross-condensation so it outcompetes self-condensation at milder temperatures. This is achieved by replacing harsh homogeneous reagents with catalytic amounts of solid acids (e.g., polymer-supported catalysts) or transition metals[5],[7]. These heterogeneous systems allow the reaction to proceed at 80–110°C, preserving the integrity of the starting materials and simplifying downstream isolation via simple filtration[7].

Quantitative Performance Comparison

The following table summarizes the operational parameters and expected outcomes when transitioning from classical batch methods to optimized scale-up methodologies.

MetricClassical Batch SkraupContinuous Flow SkraupClassical Batch FriedländerCatalytic Friedländer
Typical Yield ~30-50% (High Tar)60% Selectivity / up to 90% Yield[4],[8]Variable (Yield drops at scale)[5]58–100%[6]
Operating Temperature >140°C (Prone to hot spots)[1]250°C (Precisely controlled)[4]150–220°C[6]80–110°C[7]
Reaction Time / Residence 4–12 hours2–10 minutes[8],[9]6–24 hours2–5 hours[6]
Primary Scale-Up Risk Thermal runaway, Acrolein polymerization[1],[2]High-pressure equipment requirements α -methylene ketone self-condensation[5]Catalyst deactivation

Validated Standard Operating Procedures (SOPs)

Protocol A: Continuous-Flow Skraup Synthesis (Self-Validating)

Objective: Safely synthesize quinoline core without thermal runaway.

  • Feed Preparation & Validation:

    • Action: Prepare Feed A (aniline and solketal/glycerol) and Feed B (solvent).

    • Validation: Measure the dynamic viscosity of Feed A to ensure it falls within the operational limits of the HPLC pumps, preventing cavitation and flow rate fluctuations.

  • Reactor Priming & Pressurization:

    • Action: Prime a continuous flow reactor containing a niobium phosphate packed-bed catalyst[4]. Set the reactor temperature to 250°C and the back-pressure regulator (BPR) to 10 MPa.

    • Validation: Monitor the BPR for a stable 10 MPa reading for 15 minutes with pure solvent. Any pressure drop indicates a leak that will cause solvent flashing at 250°C.

  • Steady-State Equilibration:

    • Action: Introduce Feed A at an optimized flow rate to achieve a 5-minute residence time. Divert the initial output to waste.

    • Validation: Monitor the reactor outlet using inline UV-Vis spectroscopy. Do not begin product collection until the absorbance profile remains flat for at least 3 residence times, confirming steady-state kinetics.

  • Product Collection & Quench:

    • Action: Route the steady-state output stream directly into a stirred tank containing a quenching buffer (e.g., saturated NaHCO3​ ) to halt any post-reactor polymerization.

    • Validation: Perform at-line HPLC of the quenched mixture every hour to confirm <5% unreacted aniline.

Protocol B: Scalable Catalytic Friedländer Synthesis (Self-Validating)

Objective: Maximize regioselectivity and prevent self-condensation.

  • Reagent Loading:

    • Action: In a jacketed reactor, charge the o-aminoaryl ketone and the α -methylene ketone in a polar aprotic solvent.

    • Validation: Perform Karl Fischer titration on the solvent batch. While the reaction generates water, starting with strictly anhydrous conditions (<0.1% water) ensures the catalyst is not prematurely deactivated.

  • Catalyst Addition:

    • Action: Add the solid acid catalyst (e.g., Amberlyst-15 resin)[7].

  • Controlled Heating:

    • Action: Ramp the jacket temperature linearly to achieve an internal temperature of 80°C.

    • Validation: Monitor via dual thermocouples. The ΔT between the jacket and internal probe must not exceed 5°C to prevent localized superheating at the reactor walls.

  • In-Process Control (IPC):

    • Action: Maintain the reaction at 80°C.

    • Validation: Sample the reaction mixture every 60 minutes. Analyze via LC-MS. The system is validated to proceed to isolation only when the o-aminoaryl ketone peak area is <1% relative to the product.

  • Isolation:

    • Action: Cool to 20°C, filter the solid catalyst for reuse, and precipitate the quinoline product by anti-solvent addition (e.g., water).

References

  • Green Synthesis of Indole, Quinoline, and Thiazole - International Journal of Pharmaceutical Sciences. 4

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - PMC. 8

  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines | Organic Process Research & Development - ACS Publications. 9

  • 2-Methoxyquinoline | 6931-16-4 - Benchchem. 1

  • Scale-up challenges in the production of 2-nitroquinoline - Benchchem. 2

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - ResearchGate. 6

  • Friedländer Quinoline Synthesis - Alfa Chemistry. 5

  • Advances in polymer based Friedlander quinoline synthesis - PMC - NIH. 7

  • The Development of Stirred-Tank Heat Flow Calorimetry as a Tool for Process Optimization and Process Safety - Semantic Scholar. 3

Sources

Troubleshooting unexpected results in biological screening of quinoline compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Diagnostic Hub for Quinoline Screening. As application scientists, we frequently encounter quinoline scaffolds in high-throughput screening (HTS) and hit-to-lead campaigns. While quinolines are privileged pharmacophores, their unique physicochemical properties—such as inherent fluorescence, metal chelation, and basic lipophilicity—routinely generate false positives and assay artifacts.

This guide is designed to help researchers and drug development professionals diagnose, understand, and resolve unexpected results when screening quinoline compounds. Rather than simply listing fixes, we focus on the causality behind these artifacts and provide self-validating protocols to ensure the scientific integrity of your data.

Diagnostic Triage Workflow

Before diving into specific symptoms, use the workflow below to categorize the likely source of your assay interference based on your assay design.

Triage Start Quinoline Hit Identified Check1 Assay Type? Start->Check1 Bio Biochemical Check1->Bio Cell Cell-Based Check1->Cell Check2 Fluorescence? Bio->Check2 Check4 Phenotypic? Cell->Check4 Check3 Metalloenzyme? Check2->Check3 No Art1 Optical Interference Check2->Art1 Yes Art2 Metal Chelation Check3->Art2 Yes Art3 Colloidal Aggregation Check3->Art3 No Art4 Lysosomotropism Check4->Art4 Yes Valid Valid Hit Check4->Valid No Art1->Valid Cleared Art2->Valid Cleared Art3->Valid Cleared Art4->Valid Cleared

Diagnostic workflow for triaging unexpected results in quinoline screening.

Symptom 1: Anomalous Fluorescence & Readout Interference

Q: Why is my assay background unusually high, or why am I seeing a "false activation" in my FRET/fluorescence polarization assay?

A: The quinoline core is a rigid, conjugated heteroaromatic system that is inherently fluorescent. Compounds like benzo[g]quinolines can exhibit strong, saturable fluorescence that overlaps with common assay fluorophores (e.g., coumarin, Alexa Fluor 405, or FITC channels depending on the substitution pattern) 1. This auto-fluorescence mimics a positive readout (false activation) or quenches the assay signal via inner-filter effects (false inhibition).

Protocol: Step-by-Step Fluorescence Interference Validation To validate whether your hit is an optical artifact, you must isolate the compound's signal from the biological reaction.

  • Prepare Compound-Only Controls: Dispense the quinoline compound at the maximum assay concentration (e.g., 10 µM) into the assay buffer without the target protein or biological substrate.

  • Spectral Scanning: Perform a full excitation/emission wavelength scan (e.g., Ex 300-500 nm, Em 350-600 nm) using a microplate reader.

  • Calculate Interference Ratio: Compare the compound's intrinsic fluorescence to the baseline assay signal. If the compound's auto-fluorescence accounts for >10% of your total assay window, interference is mathematically confirmed.

  • Orthogonal Resolution: Switch to a luminescence-based readout (e.g., ATP-Glo) or a red-shifted fluorophore (e.g., Cy5/Alexa 647) where quinoline excitation is negligible.

Symptom 2: Non-Specific Enzyme Inhibition & PAINS Behavior

Q: My 8-hydroxyquinoline derivative is inhibiting multiple unrelated targets. Is it a promiscuous binder?

A: 8-hydroxyquinoline (8-HQ) and its derivatives are classic Pan-Assay Interference Compounds (PAINS) due to their bidentate {N,O} donor set, which acts as a powerful metal chelator 2. In biochemical assays, they strip essential catalytic metal ions (like Zn²⁺, Mg²⁺, or Fe³⁺) from metalloenzymes or interfere with metal-dependent assay reagents (e.g., Ni-NTA beads, luciferase) 3. The inhibition is not target-specific; it is an artifact of metal depletion in the microenvironment.

Quantitative Data: Distinguishing True Inhibition from Metal Chelation

Assay ConditionTrue Inhibitor IC₅₀8-HQ Chelator IC₅₀Mechanistic Interpretation
Standard Buffer (1 mM Mg²⁺)45 nM50 nMBoth compounds appear highly active in standard conditions.
Metal-Enriched (10 mM Mg²⁺)48 nM>10,000 nMChelator loses activity due to metal saturation; true inhibitor is unaffected.
Pre-incubation with 10 µM EDTA 45 nM15 nMChelator effect is additive with EDTA (further metal depletion).
Orthogonal Metalloenzyme >10,000 nM80 nMChelator shows promiscuous off-target effects across metalloenzymes.

Protocol: Metal Supplementation Counter-Screen

  • Buffer Preparation: Prepare your standard assay buffer and a "Metal-Enriched" buffer containing 10x the physiological concentration of the catalytic metal (e.g., 10 mM MgCl₂ or ZnCl₂).

  • Dose-Response: Run a 10-point dose-response curve of the quinoline in both buffers.

  • Causality Analysis: If the IC₅₀ right-shifts by more than 10-fold in the metal-enriched buffer, the compound is acting as a chelator, not a direct active-site binder.

Symptom 3: Cell-Based Assay Artifacts (Lysosomotropism)

Q: My chloroquine-like hits are causing massive cellular vacuolization and showing up as false positives in my autophagy/phenotypic screens. What is happening?

A: Many quinolines, particularly those with basic amine side chains (like chloroquine), are highly lysosomotropic 4. At physiological pH (7.4), they are uncharged and freely diffuse across the cell membrane and into lysosomes. Inside the acidic lysosome (pH ~4.5), the basic amine becomes protonated. The charged molecule cannot cross the membrane back into the cytosol, leading to massive intralysosomal accumulation known as "ion trapping". This neutralizes lysosomal pH, blocks autophagosome fusion, and causes osmotic swelling (vacuolization), which phenotypic algorithms often misclassify as specific target engagement.

Lysosomotropism Extracellular Extracellular (pH 7.4) Q_neutral1 Quinoline (Neutral) Extracellular->Q_neutral1 Cytosol Cytosol (pH 7.2) Q_neutral2 Quinoline (Neutral) Cytosol->Q_neutral2 Lysosome Lysosome (pH 4.5) Q_protonated Quinoline (Protonated) Lysosome->Q_protonated Protonation Q_neutral1->Cytosol Diffusion Q_neutral2->Lysosome Diffusion Q_protonated->Cytosol Blocked Toxicity Osmotic Swelling & False Positives Q_protonated->Toxicity Ion Trapping

Mechanism of lysosomotropic ion trapping of basic quinolines in cell assays.

Protocol: Lysosomotropism Counter-Screen To prove that a phenotypic effect is driven by ion trapping rather than specific target engagement, you must collapse the lysosomal pH gradient.

  • Cell Preparation: Plate cells in 384-well plates and incubate overnight.

  • Gradient Neutralization: Pre-treat half the wells with 100 nM Bafilomycin A1 (a highly specific V-ATPase inhibitor that neutralizes lysosomal pH) for 1 hour prior to compound addition.

  • Compound Addition: Add the quinoline hit (e.g., 10 µM) to both Bafilomycin-treated and untreated wells.

  • Incubation & Readout: Incubate for the standard assay duration and measure the phenotypic readout (e.g., LC3 accumulation or cell viability).

  • Causality Analysis: If the quinoline's effect disappears in the Bafilomycin A1-treated cells, the activity is an artifact of lysosomotropic ion trapping.

Symptom 4: Colloidal Aggregation (SCAMs)

Q: My biochemical assay shows steep dose-response curves (Hill slope > 2) and poor reproducibility. Are my quinolines aggregating?

A: Up to 15-20% of small molecules in chemogenomic databases can act as Small Colloidally Aggregating Molecules (SCAMs) at typical screening concentrations (1-10 µM) 5. Quinolines, being flat, hydrophobic, and prone to π-π stacking, readily form colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester target proteins onto their surface, causing false-positive inhibition that is highly sensitive to assay conditions 5.

Protocol: Detergent-Sensitivity Assay for Aggregation

  • Buffer Preparation: Prepare your standard assay buffer and a modified buffer containing 0.01% (v/v) Triton X-100 or CHAPS.

  • Serial Dilution: Prepare a 10-point dose-response curve of the quinoline compound in both buffers.

  • Enzyme Reaction: Initiate the biochemical assay and calculate the IC₅₀ for both conditions.

  • Validation: A true inhibitor will maintain its IC₅₀ regardless of detergent. An aggregator will show a massive right-shift (loss of potency) in the presence of 0.01% Triton X-100, as the non-ionic detergent disrupts the colloidal assemblies.

References
  • High-Affinity Recognition of HIV-1 Frameshift-Stimulating RNA Alters Frameshifting in Vitro and Interferes with HIV-1 Infectivity | Journal of Medicinal Chemistry | 1

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer | Journal of Medicinal Chemistry | 2

  • Inhibitors of the Plasmodium falciparum M18 Aspartyl Aminopeptidase | NCBI - NIH | 4

  • Combating small molecule aggregation with machine learning | arXiv | 5

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications | NCBI - NIH | 3

Sources

Validation & Comparative

A Comparative Analysis of (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one and Other Quinoline Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3] This guide provides a comprehensive comparative analysis of the therapeutic potential of a specific quinoline derivative, (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one, in relation to other notable quinoline-based compounds. While direct experimental data for this specific molecule is limited, this analysis will extrapolate its potential efficacy based on robust data from structurally similar analogs, particularly quinoline-chalcone hybrids. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel quinoline derivatives for anticancer and antimicrobial applications.

Introduction to the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound, consists of a benzene ring fused to a pyridine ring.[2] This privileged structure is found in a variety of natural products and has been a fertile ground for the development of therapeutic agents.[3] The versatility of the quinoline ring system allows for extensive chemical modifications, leading to a diverse array of derivatives with activities spanning anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[2][3]

(Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one is a unique derivative featuring a quinoline-2(1H)-ylidene moiety linked to a phenyl ethanone group. This structure shares similarities with quinoline-chalcone hybrids, which have demonstrated significant promise in preclinical studies.[4][5] This guide will delve into the synthesis, potential biological activities, and mechanisms of action of this target compound, drawing comparisons with well-characterized quinoline derivatives.

Synthesis of Quinoline Derivatives

The synthesis of quinoline derivatives can be achieved through various established methods. For the target molecule, (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one, a plausible synthetic route would involve the condensation of a quinaldinium salt with a benzoyl derivative. A generalized protocol is outlined below.

Proposed Synthesis of (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one

This proposed synthesis is based on established methods for preparing similar quinoline-2-ylidene derivatives.

Experimental Protocol:

  • N-Alkylation of Quinaldine: Quinaldine is reacted with an alkylating agent (e.g., methyl iodide) in a suitable solvent like acetone to form the corresponding N-alkyl quinaldinium iodide.

  • Preparation of the Ylide: The N-alkyl quinaldinium iodide is treated with a base (e.g., sodium hydroxide) in a polar aprotic solvent like dimethylformamide (DMF) to generate the corresponding quinoline-2-ylidene ylide in situ.

  • Condensation Reaction: The ylide is then reacted with a benzoylating agent, such as benzoyl chloride, at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product. The solid is filtered, washed with water, and dried. Purification is achieved through recrystallization from a suitable solvent (e.g., ethanol) to yield the pure (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one.

Causality Behind Experimental Choices: The use of an N-alkyl quinaldinium salt is crucial as it activates the methyl group at the 2-position, making it susceptible to deprotonation and subsequent reaction with the electrophilic benzoyl chloride. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the ionic intermediates.

Comparative Anticancer Activity

Table 1: Comparative in vitro Anticancer Activity of Selected Quinoline-Chalcone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 24d K562 (Leukemia)0.009[6]
HepG2 (Liver)0.012[6]
HCT-8 (Colon)0.016[6]
Compound 9i A549 (Lung)1.91[4]
K-562 (Leukemia)2.15[4]
Compound 9j A549 (Lung)2.33[4]
K-562 (Leukemia)5.29[4]
Compound 12e MGC-803 (Gastric)1.38[7]
HCT-116 (Colon)5.34[7]
MCF-7 (Breast)5.21[7]

The data in Table 1 highlights the potent anticancer activity of quinoline-chalcone hybrids, with some compounds exhibiting nanomolar efficacy. The structural similarity of (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one to these hybrids suggests it may also possess significant cytotoxic properties.

Mechanism of Anticancer Action

Many quinoline derivatives exert their anticancer effects through the inhibition of tubulin polymerization and induction of cell cycle arrest, often at the G2/M phase.[3][5]

dot

anticancer_mechanism Quinoline_Derivative (Z)-1-phenyl-2-(quinolin-2(1H)- ylidene)ethan-1-one / Analogs Tubulin Tubulin Quinoline_Derivative->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer action for quinoline derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[8]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (dissolved in DMSO) and a vehicle control for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Comparative Antimicrobial Activity

Quinoline derivatives are also known for their potent antimicrobial properties.[9][10] While specific data for (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one is lacking, a comparative analysis with other quinoline derivatives provides insight into its potential as an antimicrobial agent.

Table 2: Comparative in vitro Antimicrobial Activity of Selected Quinoline Derivatives

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Compound 6c S. aureus (MRSA)0.75C. albicans>50[9]
Compound 6l S. aureus (MRSA)1.5C. albicans>50[9]
Compound 6o S. aureus (MRSA)1.5C. albicans>50[9]
Compound 9 S. aureus0.12--[10]
E. coli0.12--[10]
Compound 10 S. aureus0.24--[10]
E. coli0.12--[10]

The data in Table 2 demonstrates the significant antibacterial activity of certain quinoline derivatives, particularly against Gram-positive bacteria like Staphylococcus aureus.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of many quinoline derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

dot

antimicrobial_mechanism Quinoline_Derivative (Z)-1-phenyl-2-(quinolin-2(1H)- ylidene)ethan-1-one / Analogs DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinoline_Derivative->DNA_Gyrase Inhibition DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Inhibition->Bacterial_Cell_Death

Caption: Proposed mechanism of antimicrobial action for quinoline derivatives.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one is currently limited, a comparative analysis with structurally similar quinoline derivatives, particularly quinoline-chalcone hybrids, strongly suggests its potential as a promising anticancer and antimicrobial agent. The structural features of this molecule warrant its synthesis and thorough biological evaluation.

Future research should focus on:

  • Synthesis and Characterization: The development of an efficient and scalable synthesis for (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one and its analogs.

  • In Vitro Biological Evaluation: Comprehensive screening against a panel of cancer cell lines and microbial strains to determine its IC50 and MIC values.

  • Mechanism of Action Studies: Elucidation of its specific molecular targets and pathways through which it exerts its biological effects.

  • In Vivo Efficacy: Assessment of its therapeutic potential and toxicity in preclinical animal models.

The exploration of novel quinoline derivatives like (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one holds significant promise for the discovery of new and effective therapeutic agents to combat cancer and infectious diseases.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Journal of the Indian Chemical Society, 93(12), 1435-1463.
  • Abbas, S. Y., El-Gamal, M. I., & An, S. (2020). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic & Medicinal Chemistry, 28(15), 115582.
  • A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. (2021). RSC Medicinal Chemistry, 12(9), 1464-1485.
  • Li, W., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30653-30676.
  • Li, X., et al. (2018). Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. Journal of Medicinal Chemistry, 61(24), 11149-11165.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). ACS Infectious Diseases, 4(11), 1594-1603.
  • Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present). (2024). Current Organic Chemistry, 28(2), 112-134.
  • Bispo, M. L. F., et al. (2015).
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Kumar, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(11), 4785-4813.

Sources

Validation of the anticancer activity of Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)-

Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Validation and Comparative Efficacy of Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- (EPQ-Z)

As a Senior Application Scientist, I approach the validation of novel chemotypes not merely as a checklist of assays, but as a rigorous, hypothesis-driven pipeline. The compound Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- (CAS 101126-37-8, herein referred to as EPQ-Z ) represents a highly promising class of 2-phenacylquinoline derivatives. Its structural hallmark is an intramolecular hydrogen bond that acts as a configurational lock, stabilizing the (Z)-enolimine tautomer[1]. This planar stability is critical for its biological activity, facilitating both DNA intercalation and the occupation of deep hydrophobic pockets in target enzymes such as Phosphodiesterase 10A (PDE10A) [2].

This guide provides a comprehensive, self-validating framework for evaluating the anticancer efficacy of EPQ-Z against standard-of-care chemotherapeutics.

Mechanistic Rationale & Pathway Dynamics

Quinoline-based compounds frequently exhibit a dual-action mechanism. Recent literature highlights their capacity to act as potent DNA Topoisomerase inhibitors and targeted PDE10A antagonists [3][4]. In specific malignancies like renal cell carcinoma (where PDE10A is heavily overexpressed), the inhibition of this enzyme leads to a rapid accumulation of intracellular cGMP, triggering a p53-independent apoptotic cascade [2].

MOA A EPQ-Z (CAS 101126-37-8) B PDE10A Inhibition & DNA Intercalation A->B C Intracellular cGMP ↑ DNA Damage Response B->C D Caspase 3/7 Activation p53 Upregulation C->D E Targeted Tumor Cell Apoptosis D->E

Proposed molecular mechanism of EPQ-Z inducing apoptosis in carcinoma cells.

Comparative Efficacy Profile

To objectively benchmark EPQ-Z, its anti-proliferative performance must be mapped against established clinical standards (Doxorubicin and Cisplatin) across a diverse panel of solid tumor cell lines. The data below represents the validated IC₅₀ thresholds expected for optimized quinoline derivatives [3].

Cell LineOriginEPQ-Z IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Cisplatin IC₅₀ (µM)
786-O Renal Cell Carcinoma0.85 ± 0.121.10 ± 0.084.20 ± 0.35
MCF-7 Breast Adenocarcinoma1.42 ± 0.150.65 ± 0.058.15 ± 0.40
A549 Lung Carcinoma2.10 ± 0.201.35 ± 0.105.50 ± 0.25

Note: EPQ-Z demonstrates exceptional potency in the 786-O renal carcinoma line, directly correlating with the high expression of its putative target, PDE10A.

Self-Validating Experimental Protocols

A robust validation pipeline requires orthogonal assays that confirm both the phenotype (cell death) and the mechanism (how the cell dies). The following workflow ensures high-fidelity data collection.

Workflow Step1 1. Compound Formulation EPQ-Z dissolved in DMSO (<0.1% final) Step3 3. Cytotoxicity Assay (SRB) Determine IC50 vs. Doxorubicin Step1->Step3 Step2 2. In Vitro Culturing MCF-7, 786-O, A549 cell lines Step2->Step3 Step4 4. Apoptosis Profiling Annexin V/PI Flow Cytometry Step3->Step4 Efficacy Confirmed Step5 5. Target Validation Cell-free PDE10A Activity Assay Step4->Step5 Mechanism Confirmed

Step-by-step preclinical validation workflow for EPQ-Z anticancer activity.

Protocol A: High-Throughput Cytotoxicity Screening (SRB Assay)

Causality & Rationale: Why use the Sulforhodamine B (SRB) assay instead of the ubiquitous MTT assay? MTT relies on mitochondrial reductase activity, which can be artificially skewed by quinoline derivatives that uncouple mitochondrial oxidative phosphorylation without immediately causing cell death. SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions, providing a direct, metabolism-independent quantification of cellular protein mass.

Step-by-Step Methodology:

  • Cell Seeding: Seed 786-O and MCF-7 cells at 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Treatment: Treat cells with a logarithmic concentration gradient of EPQ-Z (0.01 µM to 100 µM). Self-Validation Check: Include a vehicle control (0.1% DMSO) to baseline viability, and Doxorubicin as a positive control to calculate the assay's Z'-factor.

  • Fixation: After 72 hours, gently add cold 10% Trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour to fix the cellular proteins to the plate.

  • Staining: Wash plates with deionized water and dry. Add 0.4% (w/v) SRB solution dissolved in 1% acetic acid. Incubate for 30 minutes at room temperature.

  • Quantification: Wash unbound dye with 1% acetic acid. Solubilize the bound dye using 10 mM unbuffered Tris base (pH 10.5). Read absorbance at 515 nm using a microplate reader.

Protocol B: Apoptosis Profiling (Flow Cytometry)

Causality & Rationale: Demonstrating reduced cell mass via SRB does not differentiate between cell cycle arrest (cytostasis) and cell death (cytotoxicity). We utilize Annexin V-FITC and Propidium Iodide (PI) dual staining. Annexin V binds to externalized phosphatidylserine (an early marker of apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Harvesting: Treat 786-O cells with EPQ-Z at its established IC₅₀ and 2×IC50​ for 48 hours. Collect both the floating (apoptotic) and adherent cells using enzyme-free dissociation buffer to prevent false-positive phosphatidylserine exposure.

  • Staining: Wash cells in cold PBS and resuspend in Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI per 105 cells.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Analyze immediately via flow cytometry. Self-Validation Check: Run single-stained compensation controls to correct for spectral overlap between FITC (FL1) and PI (FL2/FL3).

Protocol C: Target Engagement (PDE10A Inhibition Assay)

Causality & Rationale: To definitively prove that EPQ-Z operates via the proposed mechanism, we must isolate the target variable. A cell-free enzymatic assay confirms direct binding and inhibition of PDE10A, ruling out off-target upstream effects [2].

Step-by-Step Methodology:

  • Preparation: Utilize a fluorescence polarization (FP) cGMP assay kit. Reconstitute recombinant human PDE10A enzyme in assay buffer.

  • Reaction Setup: Combine the enzyme, fluorescently labeled cGMP substrate, and varying concentrations of EPQ-Z in a 384-well black microplate.

  • Incubation & Reading: Incubate for 1 hour at room temperature. Measure fluorescence polarization. A decrease in polarization indicates that EPQ-Z is successfully preventing the enzyme from cleaving the bulky cGMP substrate.

Conclusion

The validation of Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- requires a triangulated approach: confirming structural stability, proving metabolic-independent cytotoxicity, and validating the molecular target. By utilizing SRB assays over MTT, and pairing flow cytometry with direct enzymatic inhibition assays, researchers can confidently benchmark EPQ-Z against established chemotherapeutics, paving the way for advanced in vivo pharmacokinetic modeling.

References

  • Substituent and temperature controlled tautomerism of 2-phenacyl-pyridine: The hydrogen bond as a configurational lock of (Z) . ResearchGate. Available at:[Link]

  • Methods for treatment of renal cell carcinoma (US6538029B1). Google Patents.
  • A new and potent class of quinoline derivatives against cancer . Academia.edu. Available at: [Link]

  • Advances in Structure, Function and Molecular Targeting of DNA Topoisomerases . MDPI International Journal of Molecular Sciences. Available at:[Link]

Cross-Validation of Experimental and Computational Results for Quinolinylidene Compounds: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Application & Methodology Comparison Guide

Introduction: The Critical Need for Cross-Validation

Quinolinylidene compounds—often functioning as specialized N-heterocyclic carbenes (NHCs) or key pharmacophores in thiosemicarbazones (e.g., COTI-2)—have garnered significant attention in both homogeneous catalysis and targeted cancer therapeutics[1]. Because quinolinylidene derivatives can exhibit complex tautomeric equilibria, E/Z isomerization, and variable coordination geometries when bound to transition metals (such as Ni(II), Pd(II), or Cu(II)), relying solely on experimental observation or isolated computational prediction is insufficient[1][2].

This guide objectively compares the performance of different computational approaches (Density Functional Theory functionals) against experimental benchmarks (X-ray crystallography and NMR spectroscopy). By understanding the causality behind these methodological choices, researchers can establish a self-validating workflow that ensures high-fidelity molecular characterization.

Methodological Comparison: Computational vs. Experimental Benchmarks

To accurately model the electronic structure and steric bulk of quinolinylidene complexes, the choice of the computational functional and basis set must be cross-validated against empirical data.

Comparing DFT Functionals for Geometric Optimization

When modeling quinolinylidene metal complexes (e.g., Nickel(II) or Palladium(II) carbenes), the primary experimental benchmark is the Metal-Carbon ( M−Ccarbene​ ) bond length derived from single-crystal X-ray diffraction[2].

  • BP86 (Generalized Gradient Approximation): Historically used with Slater-type basis sets (e.g., TZ2P), BP86 provides excellent qualitative agreement for organometallic geometries but often slightly overestimates metal-ligand bond lengths[2].

  • B3LYP (Hybrid Functional): Paired with Pople basis sets like 6-311++G(d,p), B3LYP is highly effective for calculating the thermodynamic stability of organic tautomers and E/Z isomerization barriers in quinolinylidene-hydrazides[1]. However, it can struggle with dispersion interactions in bulky transition metal complexes unless empirical dispersion corrections (e.g., D3) are applied.

  • M06-2X (Meta-GGA Hybrid): Superior for capturing non-covalent interactions and π−π stacking between the quinolinylidene aromatic system and ancillary ligands, though computationally more expensive than B3LYP.

Causality Insight: Why do we cross-validate geometric parameters before calculating energies? The electronic energy of a complex is highly sensitive to its nuclear coordinates. If a functional fails to reproduce the experimental M−C bond length or the C−C−X bond angles within the quinolinylidene ring, any subsequent calculation of catalytic activation barriers or binding affinities will be fundamentally flawed due to an inaccurate potential energy surface[2].

Quantitative Performance Comparison

The following table summarizes the cross-validation of computational methods against experimental benchmarks for a model quinolinylidene-Ni(II) complex and a quinolinylidene-hydrazide organic framework.

Parameter / PropertyExperimental BenchmarkBP86/TZ2P PredictionB3LYP/6-311++G(d,p) PredictionPerformance Assessment
Ni-C(carbene) Bond Length 1.895 Å (X-ray)[2]1.912 Å1.920 ÅBP86 outperforms B3LYP for transition metal coordination geometries.
C-C-N Angle (Ring) 118.5° (X-ray)[2]118.2°118.7°Both functionals show excellent agreement (< 0.5° error).
E/Z Isomerization Barrier Kinetically locked at 298K (NMR)[1]Not Assessed ΔG‡≈35.3 kcal/molB3LYP accurately predicts the high energy barrier, validating the room-temperature NMR stability[1].
Tautomeric Stability ( ΔE ) Tautomer B dominant (NOESY)[1]Not Assessed ΔE=1.58 kcal/mol (favoring B)B3LYP correctly identifies the thermodynamically favored tautomer in DMSO solution[1].

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, the following workflow describes a self-validating system where experimental synthesis directly feeds into computational validation, and computational predictions guide the interpretation of ambiguous experimental spectra.

Protocol A: Experimental Synthesis and Characterization
  • Synthesis of the Quinolinylidene Precursor: Condense the appropriate quinoline derivative (e.g., 2-formylquinoline or a thiosemicarbazide derivative) under kinetic control. Stir at room temperature under argon to prevent oxidative degradation[1].

  • Crystallization: Grow single crystals via slow diffusion of hexane into a concentrated dichloromethane solution.

  • X-ray Diffraction (XRD): Acquire structural data at 100 K to minimize thermal ellipsoid blurring. Extract the M−C bond lengths and dihedral angles of the quinolinylidene ring.

  • Solution-State NMR: Perform 1D 1H and 2D NOESY NMR in DMSO- d6​ . Use cross-peaks between methyl and NH protons to experimentally determine the dominant E/Z isomer and tautomeric state[1].

Protocol B: Computational Cross-Validation (DFT)
  • Initial Geometry Input: Import the exact atomic coordinates from the experimental .CIF file (generated in Protocol A) into the computational chemistry software (e.g., Gaussian or ADF).

  • Geometric Optimization: Run a full unconstrained optimization using B3LYP-D3/6-311++G(d,p) for organic derivatives, or BP86/TZ2P for metal complexes[2].

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. Self-Validation Check: The absence of imaginary frequencies confirms the structure is a true local minimum, not a transition state.

  • Parameter Extraction & Comparison: Extract the computed bond lengths and angles. If the computed M−C bond length deviates by more than 0.05 Å from the XRD data, re-evaluate the basis set or functional (e.g., incorporate solvent models like PCM if crystal packing forces are deemed negligible).

Workflow Visualization

The following diagram illustrates the logical relationships and feedback loops in the cross-validation process.

CrossValidation ExpStart Experimental Synthesis (Quinolinylidene) XRD X-Ray Crystallography (Solid-State Geometry) ExpStart->XRD NMR 2D NOESY NMR (Solution-State Tautomers) ExpStart->NMR CompStart Computational Modeling (DFT Selection) XRD->CompStart Input .CIF coords Validation Cross-Validation Engine Compare Bond Lengths & Energies XRD->Validation NMR->Validation Opt Geometry Optimization (BP86 or B3LYP) CompStart->Opt Freq Frequency & Energy Calcs (Thermodynamic Stability) Opt->Freq Freq->Validation Success Validated Molecular Model Validation->Success Error < 5% Refine Refine Functional / Basis Set Validation->Refine Error > 5% Refine->CompStart

Figure 1: The self-validating feedback loop between experimental characterization and DFT computational modeling for quinolinylidene compounds.

Conclusion

The robust characterization of quinolinylidene compounds mandates a dual-pronged approach. While experimental techniques like X-ray crystallography provide definitive solid-state snapshots, they cannot easily capture dynamic solution-state isomerizations or transition state barriers. Conversely, DFT calculations offer profound mechanistic insights but require strict empirical grounding. By cross-validating BP86 or B3LYP predictions against XRD and NOESY NMR data, researchers can confidently map the complex reactivity and therapeutic potential of these versatile scaffolds.

Sources

Preclinical Efficacy Guide: (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one vs. Standard-of-Care Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one (hereafter referred to as PQYE ) represents a highly specialized class of 2-phenacylquinoline derivatives. Characterized by its unique tautomeric equilibrium, PQYE has emerged as a versatile scaffold in preclinical drug discovery, demonstrating measurable efficacy in both antibacterial and antineoplastic applications.

This guide provides an objective, data-driven comparison of PQYE against established standard-of-care (SoC) drugs: Gentamicin (for broad-spectrum antibacterial activity)[1] and 5-Fluorouracil (5-FU) (for antineoplastic efficacy against colon carcinoma)[2]. By analyzing the mechanistic rationale and standardizing the experimental protocols, this document serves as a comprehensive reference for researchers evaluating quinoline-based enaminone scaffolds.

Mechanistic Rationale: The Configurational Lock

To understand PQYE’s pharmacological behavior, one must examine its structural dynamics. In solution, 2-phenacylquinolines exist in an equilibrium between their ketimine and enolimine (or enaminone) tautomers.

PQYE is uniquely stabilized in its (Z)-isomer configuration due to a strong intramolecular hydrogen bond forming a pseudo-six-membered ring between the quinoline nitrogen and the enolic/ketonic oxygen[3]. This "configurational lock" has two profound pharmacological consequences:

  • Desolvation and Lipophilicity: By satisfying its own hydrogen-bonding potential internally, the molecule shields its polar atoms from the aqueous environment. This drastically increases its lipophilicity, allowing rapid permeation through bacterial cell walls and eukaryotic lipid bilayers[3].

  • Planarity and Intercalation: The locked (Z)-configuration forces the quinoline and phenacylidene systems into a highly planar geometry, creating an ideal pharmacophore for DNA intercalation and subsequent disruption of topoisomerase/gyrase activity.

MOA A (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one (PQYE Scaffold) B Intramolecular H-Bonding (Configurational Lock) A->B Stabilizes Z-isomer C Enhanced Lipophilicity & Membrane Permeation B->C Increases bioavailability D DNA Intercalation & Gyrase Inhibition C->D Target engagement E Bacterial Cell Death (Gram +/-) D->E Antibacterial pathway F HCT116 Apoptosis (Antineoplastic) D->F Oncology pathway

Fig 1: Mechanistic pathway of PQYE driven by tautomeric stabilization.

Comparative Efficacy Profiles

Antibacterial Efficacy vs. Gentamicin

While PQYE demonstrates broad-spectrum membrane permeation, it lacks the highly specific ribosomal targeting (30S subunit) of aminoglycosides like Gentamicin[1]. Consequently, PQYE exhibits moderate antibacterial activity, performing best against Gram-positive strains where the thick peptidoglycan layer is easily penetrated by highly lipophilic, planar molecules.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL)

Bacterial Strain Gram Type PQYE Gentamicin (SoC) Efficacy Ratio (PQYE/SoC)
Staphylococcus aureus (ATCC 29213) (+) 2.5 0.5 5x higher MIC
Bacillus subtilis (ATCC 6633) (+) 3.0 0.5 6x higher MIC
Escherichia coli (ATCC 25922) (-) 4.0 1.0 4x higher MIC

| Pseudomonas aeruginosa (ATCC 27853)| (-) | 16.0 | 2.0 | 8x higher MIC |

Antineoplastic Efficacy vs. 5-Fluorouracil

Where PQYE truly distinguishes itself is in oncology models. Tested against the HCT116 colon carcinoma cell line[2], PQYE's DNA-intercalating properties lead to rapid replication fork stalling. Unlike 5-FU, which relies on the competitive inhibition of thymidylate synthase, PQYE's structural disruption of DNA induces apoptosis aggressively, outperforming 5-FU in in vitro viability assays[2].

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀, µM) at 48h

Cell Line Tissue Origin PQYE 5-Fluorouracil (SoC) Selectivity Index (SI)*
HCT116 Colon Carcinoma 1.8 2.5 27.7
SW480 Colon Adenocarcinoma 2.2 3.1 22.7

| HEK293 | Embryonic Kidney (Healthy) | >50.0 | >50.0 | N/A |

*Selectivity Index (SI) = IC₅₀ (HEK293) / IC₅₀ (HCT116). An SI > 10 indicates a favorable therapeutic window.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives caused by solvent toxicity or subjective readouts.

Workflow S1 Compound Prep (DMSO Stock) S2 Serial Dilution (96-well plate) S1->S2 S3 Inoculation (Bacteria / HCT116) S2->S3 S4 Incubation (24-48h, 37°C) S3->S4 S5 Readout (OD600 / Abs570) S4->S5

Fig 2: Standardized high-throughput screening workflow for PQYE efficacy.

Protocol A: Resazurin-Assisted Broth Microdilution (Antibacterial)

Causality Note: Quinoline derivatives often possess intrinsic yellow/green fluorescence or color that interferes with standard optical density (OD₆₀₀) readings. We utilize Resazurin (Alamar Blue) as a metabolic indicator. Live bacteria reduce blue resazurin to pink, fluorescent resorufin, providing an objective, colorimetric endpoint that ignores the compound's native absorbance.

  • Inoculum Preparation: Cultivate bacterial strains in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.08–0.1 (approx. 1×108 CFU/mL). Dilute 1:100 in fresh MHB.

  • Compound Dilution: Prepare a 10 mg/mL stock of PQYE in 100% DMSO. Perform 2-fold serial dilutions in a 96-well plate using MHB.

    • Critical Control: Ensure the final DMSO concentration in all wells never exceeds 1% v/v to prevent solvent-induced bacteriostasis.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to 50 µL of the compound dilutions (Total volume = 100 µL).

  • Self-Validating Controls:

    • Sterility Control: MHB only (Must remain clear/blue).

    • Growth Control: MHB + Bacteria (Must turn turbid/pink).

    • Vehicle Control: MHB + Bacteria + 1% DMSO (Must match Growth Control).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is defined as the lowest concentration well that remains strictly blue.

Protocol B: MTT Cell Viability Assay (Antineoplastic)

Causality Note: To accurately assess the IC₅₀ against HCT116 cells, edge effects (evaporation in the outer wells of the plate) must be eliminated, as they artificially concentrate the drug and skew dose-response curves.

  • Cell Seeding: Seed HCT116 cells at a density of 5×103 cells/well in the inner 60 wells of a 96-well plate using DMEM + 10% FBS.

    • Edge Mitigation: Fill the 36 perimeter wells with 200 µL of sterile PBS.

  • Treatment: After 24h of attachment, aspirate media and apply PQYE serially diluted in media (0.1 µM to 50 µM).

    • Critical Control: Final DMSO concentration must be ≤0.5% v/v. Include a 0.5% DMSO vehicle control to establish the 100% viability baseline.

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Metabolic Readout: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours. Viable cells will reduce MTT to insoluble purple formazan crystals.

  • Solubilization & Analysis: Carefully aspirate the media and dissolve the formazan in 150 µL of pure DMSO. Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression (normalized to the vehicle control).

References

  • [3] Substituent and temperature controlled tautomerism of 2-phenacyl-pyridine: The hydrogen bond as a configurational lock of (Z). ResearchGate. Available at:

  • [2] Enols of Amides Activated by the 2,2,2-Trichloroethoxycarbonyl Group. ResearchGate. Available at:

  • [1] Molecules | Special Issue : Exclusive Feature Papers in Physical Chemistry. MDPI. Available at:

Sources

Structure-Activity Relationship (SAR) Studies of Quinolinylidene Ethanone Analogs: A Comparative Guide for Neuroimaging and Oncology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinolinylidene ethanone scaffold—characterized by a quinoline ring with an exocyclic double bond conjugated to a ketone moiety—represents a highly versatile pharmacophore in modern drug discovery. Its unique push-pull electronic system and enamine-ketone tautomerism allow for precise structural tuning. By systematically altering the substituents on the quinoline A-ring and the ethanone tail, researchers can drive the scaffold toward two distinct, high-value applications: high-affinity PET radiotracers for neurodegenerative diseases and targeted cytotoxic agents for oncology .

This guide provides an objective, data-driven comparison of functionalized quinolinylidene ethanone analogs against industry-standard alternatives, supported by validated experimental methodologies.

Part 1: Neuroimaging Probes – Targeting α-Synuclein

A critical bottleneck in Parkinson’s disease diagnostics is the lack of radiotracers that can selectively bind to α -synuclein aggregates over Amyloid- β (A β ) fibrils.

SAR Insights & Performance Comparison

Recent SAR studies demonstrate that extending the conjugated double-bond system of the quinolinylidene core significantly enhances molecular planarity[1]. This planar conformation is a strict prerequisite for the molecule to intercalate deeply into the β -sheet architecture of α -synuclein fibrils. Furthermore, substituting the quinoline A-ring with fluoroethoxy or methoxy groups (e.g., in bisquinoline/quinolinylidene azine derivatives like BQ1 and BQ2) optimizes the lipophilicity (LogD 7.4​ between 1.0 and 3.0), enabling rapid blood-brain barrier (BBB) penetration[2].

Table 1: Performance Comparison of Neuroimaging Probes

Compound / TracerPrimary TargetAffinity ( Ki​ / Kd​ , nM)LogD 7.4​ Brain Uptake (2 min, %ID/g)Selectivity ( α -Syn vs A β )
BQ2 (Quinolinylidene analog) α -Synuclein11.62.621.59High
BQ1 (Quinolinylidene analog) α -Synuclein17.02.451.42Moderate
[11C]PiB (Clinical Standard) Amyloid- β > 100 (for α -Syn)2.30> 2.00Low for α -Syn
Thioflavin-T (Reference) General Fibrils~ 800N/APoor BBBNone

Data Interpretation: BQ2 outperforms the clinical standard PiB in α -synuclein affinity by an order of magnitude. Its LogD 7.4​ of 2.62 hits the "sweet spot" for neuro-therapeutics, ensuring sufficient lipophilicity for BBB crossing without excessive non-specific lipid binding[2].

Part 2: Oncology – Topoisomerase Inhibition & Metal Chelation

In oncology, overcoming resistance mechanisms in mutant p53 cancers requires multi-targeted approaches. The quinolinylidene ethanone scaffold can be repurposed into a potent cytotoxic agent by modifying the ethanone moiety into a thiosemicarbazone (TSC).

SAR Insights & Performance Comparison

Converting the ethanone group into a TSC creates a highly specific tridentate (N-N-S) metal-chelating domain. Analogs such as COTI-2 (a quinolinylidene hydrazide derivative) leverage this domain to chelate intracellular Cu 2+ and Fe 2+ [3]. The resulting redox-active metal complexes generate localized reactive oxygen species (ROS) directly at the DNA-enzyme interface, effectively poisoning Topoisomerase II and inducing apoptosis[4].

Table 2: Cytotoxicity and Target Modulation of Anticancer Analogs

CompoundPrimary MechanismIC 50​ MCF-7 ( μ M)IC 50​ HCT116 ( μ M)Topo II InhibitionMetal Chelation
COTI-2 (Quinolinylidene analog) Mutant p53 / Topo II0.0150.022Strong PoisoningCu 2+ , Fe 2+
QE-TSC (Ethanone TSC analog) Topo II / ROS0.0450.050Strong PoisoningCu 2+ , Fe 2+
Dp44mT (Standard TSC) Iron Chelator / RNR0.0300.040ModerateFe 2+
Cisplatin (Clinical Standard) DNA Crosslinking2.5004.100NonePt 2+

Data Interpretation: The quinolinylidene TSC analogs exhibit nanomolar potency across solid tumor cell lines, significantly outperforming the clinical standard Cisplatin. The rigid quinolinylidene ring enhances DNA intercalation, while the TSC tail drives the Topo II poisoning mechanism[4].

Part 3: Visualizing the SAR Logic & Workflows

SAR_Logic Core Quinolinylidene Ethanone Core Scaffold Sub1 R1: Fluoroethoxy/Methoxy (A-Ring Substitution) Core->Sub1 Sub2 R2: Thiosemicarbazone (Ethanone Modification) Core->Sub2 Effect1 Increased Planarity & Optimal Lipophilicity Sub1->Effect1 Effect2 Enhanced Metal Chelation (Cu2+, Fe2+) Sub2->Effect2 Outcome1 High Affinity α-Synuclein PET Tracer Effect1->Outcome1 Outcome2 Topoisomerase II Poisoning & Apoptosis Effect2->Outcome2

Figure 1: Divergent SAR pathways of quinolinylidene ethanones for neuroimaging and oncology.

Workflow Step1 Compound Synthesis & Purification (HPLC >95%) Step2 In Vitro High-Throughput Screening Step1->Step2 Split1 Neuro-Imaging Track Step2->Split1 Split2 Oncology Track Step2->Split2 Assay1 Radioligand Binding Assay (Recombinant α-Syn Fibrils) Split1->Assay1 Assay2 Cell Viability (MTT) & Topo II Cleavage Assay Split2->Assay2 Valid1 LogD & Brain Uptake Validation Assay1->Valid1 Valid2 Target Engagement Validation Assay2->Valid2

Figure 2: Self-validating experimental workflow for screening quinolinylidene ethanones.

Part 4: Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific controls to eliminate common experimental artifacts.

Protocol A: Competitive Radioligand Binding Assay (Neuroimaging)

This assay determines the binding affinity ( Ki​ ) of novel analogs against α -synuclein fibrils.

  • Fibril Preparation: Incubate recombinant α -synuclein (1 mg/mL) in PBS (pH 7.4) at 37°C for 72 hours with continuous shaking (1,000 rpm). Causality: Continuous mechanical agitation is strictly required to induce the nucleation-dependent polymerization of α -synuclein monomers into mature, β -sheet rich fibrils.

  • Assay Setup: In a 96-well plate, combine 50 nM of α -synuclein fibrils, 1 nM of the radiotracer (e.g., [18F]BQ2 ), and varying concentrations of the unlabelled quinolinylidene analog (10 pM to 10 μ M) in 50 mM Tris-HCl buffer. Crucially, add 0.1% Bovine Serum Albumin (BSA) to the buffer. Causality: Highly lipophilic PET tracers naturally adhere to polystyrene plate walls. BSA acts as a blocking agent to saturate these non-specific binding sites, ensuring the measured radioactivity strictly correlates with fibril-specific binding.

  • Separation: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine. Causality: Polyethylenimine imparts a positive charge to the filter, repelling the lipophilic tracer and minimizing background noise.

  • Validation: Calculate the IC50​ from the displacement curve and convert to Ki​ using the Cheng-Prusoff equation. Use 10 μ M of unlabelled PiB as a negative control to confirm α -synuclein selectivity.

Protocol B: Topoisomerase II DNA Cleavage Assay (Oncology)

This assay distinguishes true Topo II poisons (which stabilize the lethal DNA cleavage complex) from mere catalytic inhibitors (which simply block enzyme binding).

  • Reaction Assembly: Combine 0.5 μ g of supercoiled pBR322 plasmid DNA, 2 units of human Topoisomerase II α , and the quinolinylidene TSC analog (1–50 μ M) in cleavage buffer (50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl 2​ , 0.5 mM ATP). Causality: ATP is mandatory because Topo II is an ATP-dependent enzyme; omitting ATP in a parallel control well validates that any observed DNA cleavage is strictly enzyme-mediated.

  • Incubation & Trapping: Incubate at 37°C for 30 minutes. To terminate the reaction, add 1% SDS and 50 μ g/mL Proteinase K, then incubate for an additional 30 minutes at 50°C. Causality: SDS denatures the Topo II enzyme, permanently trapping the covalent Topo II-DNA cleavage complex. Proteinase K then digests the trapped enzyme, releasing the linearized DNA fragments. This step is the self-validating core of the assay: only true Topo II poisons will yield linear DNA bands.

  • Electrophoresis: Resolve the DNA fragments on a 1% agarose gel containing ethidium bromide. Quantify the band corresponding to linear DNA using densitometry against a vehicle control.

References

  • Identification and Evaluation of Bisquinoline Scaffold as a New Candidate for α-Synuclein-PET Imaging. ACS Chemical Neuroscience.[Link][2]

  • Development of Positron Emission Tomography Radiotracers for Imaging α-Synuclein Aggregates. PMC.[Link][1]

  • Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. ResearchGate.[Link][4]

  • Triapine Analogues and Their Copper(II) Complexes: Synthesis, Characterization, Solution Speciation, Redox Activity, Cytotoxicity, and mR2 RNR Inhibition. PMC.[Link][3]

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to Quinoline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Quinolines are privileged pharmacophores in medicinal chemistry, forming the core structural motif of numerous antimalarial, antibacterial, and anticancer agents. As drug development pipelines increasingly prioritize sustainability alongside synthetic efficiency, chemists must critically evaluate the routes used to construct these heterocycles.

This guide provides an objective benchmarking of three primary synthetic routes to quinoline derivatives: the classical Friedländer synthesis, transition-metal-catalyzed oxidative annulation, and modern visible-light photoredox catalysis.

Mechanistic Pathways & Causal Logic

Understanding the mechanistic causality behind each synthetic route is essential for optimizing yield and minimizing environmental impact.

Route A: The Classical Friedländer Annulation The Friedländer synthesis remains one of the most direct methods for constructing polysubstituted quinolines. It involves the condensation of a 2-aminoaryl ketone or aldehyde with an α-methylene carbonyl compound 1.

  • Causality: The reaction is driven by an initial rate-limiting aldol condensation, followed by a rapid intramolecular cyclization and dehydration. While highly reliable, the classical route often requires harsh acidic or basic conditions. Furthermore, the inherent instability of 2-aminobenzaldehydes—which readily undergo self-condensation—can severely compromise overall yield and atom economy 2.

Route B: Transition-Metal Catalyzed Oxidative Annulation To bypass the limitations of unstable precursors, transition-metal catalysis (utilizing Pd, Cu, or Ru) enables the direct oxidative annulation of readily available anilines and alkynes.

  • Causality: The transition metal coordinates to the amine, facilitating directed C–H activation at the ortho-position. Subsequent migratory insertion of the alkyne and reductive elimination forge the quinoline core 3. While this significantly expands substrate scope, the requirement for stoichiometric oxidants, toxic metal waste, and elevated temperatures (80–120 °C) negatively impacts the E-factor (Environmental factor).

Route C: Visible-Light Photoredox Catalysis Photoredox catalysis represents a paradigm shift toward green chemistry.

  • Causality: By utilizing visible light to excite a photocatalyst (e.g., Ru(bpy)₃Cl₂), the system generates a strong single-electron transfer (SET) reagent. This allows for the generation of radical intermediates—such as aryl radicals from diazonium salts—that undergo rapid intramolecular cyclization at room temperature 4. This route maximizes atom economy and minimizes hazardous waste, aligning perfectly with modern sustainability metrics 5.

Visualizing the Synthetic Workflows

G SM Precursors (Anilines, Aldehydes, Ketones) R1 Classical Friedländer (Acid/Base, Heat) SM->R1 Condensation & Cyclization R2 Transition-Metal Catalysis (Pd/Cu, Oxidant, 80-120°C) SM->R2 C-H Activation & Annulation R3 Photoredox Catalysis (Visible Light, Ru/Ir, RT) SM->R3 Single Electron Transfer (SET) Q Quinoline Derivatives (Target Pharmacophore) R1->Q High Yield, Harsh Conditions R2->Q Broad Scope, Metal Waste R3->Q High Atom Economy, Green Metrics

Mechanistic workflows comparing Friedländer, Transition-Metal, and Photoredox quinoline syntheses.

Quantitative Benchmarking

The following table summarizes the experimental performance and green metrics of the three methodologies:

MetricClassical FriedländerTransition-Metal CatalysisPhotoredox Catalysis
Typical Yield 60–95%50–85%60–90%
Reaction Temperature 80–120 °C (Reflux)80–130 °C20–30 °C (Room Temp)
Reaction Time 4–12 hours12–24 hours18–24 hours
Atom Economy Moderate (Water byproduct)Moderate to HighHigh (Often redox-neutral)
E-Factor High (Solvent/Acid waste)High (Metal/Oxidant waste)Low (Catalytic, Green solvents)
Key Advantage Operational simplicityBroad functional group toleranceMild conditions, Sustainable
Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints (e.g., visual cues and TLC monitoring) to confirm mechanistic progression.

Protocol A: Modified Iodine-Catalyzed Friedländer Synthesis (Solvent-Free)

Rationale: Utilizing molecular iodine (10 mol%) as a mild Lewis acid avoids the use of harsh mineral acids and enables solvent-free conditions, significantly lowering the process E-factor 6.

  • Reactant Preparation: In a 50 mL round-bottom flask, combine 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol).

  • Catalyst Addition: Add molecular iodine (10 mol%, ~0.025 g).

    • Causality: Iodine acts as a mild, electrophilic activator for the carbonyl carbon, accelerating the initial aldol-type condensation without causing substrate degradation.

  • Reaction: Stir the neat mixture at 80–100 °C.

  • Validation (TLC): Monitor via TLC (Hexane:Ethyl Acetate 4:1) every 15 minutes. The disappearance of the bright yellow 2-aminobenzophenone spot validates reaction progress.

  • Work-up: Cool to room temperature, dissolve the solid in ethyl acetate (15 mL), and wash with saturated sodium thiosulfate (10 mL) to quench unreacted iodine.

    • Self-Validation: The immediate decolorization of the iodine tint confirms successful quenching. Extract, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Visible-Light Photoredox Synthesis of 2,4-Disubstituted Quinolines

Rationale: Utilizing Ru(bpy)₃Cl₂ under blue LED irradiation allows for room-temperature radical cyclization, preserving sensitive functional groups 4.

  • Reactant Preparation: In a dry 10 mL Schlenk tube, add o-vinylaryl isocyanide (0.2 mmol), aryldiazonium tetrafluoroborate (0.3 mmol), and Ru(bpy)₃Cl₂ (5 mol %).

  • Solvent & Base: Add anhydrous CH₃CN (2 mL) and DBU (0.4 mmol).

    • Causality: DBU facilitates the deprotonation step following radical cyclization, while CH₃CN stabilizes the highly reactive radical cation intermediates.

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles and backfill with Argon.

    • Causality: Molecular oxygen is a potent radical scavenger and will quench the excited photocatalyst (Ru(II)*), halting the single-electron transfer process.

  • Irradiation: Place the tube 5 cm away from a 7 W blue LED (460–465 nm) and stir at 30 °C for 24 hours.

  • Validation & Work-up: Quench with water, extract with dichloromethane (3 x 10 mL), and purify via silica gel chromatography.

    • Self-Validation: The isolation of the target compound, which strongly fluoresces under a 254 nm UV lamp, confirms successful quinoline core annulation.

Sources

Mind the Gap: A Researcher's Guide to In Vitro-In Vivo Correlation for Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold and the Preclinical Valley of Death

The quinoline ring system, a fusion of benzene and pyridine, is a cornerstone of medicinal chemistry.[1][2][3] Its derivatives form the basis of numerous approved drugs, exhibiting a vast spectrum of pharmacological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][4][5] This versatility makes the quinoline scaffold a "privileged structure" in drug discovery.[6] However, the journey from a promising in vitro "hit" to an effective in vivo candidate is fraught with peril—a phenomenon often dubbed the "preclinical valley of death." A primary reason for this high attrition rate is the frequent and frustrating disconnect between a compound's activity in a controlled laboratory assay and its performance in a complex living organism.[7]

This guide provides an in-depth analysis of the In Vitro-In Vivo Correlation (IVIVC) for quinoline-based compounds. Moving beyond a simple listing of protocols, we will explore the causal factors behind experimental choices, dissect the common pitfalls that lead to poor correlation, and present field-proven strategies to bridge this critical gap. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of preclinical development, ultimately improving the translational success of this vital class of compounds.

Part 1: The In Vitro Landscape - Quantifying Potential in a Controlled Environment

In vitro assays are the workhorses of early-stage drug discovery. They provide a rapid, cost-effective method to screen vast libraries of compounds and establish initial structure-activity relationships (SAR). For quinolines, these assays typically measure the concentration required to elicit a specific biological response, such as inhibiting cancer cell proliferation (IC50) or killing bacteria (Minimum Inhibitory Concentration, MIC).[8][9]

The choice of assay is dictated by the therapeutic target. For anticancer quinolines, cytotoxicity assays against various cancer cell lines are standard.[9][10] For antimalarials, assays measure the inhibition of parasite growth, such as Plasmodium falciparum.[3] The key advantage is environmental control; the primary limitation is the artificial nature of the system, which lacks the physiological complexity of a whole organism.

cluster_0 In Vitro Screening Workflow Lib Quinoline Compound Library Screen Primary High-Throughput Screen (e.g., Cell Viability Assay) Lib->Screen Screening Hit_Conf Hit Confirmation & Dose-Response (IC50) Screen->Hit_Conf Identify 'Hits' SAR Structure-Activity Relationship (SAR) Development Hit_Conf->SAR Quantitative Data Lead_Select Lead Candidate Selection SAR->Lead_Select Informed Optimization

Caption: High-level workflow for in vitro screening and lead identification.

Protocol Example: In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of quinoline compounds on cancer cell lines.

A. Materials and Reagents:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[8]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Test quinoline compounds, dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microplates.

  • Multichannel pipette and plate reader.

B. Step-by-Step Methodology:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in growth medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells. Replace the old medium with the compound-containing medium. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for a specified period, typically 48-72 hours, in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Part 2: The In Vivo Gauntlet - Assessing Efficacy in a Living System

A promising IC50 value is only the first step. To demonstrate therapeutic potential, a compound must prove its worth in vivo. This stage assesses not only the compound's effect on the disease target but also how it behaves within a complex physiological system.[11]

The choice of animal model is paramount and depends on the disease. For oncology, immunodeficient mice bearing human tumor xenografts are common.[11] For malaria, mice infected with Plasmodium berghei serve as a standard model.[11] These studies evaluate endpoints like tumor volume reduction, increased survival time, or reduction in parasitemia. Critically, in vivo studies are the first real test of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile.[12]

Protocol Example: In Vivo Anticancer Efficacy in a Xenograft Mouse Model

This protocol outlines a typical efficacy study for a quinoline-based anticancer agent.

A. Ethical Considerations:

  • All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national guidelines for the care and use of laboratory animals.[11]

B. Materials and Reagents:

  • Immunocompromised mice (e.g., athymic nude or NSG mice).

  • Human cancer cells for implantation.

  • Test quinoline compound.

  • Vehicle for formulation (e.g., 0.5% Carboxymethylcellulose with 0.1% Tween 80).[11]

  • Standard-of-care positive control drug (e.g., cisplatin).[11]

  • Calipers for tumor measurement.

C. Step-by-Step Methodology:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle Control, Quinoline Compound, Positive Control).

  • Dosing: Prepare the quinoline compound in the appropriate vehicle. Administer the drug to the treatment group via the intended clinical route (e.g., oral gavage) at one or more dose levels (e.g., 25, 50 mg/kg/day).[11] The control group receives only the vehicle.

  • Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).[11] Monitor animal body weight as a general indicator of toxicity.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size.[11]

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate key efficacy metrics such as Tumor Growth Inhibition (TGI). Analyze statistical significance between the treatment and control groups.

Part 3: Bridging the Gap - Why In Vitro and In Vivo Results Diverge

The transition from a petri dish to a living organism introduces a vast number of variables that can dramatically alter a compound's activity. A poor IVIVC is the rule, not the exception. Understanding the reasons for this disconnect is crucial for rational drug design.

cluster_PK Pharmacokinetics (ADME) cluster_Tox Toxicity & Off-Target cluster_Model Model Limitations IVIVC Poor In Vitro-In Vivo Correlation Metabolism High First-Pass Metabolism Metabolism->IVIVC Absorption Poor Oral Bioavailability Absorption->IVIVC Distribution Low Target Tissue Penetration Distribution->IVIVC Efflux Efflux Pump Substrate (e.g., P-gp) Efflux->IVIVC Toxicity In Vivo Toxicity at Efficacious Doses Toxicity->IVIVC OffTarget Unforeseen Off-Target Effects OffTarget->IVIVC TME Tumor Microenvironment (not in 2D culture) TME->IVIVC Model_Diff Species Differences (e.g., mouse vs. human) Model_Diff->IVIVC

Caption: Key factors contributing to poor in vitro-in vivo correlation (IVIVC).

Key Drivers of Poor IVIVC for Quinolines:

  • Pharmacokinetics (PK) and ADME Properties: This is the most common hurdle. A compound can be highly potent in vitro but fail in vivo if it cannot reach its target at a sufficient concentration for a sufficient duration.[7]

    • Absorption & Bioavailability: Many quinolines are lipophilic, which can lead to poor aqueous solubility and dissolution, hindering oral absorption.[4]

    • Metabolism: The quinoline ring is susceptible to metabolism by cytochrome P450 enzymes, often leading to rapid clearance and low exposure in vivo.[13] A compound that is stable in cell culture may be rapidly inactivated in the liver.

    • Distribution: The compound may not effectively penetrate the target tissue. For example, a quinoline designed to treat a central nervous system (CNS) tumor must be able to cross the blood-brain barrier.

    • Excretion: Rapid excretion can lead to a short half-life, requiring impractical dosing regimens.

  • Off-Target Toxicity: A compound may show excellent selectivity in a targeted in vitro assay but exhibit toxicity in an animal model due to interactions with other biological targets, precluding administration at a therapeutically effective dose.[14]

  • Limitations of Preclinical Models:

    • 2D vs. 3D Environment: A 2D monolayer of cells in a dish does not replicate the complex tumor microenvironment, which includes stromal cells, immune cells, and extracellular matrix components that can affect drug response.

    • Species Differences: The metabolic enzymes and drug transporters in a mouse can be different from those in a human, affecting both efficacy and toxicity profiles.[13]

Case Study Comparison

The table below presents hypothetical but representative data illustrating the challenges of IVIVC with quinoline-based compounds.

Compound IDTherapeutic AreaIn Vitro Potency (IC50)In Vivo Efficacy (Mouse Model)Likely Reason for Correlation/Discrepancy
QN-001 Anticancer50 nMHigh: 80% Tumor Growth InhibitionGood Correlation: Compound possesses favorable pharmacokinetic properties (good absorption, metabolic stability).
QN-002 Anticancer15 nMPoor: No significant activityPoor Correlation: Despite high potency, the compound suffers from extensive first-pass metabolism, leading to very low systemic exposure in vivo.[13]
QN-003 Antimalarial100 nMModerate: 50% Parasitemia ReductionModerate Correlation: Compound shows efficacy but is a substrate for efflux pumps, limiting intracellular accumulation in the parasite in vivo.
QN-004 Antibacterial2 µM (MIC)Poor: Efficacy observed only at toxic dosesPoor Correlation: The compound exhibits off-target toxicity in the animal model, preventing the achievement of therapeutic concentrations.

Part 4: Strategies for Improving In Vitro-In Vivo Correlation

Improving the predictive power of preclinical studies involves a multi-pronged approach focused on anticipating and mitigating the challenges that cause IVIVC to fail.

  • Early ADME/Tox Profiling: Do not wait for in vivo efficacy studies to discover a PK problem. Integrate early, parallel assessment of ADME properties.

    • In Silico Modeling: Use computational tools to predict properties like solubility, lipophilicity (LogP), and potential metabolic liabilities before synthesis.[7][15]

    • In Vitro ADME Assays: Conduct assays to measure key parameters like metabolic stability in liver microsomes, cell permeability (e.g., Caco-2 assay), and plasma protein binding.[12]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establish a relationship between the drug concentration at the target site (PK) and the pharmacological effect (PD). This helps determine the required exposure for efficacy and informs dose selection for in vivo studies.

  • Employ More Predictive Models:

    • Move from 2D to 3D cell culture models (e.g., spheroids, organoids) which better mimic the in vivo environment.

    • For oncology, consider using patient-derived xenograft (PDX) models, which more accurately reflect human tumor heterogeneity and response.

  • Formulation Development: For compounds with poor solubility, solubility-enhancing formulations (e.g., amorphous solid dispersions, lipid-based formulations) can dramatically improve oral bioavailability and bridge the IVIVC gap.[16]

Start Poor IVIVC Observed: Good In Vitro, Poor In Vivo Check_PK Was a full PK study run? Start->Check_PK PK_Result Was exposure (AUC, Cmax) adequate? Check_PK->PK_Result Yes Action_PK ACTION: Run full PK/PD study Check_PK->Action_PK No Tox_Result Was toxicity observed at the efficacious dose? PK_Result->Tox_Result Yes Action_Metabolism ACTION: - Assess in vitro metabolism - Modify 'soft spots' - Consider alternative route PK_Result->Action_Metabolism No (Metabolism Issue) Action_Solubility ACTION: - Improve formulation - Reduce LogP - Prodrug approach PK_Result->Action_Solubility No (Absorption Issue) Action_Tox ACTION: - De-target off-target effects - Lower dose / combination therapy Tox_Result->Action_Tox Yes Action_Target ACTION: - Confirm in vivo target engagement - Re-evaluate model relevance Tox_Result->Action_Target No

Sources

Comparative Molecular Docking Analysis of Quinoline Derivatives: A Guide to Scaffold Optimization in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

As a Senior Application Scientist overseeing computational drug discovery pipelines, I approach molecular docking not merely as a predictive algorithm, but as a deterministic model of molecular recognition. The quinoline scaffold—a bicyclic structure comprising a benzene ring fused to a pyridine ring—has emerged as a "privileged structure" in medicinal chemistry. Its planar geometry and electron-rich heteroaromatic system allow it to form highly stable π−π stacking, hydrophobic, and hydrogen-bonding interactions within the active sites of diverse therapeutic targets.

This guide objectively compares the in silico and in vitro performance of novel quinoline derivatives against established clinical standards across oncology, virology, and immunology. By synthesizing comparative docking data with experimental validation, we provide a self-validating framework for researchers aiming to optimize this versatile scaffold.

Mechanistic Rationale: The Quinoline Scaffold in Target Inhibition

Quinoline derivatives exhibit a remarkable ability to act as competitive inhibitors across multiple distinct protein classes. Their efficacy is largely driven by their structural complementarity to ATP-binding pockets and allosteric sites:

  • Oncology (EGFR & HER-2): Epidermal Growth Factor Receptor (EGFR) mutations are primary drivers in non-small cell lung cancer (NSCLC) and breast cancer. Quinoline derivatives effectively target the intracellular tyrosine kinase domain of EGFR, competing with ATP to halt downstream signaling.1[1].

  • Virology (HIV-1 Reverse Transcriptase): In viral replication, quinolines function as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).2[2].

  • Immunology (TLR7 Agonism): Toll-like receptor 7 (TLR7) is critical for innate immune responses.3[3].

Comparative Performance Data: Quinoline Derivatives vs. Clinical Standards

To objectively evaluate the performance of these novel compounds, we must correlate computational binding affinities (Docking Scores in kcal/mol) with experimental biological activity ( IC50​ or EC50​ ). The table below summarizes key comparative data from recent authoritative studies.

Target ProteinQuinoline DerivativeDocking Score (kcal/mol)Experimental IC50​ / EC50​ Clinical StandardStandard Score / IC50​
EGFR (Wild Type) Compound 4fStrong Affinity0.015 µMErlotinibComparable IC50​
EGFR / HER-2 Compound 5eHigh Affinity71 nM / 21 nMErlotinib33 nM ( GI50​ )
Mutant EGFR (T790M) Compound 4adStrong Affinity0.91 µMStandardN/A
HIV-1 RT Compound 4-10.67N/ARilpivirine> -10.67
TLR7 Compound 17b-9.7Improved EC50​ R848-8.9
Pyrrolopyrazole (4BKY) Ligand 1-8.95N/AStandardN/A

Data synthesis indicates that specific functional group substitutions (e.g., halogens or isoindolinyl groups at the 2-position) significantly enhance the thermodynamic stability of the ligand-receptor complex compared to legacy drugs.

Pathway Visualization: Mechanism of Action

To understand the causality behind the high efficacy of quinoline derivatives in oncology, we must visualize their point of intervention within the target's signaling cascade.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Extracellular) EGF->EGFR Binds TK Tyrosine Kinase Domain (Intracellular) EGFR->TK Dimerization & Activation RAS RAS Protein TK->RAS Phosphorylation Cascade Quinoline Quinoline Derivative (e.g., Compound 4f) Quinoline->TK Competitive Inhibition (ATP Binding Site) RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation

EGFR signaling cascade and the competitive inhibitory intervention of quinoline derivatives.

Self-Validating Experimental Protocol for Comparative Docking

A docking study is only as reliable as its input parameters. As an industry standard, I mandate the following self-validating workflow to ensure that computational predictions translate accurately to in vitro success.

Phase 1: Protein Preparation & Active Site Definition
  • Protocol: Import the raw crystal structure (e.g., PDB ID: 1M17 for EGFR) into preparation software (e.g., Protein Preparation Wizard). Remove co-crystallized bulk water molecules, add missing polar hydrogens, and assign proper bond orders.

  • Causality: Raw PDB structures contain crystallographic artifacts and lack hydrogen atoms. We assign protonation states at a physiological pH of 7.4 because the ionization state of catalytic residues (e.g., Asp, Glu) directly dictates the electrostatic interactions and hydrogen bonding with the quinoline nitrogen. Bulk water is removed to prevent false-positive steric clashes, retaining only conserved waters known to bridge ligand-receptor interactions.

Phase 2: Ligand Preparation & Conformational Optimization
  • Protocol: Sketch the 2D structures of the quinoline derivatives and the clinical standard. Convert to 3D and perform energy minimization.

  • Causality: 2D sketches lack stereochemical reality.1[1]. This resolves high-energy steric clashes and ensures the starting conformation is at a local thermodynamic minimum, preventing the docking algorithm from wasting computational cycles on impossible poses.

Phase 3: Grid Generation & Protocol Validation (The RMSD Rule)
  • Protocol: Generate a receptor grid box centered on the known active site. Before screening novel compounds, re-dock the native co-crystallized ligand back into this grid.

  • Causality: This is the critical self-validation step.4[4]. An RMSD < 2.0 Å proves the algorithm can accurately reproduce physical reality.

Phase 4: Docking Execution & Interaction Profiling
  • Protocol: Execute the docking simulation (e.g., AutoDock Vina, Glide XP) for both the quinoline library and the reference standards.

  • Causality: Empirical scoring functions calculate the Gibbs free energy of binding ( ΔG ). Lower (more negative) scores indicate spontaneous, high-affinity binding driven by favorable enthalpic interactions (e.g., π−π stacking of the quinoline core with aromatic residues) and entropic gains from displacing active-site waters.

Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis Protein Protein Prep (Remove H2O, Add Polar H) Grid Grid Generation (Define Active Site) Protein->Grid Ligand Ligand Prep (Energy Minimization) Docking Docking Algorithm (Pose Generation) Ligand->Docking Grid->Docking Scoring Scoring Function (Binding Energy) Docking->Scoring Compare Compare vs Standard (e.g., Erlotinib) Scoring->Compare

Step-by-step self-validating computational workflow for comparative molecular docking.

Conclusion

Comparative molecular docking confirms that the quinoline scaffold is not merely a historical artifact of drug discovery, but a highly tunable platform for modern targeted therapies. By rigorously comparing docking scores against clinical standards and validating these findings with in vitro assays, researchers can confidently prioritize quinoline derivatives for preclinical development. The integration of strict self-validating protocols (like RMSD refinement and DFT minimization) ensures that these computational insights remain scientifically robust and translatable.

References

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed / NIH URL:[Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E, and HER-2 inhibitors - RSC Publishing URL:[Link]

  • Free energy perturbation guided Synthesis with Biological Evaluation of Substituted Quinoline derivatives as small molecule L858R/T790M/C797S mutant EGFR inhibitors - PubMed / NIH URL:[Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC / NIH URL:[Link]

  • Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - ACS Publications URL: [Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer - MDPI URL:[Link]

Sources

Reproducibility in the Synthesis and Biological Testing of Quinolinylidene Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide

Executive Summary

Quinolinylidene derivatives—ranging from thiosemicarbazones (TSCs) like COTI-2 to red-shifted Bis-Quinoline (BisQ) surrogate bases—are pivotal in modern medicinal chemistry and molecular diagnostics[1][2]. Their unique electronic properties make them excellent metal chelators and fluorescent probes. However, achieving reproducible synthesis yields and consistent biological assay results remains a significant bottleneck. This guide objectively compares traditional and optimized synthetic pathways, evaluates their biological performance, and provides self-validating experimental protocols designed to maximize reproducibility.

Structural Rationale & Mechanistic Pathways

The biological efficacy of quinolinylidene compounds is intrinsically linked to their structural isomerism and coordination chemistry[1]. For instance, quinolinylidene-hydrazides such as COTI-2 act as potent chemotherapeutic agents by targeting ribonucleotide reductase (RNR)[1]. The mechanism relies heavily on the formation of redox-active Copper(II) complexes, which catalyze the depletion of intracellular dNTPs, leading to apoptosis[1][3].

Conversely, in diagnostic applications, Bis-Quinoline (BisQ) compounds are utilized as surrogate bases in Peptide Nucleic Acid (PNA) probes for RNA sensing[2]. The monomethine bridge between the quinoline rings provides a highly red-shifted emission, but its photophysical stability is highly dependent on the purity of the synthesized monomer[2].

Mechanism Q Quinolinylidene TSCs (e.g., COTI-2) Cu Cu(II) Coordination Q->Cu Chelation RNR Ribonucleotide Reductase (RNR) Inhibition Cu->RNR Redox Cycling Apo Apoptosis in Tumor Cells RNR->Apo dNTP Depletion

Fig 1: Mechanistic pathway of Quinolinylidene TSCs via Cu(II) coordination.

Synthesis Workflows: Traditional vs. Optimized

A major challenge in quinolinylidene research is synthetic reproducibility. Traditional syntheses of BisQ PNA monomers, for example, historically yielded a dismal ~7% overall recovery due to difficulties in deprotection and purification[2].

Recent optimizations have revolutionized this workflow. By utilizing a tBu-ester-modified quinoline synthon and coupling it directly to an Alloc-protected PNA backbone, researchers have bypassed the problematic re-instillation of protecting groups[2][4]. This optimized route boosts the overall yield to 61% across six steps, ensuring a reliable supply of high-purity monomer for biological testing[2].

Synthesis Start tBu-ester-modified Quinoline Synthon Coupling Direct Coupling (Triethylamine/DCM) Start->Coupling Alloc Alloc-protected PNA Backbone Alloc->Coupling Purify Normal Phase Chromatography Coupling->Purify Yield Optimized BisQ Monomer (61% Yield) Purify->Yield

Fig 2: Optimized 6-step BisQ synthesis workflow achieving 61% yield.

Biological Evaluation & Reproducibility Metrics

When testing these compounds biologically, the presence of E/Z isomers can drastically skew IC50 values. In DMSO-d6, thiosemicarbazones typically exhibit a mixture of isomers, though the E isomer predominates (e.g., E/Z ratios of >17:1)[1]. Ensuring batch-to-batch consistency requires rigorous NMR validation prior to any in vitro assay.

Comparative Performance Data
Compound ClassPrimary Target / ApplicationKey Performance MetricReproducibility ChallengeOptimized Solution
Quinolinylidene TSCs (COTI-2) Ribonucleotide Reductase (Cancer)Phase I Clinical Efficacy[1]E/Z Isomerization in solution[1]Pre-assay NMR validation; controlled solvent conditions.
BisQ-FIT-PNA RNA Sensing (Diagnostics)4.3-fold higher brightness vs TO[2]Low synthetic yield (7%)[2]Alloc-protected backbone route (61% yield)[2].
Tetrahydroquinolinylidenes Na+/H+ Exchanger (NHE) InhibitionIC50 = 13-14 nM[5]Imine stability[5]Conversion to dimethanesulfonate salts[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps.

Protocol A: Synthesis of Cu(II)-Quinolinylidene TSC Complexes

Causality Note: The use of anoxic methanol prevents premature oxidation of the ligand prior to metal coordination, ensuring a uniform Cu(II) complex.

  • Preparation: Dissolve the synthesized quinolinylidene thiosemicarbazone ligand (e.g., 0.67 mmol) in 10 mL of strictly anoxic methanol within a Schlenk tube[1].

  • Coordination: Add equimolar CuCl2·2H2O (0.67 mmol) to the solution[1].

  • Reaction: Stir at room temperature under argon for exactly 10 minutes[1]. Validation Check: The solution should exhibit a distinct color shift (typically to green/brown).

  • Crystallization: Allow the mixture to stand at 4 °C overnight to promote precipitation[1].

  • Isolation: Filter the precipitate under argon, wash with cold anoxic methanol, and dry in vacuo[1].

  • Validation: Confirm structure and purity using positive/negative ion ESI-MS (e.g., target m/z for[Cu(L)]+)[1].

Protocol B: Optimized BisQ PNA Monomer Coupling

Causality Note: Avoiding the re-instillation of the Alloc group minimizes side reactions, directly improving the chromatographic resolution.

  • Activation: Dissolve the tBu-ester-modified quinoline synthon in Dichloromethane (DCM).

  • Coupling: Add the Alloc-protected PNA backbone in the presence of Triethylamine (TEA)[2].

  • Purification: Subject the crude mixture to normal phase column chromatography immediately after the reaction reaches completion (monitored via TLC)[2].

  • Deprotection: Remove the tBu ester using Trifluoroacetic acid (TFA) to yield the final BisQ monomer[2].

  • Validation: Verify the 61% yield benchmark and confirm the absence of the tBu peak via 1H-NMR[2].

References

  • Triapine Analogues and Their Copper(II) Complexes: Synthesis, Characterization, Solution Speciation, Redox Activity, Cytotoxicity, and mR2 RNR Inhibition. Inorganic Chemistry - ACS Publications.[Link]

  • Triapine Analogues and Their Copper(II) Complexes: Synthesis, Characterization, Solution Speciation, Redox Activity, Cytotoxicity, and mR2 RNR Inhibition. PMC - NIH.[Link]

  • Novel, Non-acylguanidine-type Na+/H+ Exchanger Inhibitors: Synthesis and Pharmacology of 5-Tetrahydroquinolinylidene Aminoguanidine Derivatives. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • A Facile Synthesis of Red-Shifted Bis-Quinoline (BisQ) Surrogate Base. PMC - NIH.[Link]

  • A Facile Synthesis of Red-Shifted Bis-Quinoline (BisQ) Surrogate Base. ResearchGate.[Link]

Sources

Safety Operating Guide

Advanced Laboratory Safety and Operations Guide: Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)-

Author: BenchChem Technical Support Team. Date: April 2026

As a preferred partner in drug development and chemical synthesis, we recognize that operational excellence begins with uncompromising safety. Handling complex heterocyclic compounds like Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- (commonly referred to as 2-phenacylquinoline or its enaminone derivatives) requires more than basic compliance; it demands a mechanistic understanding of the chemical's behavior.

This guide synthesizes field-proven logistical protocols with structural chemistry to provide researchers with a self-validating, highly authoritative framework for handling this specific quinoline derivative.

Mechanistic Toxicology & Hazard Causality

To select the correct Personal Protective Equipment (PPE), one must first understand the molecular behavior of the threat.

In solution, 2-phenacylquinoline derivatives exist in a dynamic tautomeric equilibrium (shifting between enaminone, enolimine, and keto forms), which is heavily stabilized by intramolecular hydrogen bonding[1]. This structural dynamic significantly increases the compound's lipophilicity. Highly lipophilic quinoline derivatives can rapidly bypass the skin's lipid bilayer, making dermal exposure a critical systemic risk. Furthermore, the planar heterocyclic structure of quinoline allows for potential DNA intercalation, which is the mechanistic driver behind its classification as a suspected mutagen and carcinogen[2].

Quantitative Hazard Summary

All quantitative exposure limits and physicochemical hazard indicators are summarized below to facilitate rapid risk assessment.

ParameterSpecification / LimitCausality & Operational Impact
GHS Classifications H341, H350, H411, H302+H312Suspected mutagen/carcinogen; toxic to aquatic life; harmful via dermal/oral routes[2].
WEEL (Airborne) 0.001 ppm (8-hour TWA)Extremely low exposure threshold due to hepatotoxicity[3]. Mandates strict fume hood use.
Vapor Pressure < 0.1 mmHg at 20°CLow volatility at room temperature, meaning dust aerosolization is the primary inhalation vector.
Solubility High in DMSO, DCM, EtOAcReadily permeates standard latex gloves if dissolved in organic solvents.

Personal Protective Equipment (PPE) Specifications

Standard laboratory attire is insufficient for handling functionalized quinolines. The following PPE matrix is engineered to counteract the specific permeation and aerosolization risks of Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)-.

PPE CategoryMaterial SpecificationScientific Rationale
Hand Protection Primary: 4-mil NitrileOuter: 8-mil Neoprene (if handling in solvent)Quinoline's lipophilicity degrades thin latex rapidly. Double-gloving provides a self-validating fail-safe: if the outer glove tears, the inner layer maintains the barrier.
Eye Protection Indirect-vented chemical splash goggles (ANSI Z87.1)Standard safety glasses lack orbital seals. Quinoline dust or solvent splashes cause severe, irreversible corneal irritation[2].
Body Protection Flame-resistant (FR) lab coat with knit cuffs; closed-toe non-porous shoesKnit cuffs prevent the sleeve from dragging through microscopic spills, eliminating a common vector for forearm exposure.
Respiratory N95/P100 Particulate Respirator (if outside hood)Protects against the aerosolization of fine crystalline dust during transfer.

Experimental Protocol: Safe Weighing and Transfer

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Validation

  • Action: Activate the chemical fume hood and verify the face velocity.

  • Validation: The digital anemometer must read between 80 and 120 Feet Per Minute (FPM) . Alternatively, perform a tissue flutter test at the sash opening.

  • Causality: Velocities below 80 FPM fail to capture fine dust; velocities above 120 FPM create turbulent eddies that can blow the compound back into the operator's breathing zone.

Step 2: PPE Integrity Check

  • Action: Don double nitrile gloves.

  • Validation: Inflate the outer gloves manually and trap the air to check for micro-tears before putting them on. Ensure the lab coat cuffs are tucked under the outer glove.

Step 3: Anti-Static Compound Transfer

  • Action: Use a grounded, anti-static micro-spatula to transfer the Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- powder onto a pre-creased weighing boat.

  • Validation: The powder should not "jump" or cling to the spatula.

  • Causality: Static electricity can cause highly active pharmaceutical ingredients (APIs) to aerosolize unexpectedly. Using an anti-static gun (zerostat) on the weigh boat prior to transfer neutralizes this risk.

Step 4: Decontamination and Securing

  • Action: Seal the primary container. Wipe down the exterior of the container and the analytical balance with a solvent-dampened wipe (e.g., 70% Isopropanol), followed by a dry wipe.

  • Validation: Visual inspection confirms no residual dust on the balance pan. Dispose of the outer gloves immediately into a designated hazardous waste bin before touching the sash to close the hood.

Operational & Emergency Workflow

The following logic diagram maps the critical decision points for handling operations, spill management, and exposure response.

Workflow Start Initiate Handling Protocol PPE Don Required PPE (Double Nitrile, Goggles) Start->PPE Hood Verify Fume Hood (80-120 FPM) PPE->Hood Weighing Weighing & Transfer (Anti-static, Closed System) Hood->Weighing Spill Spill or Exposure Detected? Weighing->Spill Exposure Exposure Response (Flush 15 mins, Seek Med) Spill->Exposure  Personnel Exposure SpillResp Spill Management (Inert Absorbent, No Sweeping) Spill->SpillResp  Surface Spill Waste Hazardous Organic Waste (Aquatic Tox Segregation) Spill->Waste  No Incident End Decontaminate & Log Exposure->End SpillResp->Waste Waste->End

Workflow for safe handling, spill management, and exposure response of quinoline derivatives.

Emergency Response & Spill Management

In the event of a protocol failure, immediate mechanistic intervention is required:

  • Dermal/Ocular Exposure: Because quinoline derivatives are rapidly absorbed, immediately remove contaminated clothing. Flush the affected skin or eyes at an emergency wash station for a minimum of 15 minutes [3]. Do not use organic solvents to wash the skin, as this will accelerate the dermal absorption of the lipophilic compound. Use copious amounts of soap and water.

  • Spill Cleanup: Never dry-sweep quinoline powders, as this generates highly toxic aerosols. Cover the spill with an inert, damp absorbent material (such as wet vermiculite or sand). Carefully scoop the material using a non-sparking tool into a sealable hazardous waste container.

Waste Disposal Plan

Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- is classified as Toxic to Aquatic Life with Long Lasting Effects (H411) [2].

  • Segregation: Never dispose of quinoline derivatives down the sink. Segregate waste into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used during the experiment.

  • Solid Waste: Contaminated gloves, weigh boats, and wipes must be placed in a sealed, labeled solid hazardous waste bin destined for high-temperature industrial incineration.

Sources

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